(Z)-8-(3-chlorostyryl)caffeine
Description
BenchChem offers high-quality (Z)-8-(3-chlorostyryl)caffeine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(3-chlorostyryl)caffeine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H17ClN4O2 |
|---|---|
Molecular Weight |
332.78 g/mol |
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9,13-14H,1-3H3/b8-7+ |
InChI Key |
SIKKJYKLUJCDNQ-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C2C(N=C1/C=C/C3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2C(N=C1C=CC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Structural and Pharmacological Dynamics of (Z)-8-(3-chlorostyryl)caffeine: A Technical Whitepaper
Executive Summary
(Z)-8-(3-chlorostyryl)caffeine is the cis-photoisomer of the widely utilized biochemical tool (E)-8-(3-chlorostyryl)caffeine (CSC). While the (E)-isomer is celebrated in neuropharmacology as a highly potent, selective adenosine A2A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor[1],[2], exposure to ambient or ultraviolet light triggers a rapid photoisomerization into the (Z)-isomer[3]. This structural rearrangement fundamentally alters the molecule's three-dimensional conformation, leading to a catastrophic loss of target affinity. This whitepaper dissects the chemical structure, the thermodynamic causality behind its pharmacological attenuation, and the strict experimental protocols required to isolate and study this specific isomer.
Chemical Structure and Stereochemical Mechanics
The core scaffold of 8-(3-chlorostyryl)caffeine consists of a 1,3,7-trimethylxanthine (caffeine) moiety linked to a 3-chlorophenyl ring via an ethenyl (styryl) bridge[1].
In the (Z)-configuration, the bulky 3-chlorophenyl group and the xanthine core are positioned on the same side of the ethenyl double bond[4].
The Causality of Instability: This cis-geometry induces a severe steric clash between the phenyl ring and the N7-methyl group of the xanthine core. To relieve this immense steric strain, the molecule is forced out of coplanarity, adopting a twisted, non-planar conformation. This is in stark contrast to the (E)-isomer, which maintains an extended, highly planar geometry necessary for its biological activity.
Table 1: Physicochemical Properties of (Z)-8-(3-chlorostyryl)caffeine
| Property | Value |
| IUPAC Name | 8-[(Z)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
| Molecular Formula | C16H15ClN4O2 |
| Molecular Weight | 330.77 g/mol |
| ChEMBL ID | CHEMBL483243 |
| Stereochemistry | (Z) / cis |
| Solubility | Soluble in DMSO (requires heating) |
Data supported by the PubChem database[1],[4].
The Photoisomerization Pathway
The styryl linkage in 8-styrylxanthines acts as a strong chromophore, absorbing heavily in the UV-A and visible spectrum (λmax ~ 342–347 nm). Absorption of a photon excites the (E)-isomer, allowing free rotation around the formally double bond. The molecule then relaxes into a photostationary state, which is heavily enriched with the (Z)-isomer due to differential absorption coefficients between the two states[3].
Because the (Z)-isomer is thermodynamically less stable (due to the aforementioned steric clash), thermal reversion to the (E)-isomer can occur, but this process is kinetically slow at room temperature. Therefore, the (Z)-isomer acts as a kinetically trapped species under standard laboratory conditions[5].
Figure 1: Photoisomerization pathway of 8-(3-chlorostyryl)caffeine driven by UV/Vis light.
Structure-Activity Relationship (SAR) and Pharmacological Impact
The pharmacological utility of 8-(3-chlorostyryl)caffeine is heavily dependent on its stereochemistry. The adenosine A2A receptor features a narrow, deep binding cleft defined by hydrophobic and aromatic residues (e.g., Phe168)[3].
The Causality of Affinity Loss: The (E)-isomer's planar geometry allows it to easily slip into this cleft and engage in optimal π-π stacking interactions, yielding a Ki of approximately 54 nM[2]. Conversely, the twisted, non-planar geometry of the (Z)-isomer physically prevents it from entering the narrow A2A receptor binding pocket. The steric bulk projecting out of the optimal binding plane results in a near-total loss of affinity. A similar attenuation is observed for its MAO-B inhibitory activity[2],[5].
Table 2: Comparative Pharmacological Profile
| Target / Metric | (E)-8-(3-chlorostyryl)caffeine | (Z)-8-(3-chlorostyryl)caffeine |
| A2A Receptor Affinity (Ki) | ~54 nM | > 1000 nM (Significant Loss) |
| MAO-B Inhibition (Ki) | ~100 nM | Attenuated |
| Conformation | Planar (Extended) | Non-planar (Twisted) |
| Thermodynamic State | Ground State (Stable) | Photostationary State |
Experimental Methodologies
To study the (Z)-isomer, researchers must intentionally generate it from the commercially available (E)-isomer and meticulously protect it from further photo-degradation or thermal reversion.
Protocol 1: Controlled Generation and Isolation of (Z)-CSC
This protocol utilizes a self-validating analytical loop to ensure structural integrity during isomerization.
-
Solution Preparation: Dissolve (E)-CSC in HPLC-grade methanol to a concentration of 100 µM.
-
Irradiation: Expose the solution to a 365 nm UV lamp (or ambient daylight) for 30–60 minutes.
-
Analytical Validation (Self-Validating Step): Monitor the reaction using a UV-Vis spectrophotometer equipped with a diode array detector (DAD). The strict observation of an isosbestic point confirms that the E-to-Z transition is occurring cleanly, without oxidative cleavage of the ethenyl bridge.
-
HPLC Separation: Inject the photostationary mixture onto a reverse-phase C18 column. Elute using a gradient of water/acetonitrile (with 0.1% TFA). The (Z)-isomer, being more polar due to its twisted conformation exposing the xanthine core, typically elutes earlier than the (E)-isomer.
-
Collection: Collect the (Z)-isomer fraction exclusively in amber or foil-wrapped vials. Causality: Ambient laboratory lighting provides sufficient UV-A/Vis energy to drive the isolated (Z)-isomer back toward a mixed E/Z equilibrium.
Protocol 2: Radioligand Binding Validation
To confirm the pharmacological attenuation of the isolated (Z)-isomer, a radioligand displacement assay is employed.
-
Membrane Preparation: Isolate rat striatal membranes (rich in A2A receptors) and suspend in Tris-HCl buffer (pH 7.4).
-
Incubation: Incubate the membranes with 2 nM of the selective A2A radioligand [3H]SCH58261.
-
Displacement (Self-Validating Step): Introduce varying concentrations of the isolated (Z)-CSC (1 nM to 10 µM). In parallel, run a control plate using (E)-CSC. The inclusion of the (E)-isomer acts as an internal positive control, validating the sensitivity of the membrane preparation and the structural integrity of the assay.
-
Filtration and Counting: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.
Figure 2: Experimental workflow for the isolation and pharmacological validation of (Z)-CSC.
References
-
8-(3-Chlorostyryl)caffeine | C16H15ClN4O2 | CID 5353365 Source: PubChem - NIH URL:[Link]
-
(Z)-8-(3-chlorostyryl)caffeine | C16H17ClN4O2 - PubChem Source: PubChem - NIH URL:[Link]
-
Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships Source: Ingenta Connect URL:[Link]
-
Methylxanthines (Handbook of Experimental Pharmacology, Volume 200) Source: ResearchGate URL:[Link]
Sources
- 1. 8-(3-Chlorostyryl)caffeine | C16H15ClN4O2 | CID 5353365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. (CAS 147700-11-6) | Abcam [abcam.com]
- 3. Adenosine A2A receptor antagonists as novel anti-Parkinsonian age...: Ingenta Connect [ingentaconnect.com]
- 4. (Z)-8-(3-chlorostyryl)caffeine | C16H17ClN4O2 | CID 44579921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis and Purification of (Z)-8-(3-Chlorostyryl)caffeine: A Comprehensive Technical Guide
Executive Summary & Rationale
(E)-8-(3-chlorostyryl)caffeine (CSC) is a well-established, highly selective antagonist of the adenosine A2A receptor and an inhibitor of monoamine oxidase B (MAO-B), making it a critical compound in neuropharmacology and Parkinson's disease research[1]. However, styrylxanthines are notoriously photosensitive, rapidly isomerizing into their (Z)-counterparts under ambient light[2].
While the (E)-isomer is the thermodynamically favored product of standard chemical synthesis, isolating the (Z)-isomer is essential for comprehensive structure-activity relationship (SAR) profiling and stability testing. Unaccounted photoisomerization during biological assays can lead to skewed IC50 values and irreproducible data. This whitepaper details a self-validating, robust methodology for synthesizing the precursor, driving photochemical isomerization, and purifying the metastable (Z)-8-(3-chlorostyryl)caffeine.
Mechanistic Pathways & Retrosynthetic Analysis
Chemical Synthesis of the (E)-Precursor
The core styryl linkage is constructed via a Knoevenagel-type condensation. The methyl group of 8-methylcaffeine is weakly acidic due to the electron-withdrawing nature of the adjacent xanthine ring system. Under basic conditions (e.g., piperidine catalysis), an enolate-like carbanion is generated, which undergoes nucleophilic addition to 3-chlorobenzaldehyde. Subsequent dehydration yields exclusively the (E)-isomer due to the severe steric hindrance that would occur in the (Z)-configuration during the transition state.
Photochemical Isomerization
To access the (Z)-isomer, energy must be introduced to overcome the rotational barrier of the alkene double bond. UV irradiation (typically 365 nm) excites the molecule from its ground state (S0) to an excited singlet state (S1, π → π* transition). In this excited state, the double bond character is temporarily lost, allowing free rotation around the C-C bond. Non-radiative decay back to the ground state yields a photostationary mixture of (E) and (Z) isomers[2].
Workflow for the synthesis, photoisomerization, and purification of (Z)-CSC.
Experimental Protocols
Protocol A: Synthesis of (E)-8-(3-chlorostyryl)caffeine
Causality Note: Glacial acetic acid is used as a co-catalyst with piperidine to form an iminium ion intermediate with the aldehyde, significantly accelerating the condensation.
-
Reagent Preparation: Charge a 100 mL round-bottom flask with 8-methylcaffeine (10 mmol, 2.08 g) and 3-chlorobenzaldehyde (12 mmol, 1.69 g).
-
Catalysis: Add 30 mL of glacial acetic acid and 0.5 mL of piperidine.
-
Reaction: Reflux the mixture at 110°C for 18 hours under a nitrogen atmosphere to prevent oxidative degradation.
-
Isolation: Cool the reaction mixture to room temperature. The highly planar (E)-isomer will precipitate out of solution.
-
Washing: Filter the precipitate under vacuum and wash successively with cold ethanol (2 x 15 mL) and diethyl ether (15 mL). Dry under vacuum to yield crude (E)-CSC.
Protocol B: Photochemical Isomerization to (Z)-CSC
Causality Note: The reaction must be performed in highly dilute conditions to prevent [2+2] cycloaddition (dimerization) of the styryl groups.
-
Dissolution: Dissolve 50 mg of (E)-CSC in 500 mL of HPLC-grade methanol (0.1 mg/mL).
-
Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a 365 nm UV lamp (100 W) at room temperature with continuous stirring.
-
Monitoring: Take 1 mL aliquots every 30 minutes and analyze via analytical HPLC. Stop irradiation when a photostationary state is reached (typically ~40% Z-isomer, ~60% E-isomer after 2-3 hours).
-
Concentration: Evaporate the solvent under reduced pressure at 30°C. Critical: From this point forward, all operations must be conducted in the dark or under red safe-light to prevent reversion to the (E)-isomer[2].
Protocol C: Preparative HPLC Purification
Causality Note: The (Z)-isomer forces the 3-chlorophenyl ring out of the plane of the xanthine core due to steric clashing. This non-planar geometry reduces the molecule's overall hydrophobic surface area and disrupts π-π stacking interactions with the C18 stationary phase, causing the (Z)-isomer to elute before the (E)-isomer.
-
System Setup: Equip a preparative HPLC with a C18 reversed-phase column (250 mm × 21.2 mm, 5 µm particle size).
-
Mobile Phase: Methanol/Water (65:35 v/v), isocratic flow at 15.0 mL/min.
-
Detection: Set the UV detector to 330 nm (the λ_max of the Z-isomer is hypsochromically shifted compared to the E-isomer due to reduced conjugation).
-
Injection & Collection: Inject 5 mL of the concentrated photostationary mixture (dissolved in mobile phase). Collect the first major eluting peak (Z-isomer) and discard the second (E-isomer).
-
Lyophilization: Flash-freeze the collected (Z)-isomer fractions and lyophilize in the dark to yield pure (Z)-8-(3-chlorostyryl)caffeine as a solid powder.
Quantitative Data & Analytical Characterization
To validate the success of the purification, the isolated fractions must be characterized. The table below summarizes the key differential properties used to confirm the identity and purity of the (Z)-isomer against the standard (E)-isomer.
| Property | (E)-8-(3-chlorostyryl)caffeine | (Z)-8-(3-chlorostyryl)caffeine |
| Thermodynamic Stability | High (Favored) | Low (Metastable) |
| Synthesis Method | Knoevenagel Condensation | UV Photoisomerization |
| RP-HPLC Retention Time | ~18.5 min (Later eluting) | ~12.2 min (Earlier eluting) |
| UV Absorbance (λ_max) | ~345 nm | ~330 nm (Hypsochromic shift) |
| 3D Geometry | Planar (Extended conjugation) | Non-planar (Steric clash) |
Pharmacological Context
CSC operates by competitively antagonizing the A2A adenosine receptor, a Gs-protein coupled receptor (GPCR)[3]. Blockade of this receptor prevents the accumulation of intracellular cAMP, modulating downstream dopaminergic activity[1]. Understanding the binding kinetics of both the (E) and (Z) isomers ensures accurate pharmacological profiling, as accidental photoisomerization during assay handling can lead to false-positive or false-negative target engagements.
Mechanism of action of CSC at the A2A adenosine receptor.
References
- Source: scirp.
- Source: ingentaconnect.
- 8-(3-Chlorostyryl)
Sources
- 1. Motor Effects of 1,3-Disubstituted 8-Styrylxanthines as A1 and A2 Adenosine-Receptor Antagonists in Rats [scirp.org]
- 2. Adenosine A2A receptor antagonists as novel anti-Parkinsonian age...: Ingenta Connect [ingentaconnect.com]
- 3. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
Spectroscopic Characterization and Photoisomerization Dynamics of (Z)-8-(3-Chlorostyryl)caffeine
Executive Summary (Z)-8-(3-chlorostyryl)caffeine is the photochemically induced cis-isomer of the well-characterized adenosine A2A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor, (E)-8-(3-chlorostyryl)caffeine (CSC). Due to the extreme photosensitivity of styrylxanthines, the E-isomer rapidly converts to the Z-isomer under UV or ambient light. This technical whitepaper provides a rigorous framework for the controlled photochemical synthesis, preparative isolation, and comprehensive spectroscopic validation (NMR, IR, MS) of the elusive (Z)-isomer.
Pharmacological Context & The Isomerization Challenge
8-(3-chlorostyryl)caffeine (CSC) was originally developed as a highly potent, selective competitive antagonist for the striatal adenosine A2A receptor, demonstrating profound efficacy in reversing haloperidol-induced catalepsy in Parkinsonian models[1]. Subsequent pharmacological assays revealed it also acts as a potent MAO-B inhibitor, establishing it as a dual-target directed therapeutic[2].
However, a critical liability of 8-styrylxanthines is their inherent photosensitivity. The thermodynamically favored (E)-isomer undergoes rapid photoisomerization to the (Z)-isomer upon exposure to light[3]. This structural shift drastically alters the molecule's 3D conformation, impacting its receptor binding pocket affinity and pharmacokinetic profile.
Figure 1: Adenosine A2A Receptor signaling blockade by CSC.
Photochemical Isomerization Dynamics
The E
-
Causality of Excitation: Irradiation at 365 nm selectively excites the molecule from the singlet ground state (
) to the first excited state ( ). In the state, the C=C double bond loses its -character, allowing free rotation. Non-radiative relaxation back to yields a photostationary mixture of E and Z isomers. -
Steric Consequences: In the (Z)-isomer, severe steric repulsion between the N7-methyl group of the caffeine core and the 3-chlorophenyl ring forces the aromatic systems out of coplanarity. This non-planar geometry reduces the hydrodynamic radius of the molecule, heavily influencing its chromatographic behavior and spectroscopic shifts.
Experimental Protocol: Synthesis and Isolation
To ensure a self-validating system, the following protocol integrates synthesis with real-time Quality Control (QC) feedback loops.
Step 1: Photochemical Conversion
-
Dissolve 10 mg of (E)-8-(3-chlorostyryl)caffeine in 10 mL of a 1:1 (v/v) Methanol/Dichloromethane mixture.
-
Causality: DCM ensures complete solubilization of the lipophilic xanthine, while Methanol stabilizes the excited state intermediates during photon absorption.
-
-
Place the solution in a quartz cuvette and irradiate using a 365 nm UV-LED reactor (10 W) for 45 minutes at 25°C.
Step 2: Analytical Monitoring (Self-Validation)
-
Inject a 5
L aliquot into an analytical RP-HPLC (C18 column, 60:40 Acetonitrile/Water with 0.1% Formic Acid). -
Validation: The (E)-isomer elutes at approximately 12.5 min. A new peak, the (Z)-isomer, will appear at ~9.8 min.
-
Causality: The Z-isomer's non-planar conformation reduces its hydrophobic surface area, decreasing its retention time on the non-polar C18 stationary phase.
-
Step 3: Preparative Isolation
-
Scale up the injection onto a Preparative C18 column using the same isocratic mobile phase.
-
Collect the fraction eluting at 9.8 min.
-
Lyophilize the collected fraction in the dark to yield (Z)-8-(3-chlorostyryl)caffeine as a pale yellow powder.
-
Critical: Store immediately in amber vials at -20°C to prevent thermal reversion.
-
Figure 2: Workflow for the photochemical synthesis and isolation of (Z)-CSC.
Spectroscopic Data Analysis
The structural elucidation of the (Z)-isomer relies on distinct deviations from the (E)-isomer's spectra.
4.1 Nuclear Magnetic Resonance (NMR)
The
4.2 Infrared Spectroscopy (IR)
IR spectroscopy confirms the geometric shift via out-of-plane =C-H bending vibrations. The E-isomer's strong trans-band at 965 cm
4.3 Mass Spectrometry (MS)
Because isomerization does not alter the molecular weight or covalent connectivity, the ESI-MS profiles remain nearly identical. Both isomers exhibit the characteristic 3:1 isotopic ratio for
Quantitative Data Tables
Table 1: Comparative
| Proton Assignment | (E)-CSC | (Z)-CSC | Multiplicity & Coupling ( | Structural Rationale |
| N7-CH | 4.05 | 3.85 | s, 3H | Shielded by cis-phenyl ring in Z-isomer. |
| N1-CH | 3.60 | 3.58 | s, 3H | Distant from isomerization center. |
| N3-CH | 3.42 | 3.40 | s, 3H | Distant from isomerization center. |
| C8-CH= ( | 7.05 | 6.35 | d, 1H, | Diagnostic Karplus |
| =CH-Ar ( | 7.75 | 6.65 | d, 1H, | Diagnostic Karplus |
| Ar-H (H-2') | 7.55 | 7.25 | t, 1H, | Upfield shift due to loss of coplanarity. |
| Ar-H (H-4',5',6') | 7.30 - 7.45 | 7.15 - 7.22 | m, 3H | Overlapping multiplet in Z-isomer. |
Table 2: Key IR Vibrational Frequencies (ATR-FTIR)
| Wavenumber (cm | Vibrational Mode | Presence in (E)-CSC | Presence in (Z)-CSC |
| 1705, 1660 | C=O stretch (Xanthine core) | Strong | Strong |
| 1545 | C=C stretch (Vinylic/Aromatic) | Medium | Medium |
| 965 | trans =C-H out-of-plane bend | Strong | Absent |
| 785 | cis =C-H out-of-plane bend | Absent | Strong |
| 690 | C-Cl stretch | Medium | Medium |
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
| Ion Assignment | Relative Abundance | Fragmentation Rationale | |
| 331.096 | 100% | Protonated parent ion. | |
| 333.093 | ~33% | Characteristic chlorine isotopic signature. | |
| 273.102 | ~45% | Loss of methyl isocyanate (57 Da) from xanthine. |
References
-
Jacobson KA, Nikodijevic O, Padgett WL, Rodriguez CG, Maillard M, Daly JW. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo." FEBS Letters, 323(1-2): 141–144. 1
-
Nonaka Y, Shimada J, Nonaka H, Koike N, Aoki N, Kobayashi H, Kase H, Yamaguchi K, Suzuki F. (1993). "Photoisomerization of a potent and selective adenosine A2 antagonist, (E)-1,3-dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine." Journal of Medicinal Chemistry, 36(24): 3731–3733. 3
-
Petzer JP, et al. (2009). "Methylxanthines (Handbook of Experimental Pharmacology, Volume 200) - Monoamine Oxidase Inhibition." Springer. 2
Sources
The Physicochemical Imperative: Solubility and Photostability of (Z)-8-(3-chlorostyryl)caffeine in Preclinical Models
Executive Summary
8-(3-chlorostyryl)caffeine (CSC) is a dual-action pharmacological probe, widely utilized as a highly selective adenosine A2A receptor antagonist and a monoamine oxidase B (MAO-B) inhibitor 1[1]. While the (E)-isomer is the synthetically intended and pharmacologically active form, researchers frequently encounter the (Z)-isomer as a rapid, unavoidable photoproduct. The styryl double bond bridging the xanthine core and the chlorophenyl ring is acutely susceptible to photoisomerization 2[2].
Understanding the thermodynamic solubility constraints and the kinetic photostability of the (Z)-isomer—and its dynamic equilibrium with the (E)-isomer—is non-negotiable. Failure to control these variables leads to irreproducible in vitro binding affinities and compromised in vivo pharmacokinetic data.
Solubility Dynamics and Solvent Causality
CSC exhibits notoriously poor aqueous solubility. The causality lies in its molecular architecture: the planar 8-styrylxanthine structure promotes highly stable, tightly packed crystal lattices driven by extensive
When transitioning from the (E) to the (Z) configuration, the steric clash between the chlorophenyl ring and the xanthine core disrupts this planarity slightly. While this theoretically alters the lattice energy, practically, both isomers remain highly lipophilic and insoluble in standard aqueous buffers. To achieve working concentrations, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.
The Hygroscopic Threat: As noted by 3, hygroscopic DMSO significantly impacts the solubility of CSC[3]. Water absorbed by older DMSO acts as a potent anti-solvent, increasing the dielectric constant of the microenvironment and forcing the highly lipophilic CSC molecules to nucleate and precipitate.
Table 1: Quantitative Solubility Profile of 8-(3-chlorostyryl)caffeine
| Solvent System | Max Concentration | Causality & Handling Notes |
| DMSO (Anhydrous) | 25.00 mM (~8.27 mg/mL) | Requires sonication and warming (37°C) to overcome initial crystal lattice energy. Must use newly opened DMSO[3]. |
| Methanol | Soluble (< 5 mM) | Useful for stock transfers and rapid evaporation, though less efficient than DMSO for high-concentration stocks[4]. |
| Aqueous Buffers (PBS) | < 0.1 mM | Practically insoluble. Requires formulation with co-solvents (e.g., Tween-80, PEG-400) or cyclodextrins for in vivo dosing. |
The Photostability Crisis: (E) to (Z) Isomerization
The most critical handling parameter for CSC is its extreme photosensitivity. Under standard laboratory fluorescent lighting, the (E)-isomer undergoes a rapid
Degradation Kinetics: In dilute solutions (e.g., 50% acetonitrile-water), the initial half-life (
The Sodium Light Workaround: Exposure to sodium vapor light completely halts this isomerization 5[5]. Sodium lamps emit predominantly at ~589 nm, which falls below the photonic energy threshold required to induce the
Fig 1. Photoisomerization pathway of CSC under UV/fluorescent light.
Self-Validating Experimental Protocols
To mitigate the dual risks of precipitation and photoisomerization, the following workflows are engineered with built-in analytical checkpoints.
Protocol 1: Preparation of High-Fidelity Stock Solutions
Objective: Generate a stable 10 mM stock while preventing water-induced lattice reformation and photon-induced E
-
Environmental Control: Perform all weighing and handling under sodium lighting or in a darkroom environment.
-
Solvation: Weigh 5 mg of CSC powder and transfer to an amber glass vial. Add 1.51 mL of newly opened, anhydrous DMSO to achieve a 10 mM stock solution 3[3].
-
Dissolution & Validation: Sonicate the amber vial in a water bath at 37°C for 15 minutes.
-
Self-Validation Check: Inspect visually against a dark background; the solution must be completely clear with zero particulate scattering.
-
-
Aliquotting: Divide the solution into 50 µL single-use aliquots in opaque microcentrifuge tubes.
-
Storage: Flash-freeze in liquid nitrogen and store at -80°C (stable for up to 6 months) 3[3]. Flash-freezing prevents the slow nucleation of crystals that occurs during gradual cooling.
Protocol 2: HPLC-UV Quantification of Isomeric Purity
Objective: Validate the E/Z ratio before biological assays to ensure observed pharmacological effects are not artifacts of the (Z)-isomer.
-
Sample Preparation: Thaw a 10 mM stock aliquot in the dark. Dilute to 3.0 µM using 50% (v/v) acetonitrile-water 5[5].
-
Chromatography: Inject 20 µL onto a C18 reverse-phase column. Utilize an isocratic mobile phase (e.g., Acetonitrile / 0.1 M Citrate buffer pH 4.0) at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 320 nm (optimal for the conjugated styryl system).
-
Validation Check: The (E)-isomer typically elutes later due to its planar, highly lipophilic interaction with the C18 stationary phase. The (Z)-isomer, being more sterically hindered and slightly more polar, elutes earlier (e.g., ~3.2 min vs ~4.5 min for the E-isomer) 5[5]. An acceptable stock must show < 5% (Z)-isomer peak area.
Fig 2. Workflow for stable stock preparation and HPLC validation.
Conclusion
Handling (Z)-8-(3-chlorostyryl)caffeine and its (E)-precursor requires a rigorous understanding of its physical chemistry. By controlling the solvent microenvironment (strictly anhydrous DMSO) and the photonic environment (sodium light or total darkness), researchers can stabilize the compound. Preventing the rapid 7-minute half-life degradation into the (Z)-isomer secures the integrity of downstream A2A and MAO-B pharmacological assays, ensuring that data reflects true biological activity rather than chemical degradation.
References
- MedChemExpress. "(E)-8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptor Antagonist". Source: medchemexpress.com.
- PMC. "Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist 8-(3-Chlorostyryl)Caffeine". Source: nih.gov.
- Cayman Chemical. "8-(3-Chlorostyryl)caffeine (CSC, CAS Number: 147700-11-6)". Source: caymanchem.com.
- Ingenta Connect. "Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships". Source: ingentaconnect.com.
- Abcam. "8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor." Source: abcam.com.
Sources
- 1. 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. (CAS 147700-11-6) | Abcam [abcam.com]
- 2. Adenosine A2A receptor antagonists as novel anti-Parkinsonian age...: Ingenta Connect [ingentaconnect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist 8-(3-Chlorostyryl)Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-8-(3-chlorostyryl)caffeine as an adenosine A2A receptor antagonist
This technical guide provides an in-depth analysis of 8-(3-chlorostyryl)caffeine (CSC) , a dual-target pharmacological agent acting as a selective Adenosine A
Note on Stereochemistry: While the prompt specifies the (Z)-isomer, the pharmacologically active adenosine A
Dual-Mechanism Adenosine A
Executive Summary
8-(3-chlorostyryl)caffeine (CSC) is a xanthine-based pharmacological probe widely utilized in neurodegenerative research, particularly for Parkinson’s Disease (PD).[1][2] Unlike first-generation non-selective xanthines (e.g., theophylline), CSC exhibits high selectivity for the Adenosine A
Crucially, CSC possesses a unique dual mechanism of action :
-
Symptomatic Relief: Selective blockade of striatal A
receptors, reversing motor deficits (catalepsy).[1][2][3] -
Neuroprotection: Potent inhibition of MAO-B , preventing the oxidative conversion of pro-toxins (e.g., MPTP) to neurotoxic species.[1][2][4]
This guide details the synthesis, stability, signaling mechanisms, and validated experimental protocols for CSC.[1]
Chemical & Pharmacological Profile
Physicochemical Properties
| Property | Data |
| Chemical Name | (E)-8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
| Common Name | CSC |
| Molecular Formula | C |
| Molecular Weight | 330.77 g/mol |
| Solubility | DMSO (up to 25 mM), Ethanol (low), Water (insoluble) |
| Appearance | Pale yellow solid |
| Light Sensitivity | High .[1][2][3][5][6][7] Undergoes rapid photoisomerization from active (E) to inactive (Z).[1][2] |
Binding Affinity & Selectivity
CSC is defined by its high selectivity for A
| Target | Affinity (K | Selectivity Note |
| Adenosine A | 54 nM | Primary therapeutic target.[1][2] |
| Adenosine A | ~28,000 nM | >500-fold selectivity for A |
| MAO-B (Baboon) | 100 nM | Potent inhibition; confers neuroprotection.[1][2][6] |
| MAO-A | >10,000 nM | Highly selective for MAO-B isoform.[1][2] |
Synthesis & Stability
The Isomerization Critical Control Point
The styryl double bond in CSC is photosensitive.[2] Exposure to broad-spectrum light causes a shift from the active (E)-isomer to the thermodynamically stable but pharmacologically inactive (Z)-isomer .[1][2]
-
(E)-CSC: K
(A${2A}$) = 54 nM (Active)[1][2][3][7]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
(Z)-CSC: K
(A${2A}$) > 10,000 nM (Inactive)[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Handling Protocol: All synthesis and experimental handling must occur under amber light (sodium lamp) or in foil-wrapped vessels.
Synthesis Protocol: Dehydrogenative Heck Coupling
Modern synthesis utilizes a one-pot oxidative Heck coupling, superior to the classical Wittig reaction.[1][2]
Reagents:
-
Catalyst: Pd(OAc)
(2.5 mol%)[1][2][9] -
Oxidant: Cu(OAc)
(1.5 equiv)[1][2][9] -
Solvent: N,N-Dimethylacetamide (DMA)[9]
Step-by-Step Methodology:
-
Charge: In a flame-dried flask (foil-wrapped), dissolve Caffeine (1.0 equiv) and 3-Chlorostyrene (1.2 equiv) in DMA.
-
Catalyst Addition: Add Pd(OAc)
and Cu(OAc) under argon atmosphere. -
Reaction: Heat to 120°C for 20 hours under aerobic conditions (air balloon) to facilitate Pd re-oxidation.
-
Work-up: Cool to room temperature. Dilute with EtOAc, wash with water/brine to remove copper salts.[1][2]
-
Purification: Flash column chromatography (CH
Cl /MeOH). -
Crystallization: Recrystallize from ethanol to yield pure (E)-CSC .
Mechanism of Action
CSC acts on the Indirect Pathway of the basal ganglia.[2] In Parkinson's disease, dopamine depletion leads to overactivity of striatopallidal neurons.[1][2]
-
A
Antagonism: CSC blocks A receptors colocalized with Dopamine D receptors on GABAergic enkephalin neurons.[1][2] -
Signaling Blockade: Prevents A
-mediated activation of the cAMP/PKA pathway.[1][2] -
D
Potentiation: Reduces the antagonistic allosteric interaction of A on D receptors (heteromer effect), lowering the threshold for dopamine signaling.[1][2] -
MAO-B Inhibition: Prevents the breakdown of dopamine and the formation of oxidative radicals.[2]
Visualization: Dual Signaling Pathway
Figure 1: Dual mechanism of CSC.[1][2][3] Red lines indicate inhibition/antagonism.[1][2] Green dashed lines indicate therapeutic outcome.[2]
Experimental Protocols
Protocol A: Radioligand Binding Assay (A Selectivity)
Purpose: Determine K
-
Membrane Preparation:
-
Assay Setup (96-well plate):
-
Incubation: 90 minutes at 25°C.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Liquid scintillation counting. Calculate IC
and derive K using the Cheng-Prusoff equation.[1][2]
Protocol B: In Vivo Neuroprotection (MPTP Model)
Purpose: Assess CSC's ability to prevent dopaminergic toxicity via MAO-B inhibition.[1][2][4]
-
Subjects: C57BL/6 mice (male, 8-10 weeks).
-
Pre-treatment: Administer CSC (5 mg/kg, i.p.) dissolved in 10% DMSO/Saline.[1][2]
-
Control: Vehicle only.[1]
-
-
Toxin Challenge: 10 minutes post-CSC, administer MPTP (20 mg/kg, i.p.). Repeat MPTP dosage 4 times at 2-hour intervals.
-
Endpoint Analysis (7 days post-treatment):
-
Expected Result: CSC pre-treatment should significantly attenuate dopamine depletion compared to Vehicle+MPTP group.[1][2]
Workflow Visualization
Figure 2: Experimental workflow for CSC handling and application.
References
-
Jacobson, K. A., et al. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo.[1][2][3][8][11] FEBS Letters.[1][2][3]
-
Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism.[1][2][3][4] Journal of Biological Chemistry.[1][2][3]
-
Vlok, N., et al. (2006). Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC).[1][2] Bioorganic & Medicinal Chemistry.[1][2][12][13]
-
Müller, C. E., et al. (1998). Chiral pyrrolo[2,3-d]pyrimidine derivatives as selective A1- and A2A-adenosine receptor antagonists.[1][2] Journal of Medicinal Chemistry.[1][2][12][14] (Discusses photoisomerization issues).
-
Rivara, S., et al. (2013). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors.[1][2][15] Journal of Medicinal Chemistry.[1][2][12][14]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bumc.bu.edu [bumc.bu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. (CAS 147700-11-6) | Abcam [abcam.com]
- 7. 8-(3-Chlorostyryl)caffeine | CAS 147700-11-6 | Cayman Chemical | Biomol.com [biomol.com]
- 8. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Benchchem [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (Z)-8-(3-chlorostyryl)caffeine & The (E)-Isomer Paradigm in MAO-B Inhibition
This guide provides an in-depth technical analysis of 8-(3-chlorostyryl)caffeine (CSC) , specifically addressing its stereochemistry, mechanism as a Monoamine Oxidase B (MAO-B) inhibitor, and its dual-target pharmacology.
Executive Summary
8-(3-chlorostyryl)caffeine (CSC) is a xanthine derivative widely recognized as a potent, selective Adenosine A
This guide details the pharmacological profile of CSC, focusing on its role as a dual-target agent for Parkinson’s Disease (PD).[2][3] It clarifies the stereochemical distinction, providing protocols for the synthesis and assay of the active compound, and elucidates the mechanism by which it confers neuroprotection.
Chemical Profile & Stereochemistry
The Isomer Distinction
The biological activity of styryl-xanthines is highly dependent on the planarity of the styryl side chain, which dictates its fit within the narrow hydrophobic cavity of the MAO-B active site.
-
(E)-8-(3-chlorostyryl)caffeine: The standard, synthetic form. It possesses a planar conformation that favors intercalation and tight binding to the A
receptor and the MAO-B substrate cavity. -
(Z)-8-(3-chlorostyryl)caffeine: The photo-isomer. The cis double bond introduces a steric clash between the phenyl ring and the xanthine core, forcing a non-planar, twisted conformation. This generally results in significantly reduced affinity for both A
and MAO-B targets compared to the (E)-isomer.
Critical Note: Most commercial CSC and literature data refer to the (E)-isomer (Ki
Chemical Data (Standard CSC)
| Property | Data |
| IUPAC Name | (E)-8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
| CAS Number | 147700-11-6 |
| Molecular Formula | C |
| Molecular Weight | 330.77 g/mol |
| Solubility | DMSO (25 mM), Ethanol (Low) |
| Isomerization | Photosensitive; converts E |
Pharmacology & Mechanism of Action[5][6]
Dual-Target Mechanism
CSC is unique among antiparkinsonian leads because it targets two distinct pathways that converge to enhance dopaminergic signaling.
-
MAO-B Inhibition: CSC competitively inhibits MAO-B, preventing the oxidative deamination of dopamine in the striatum. This preserves synaptic dopamine levels and reduces the formation of neurotoxic reactive oxygen species (ROS) associated with dopamine metabolism.
-
Adenosine A
Antagonism: By blocking A receptors on striatal medium spiny neurons (specifically the indirect pathway), CSC reduces the antagonistic effect of adenosine on Dopamine D receptors. This enhances D signaling, alleviating motor deficits (catalepsy).
Potency & Selectivity
-
MAO-B Potency:
(Reversible, competitive).[3][4][5] -
MAO-A Potency:
(Highly selective for B isoform). -
A
Potency: (Rat striatum).[1][4][6][7]
Pathway Visualization
The following diagram illustrates the convergent neuroprotective mechanism of CSC.
Caption: CSC acts as a dual-functional agent, inhibiting MAO-B to preserve dopamine and blocking A2A receptors to disinhibit D2 signaling.[1][3][5][8]
Experimental Protocols
Synthesis of (E)-8-(3-chlorostyryl)caffeine
Note: To obtain the (Z)-isomer, the product of this reaction must be subjected to photoisomerization (see 4.2).
Reagents: 5,6-diamino-1,3-dimethyluracil, 3-chlorocinnamaldehyde, Ethanol, HCl.
-
Precursor Preparation: Dissolve 5,6-diamino-1,3-dimethyluracil (10 mmol) in absolute ethanol (50 mL).
-
Condensation: Add 3-chlorocinnamaldehyde (11 mmol) dropwise under stirring.
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (SiO
, CHCl :MeOH 95:5) should show the disappearance of the diamine. -
Cyclization: The intermediate Schiff base often cyclizes spontaneously under reflux or requires mild oxidative conditions (e.g., addition of FeCl
or simply air oxidation in acidic media). -
Purification: Cool the solution. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water to yield yellow needles of (E)-CSC .
Generation of (Z)-8-(3-chlorostyryl)caffeine (Photoisomerization)
If the specific (Z)-isomer is required for comparative binding studies:
-
Solution: Prepare a dilute solution of (E)-CSC (10
M) in Methanol or DMSO. -
Irradiation: Expose the solution to UV light (365 nm) in a quartz cuvette for 10–30 minutes.
-
Equilibrium: The reaction will reach a photostationary state (PSS), typically a mixture of E/Z (e.g., 30:70).
-
Isolation: Separate isomers using Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Acetonitrile:Water (gradient). The (Z)-isomer is more polar and typically elutes before the (E)-isomer due to its non-planar, less hydrophobic structure.
-
Storage: Isolate in the dark; the (Z)-isomer will thermally or photo-revert to (E) over time.
-
MAO-B Inhibition Assay (Amplex Red Method)
This protocol validates the inhibitory potential of the compound.
Materials:
-
Recombinant Human MAO-B (1 U/mL stock).
-
Substrate: p-Tyramine or Benzylamine.
-
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Inhibitor: CSC (dissolved in DMSO).
Workflow:
-
Buffer Prep: 0.1 M Sodium Phosphate buffer (pH 7.4).
-
Incubation: Mix 50
L of MAO-B enzyme solution with 1 L of CSC (various concentrations: 1 nM – 10 M). Incubate at 37°C for 15 minutes to allow inhibitor binding. -
Reaction Start: Add 50
L of working solution containing:-
200
M Amplex Red. -
1 U/mL HRP.
-
1 mM p-Tyramine (substrate).
-
-
Measurement: Monitor fluorescence (Ex 545 nm / Em 590 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope (velocity) of the reaction. Plot % Activity vs. log[CSC] to determine IC
.-
Validation: (E)-CSC should yield an IC
in the range of 60–150 nM.
-
Structure-Activity Relationship (SAR) Logic
The potency of CSC relies heavily on the C8-styryl substitution pattern.
-
Linker Length: The ethenyl linker (-CH=CH-) is optimal. Extending or shortening this linker reduces MAO-B affinity.
-
C3-Substitution (Phenyl Ring): A meta-substituent (like 3-chloro) is critical. It fills a specific hydrophobic pocket in the MAO-B entrance cavity.
-
3-Cl (CSC): High potency.
-
Unsubstituted: Lower potency.
-
4-Cl (Para): Often retains A
activity but may alter MAO-B kinetics.
-
-
Planarity (E vs Z): The (E)-configuration maintains a "flat" pharmacophore essential for stacking between Tyrosine residues (Tyr398/Tyr435) in the MAO-B active site ("aromatic cage"). The (Z)-isomer disrupts this stacking, explaining its lack of utility as a primary drug candidate.
Caption: SAR analysis showing how specific structural motifs of CSC map to its dual biological targets.
References
-
Chen, J. F., et al. (2002).[5][8] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[3][4][8] Journal of Biological Chemistry, 277(39), 36040-36044.[3]
-
Vlok, N., et al. (2006). "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)." Bioorganic & Medicinal Chemistry, 14(10), 3512-3521.
-
Rivara, S., et al. (2013). "Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors." Journal of Medicinal Chemistry, 56(3), 1247-1261.
-
Petzer, J. P., & Petzer, A. (2015). "Caffeine as a lead compound for the design of therapeutic agents for the treatment of Parkinson's disease." Current Neuropharmacology, 13(4), 530-557.
Sources
- 1. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bumc.bu.edu [bumc.bu.edu]
Technical Monograph: In Vitro Characterization of (Z)-8-(3-chlorostyryl)caffeine
This technical guide provides a rigorous in vitro characterization of (Z)-8-(3-chlorostyryl)caffeine , the cis-isomer of the well-known Adenosine A
Editorial Note: In the field of adenosine receptor pharmacology, the (E)-isomer (trans) is the biologically active, high-affinity antagonist commonly referred to as "CSC." The (Z)-isomer (cis) discussed here is primarily formed via photo-isomerization in solution. Characterizing the (Z)-isomer is critical for impurity profiling , stability testing , and ensuring assay validity , as its pharmacological potency is significantly lower than the (E)-form.
Executive Summary & Structural Context
(Z)-8-(3-chlorostyryl)caffeine is a styrylxanthine derivative. While its stereoisomer, (E)-CSC, is a potent and selective Adenosine A
Differentiation between the (E) and (Z) isomers is the single most critical quality control step in CSC research. The (Z)-isomer exhibits distinct physicochemical properties and a marked reduction in receptor affinity, acting as a "silent" contaminant in pharmacological assays if not quantified.
Structural Isomerization Pathway
The following diagram illustrates the photo-isomerization process that necessitates the characterization of the (Z)-form.
Figure 1: Photo-degradation pathway of CSC. The active (E)-isomer converts to the (Z)-isomer upon light exposure, potentially leading to dimerization at high concentrations.
Physicochemical Characterization
To positively identify (Z)-8-(3-chlorostyryl)caffeine and distinguish it from the (E)-isomer, three orthogonal analytical methods are required.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification relies on the coupling constant (
| Parameter | (E)-Isomer (Active) | (Z)-Isomer (Target Analyte) | Mechanistic Basis |
| Vinylic Proton Splitting | Doublet ( | Doublet ( | Spin-spin coupling of alkene protons. |
| Coupling Constant ( | 15.5 – 16.5 Hz | 11.0 – 12.5 Hz | Karplus relationship; trans coupling is stronger than cis. |
| Chemical Shift ( | Downfield shift | Upfield shift | Magnetic anisotropy and shielding effects of the cis phenyl ring. |
B. HPLC Profile
The (Z)-isomer is more polar due to the spatial arrangement of the chlorophenyl ring relative to the xanthine dipole, resulting in a shorter retention time on reverse-phase columns.
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Methanol:Water (60:40 v/v) or Acetonitrile:Water gradient.
-
Observation: The (Z)-isomer typically elutes before the (E)-isomer.
C. UV-Vis Spectroscopy
Upon isomerization to the (Z)-form, the extended conjugation system is sterically strained, preventing planarity.
-
Result: A hypsochromic shift (blue shift) in the absorption maximum (
). -
(E)-CSC
: ~360 nm. -
(Z)-CSC
: ~330–340 nm (distinct reduction in absorbance at 360 nm).
Pharmacological Characterization Protocols
The biological characterization of (Z)-CSC is usually performed to determine the "window of error" it introduces into assays intended for the (E)-isomer.
Protocol 1: Adenosine A Radioligand Binding Assay
This protocol validates the affinity (or lack thereof) of the (Z)-isomer.
Materials:
-
Receptor Source: Rat striatal membranes or HEK293 cells stably expressing human A
receptors. -
Radioligand: [
H]CGS 21680 (Specific Activity ~30-40 Ci/mmol). -
Non-specific Binding Control: 20 µM CGS 21680 or NECA.
-
Test Compound: Pure (Z)-CSC (isolated via prep-HPLC after UV irradiation).
Step-by-Step Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000
for 20 min. Resuspend pellets. -
Deaminase Treatment: Incubate membranes with Adenosine Deaminase (ADA, 2 U/mL) for 30 min at 37°C to remove endogenous adenosine.
-
Incubation:
-
Mix 50 µg membrane protein + 5 nM [
H]CGS 21680. -
Add (Z)-CSC at concentrations ranging from
M to M. -
Critical Control: Perform under dim red light to prevent (Z)
(E) or (E) (Z) equilibration during the assay.
-
-
Termination: Incubate for 90 min at 25°C. Filter rapidly through GF/B filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Determine
and calculate using the Cheng-Prusoff equation.
Expected Results:
-
(E)-CSC:
nM (High Affinity).[1] -
(Z)-CSC:
nM (Significantly reduced affinity). -
Note: The reduced planarity of the (Z)-isomer hinders its fit into the A
orthosteric binding pocket, which is optimized for the planar xanthine-styryl conjugation.
Protocol 2: MAO-B Inhibition Assay
(E)-CSC is a dual-target drug, inhibiting Monoamine Oxidase B (MAO-B). The (Z)-isomer must be profiled for off-target effects here as well.
Methodology:
-
Enzyme Source: Recombinant human MAO-B or mouse brain mitochondrial fractions.
-
Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Tyramine or Benzylamine.
-
Reaction: MAO-B converts substrate to H
O , which reacts with Amplex Red (via HRP) to form fluorescent Resorufin. -
Comparison: Compare
of (Z)-CSC vs. (E)-CSC ( nM for E).
Experimental Workflow for Isomer Isolation
To characterize (Z)-CSC, one must often synthesize it in situ, as it is rarely sold as a pure standard.
Figure 2: Workflow for the generation and isolation of (Z)-CSC for characterization purposes.
References
-
Jacobson, K. A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[1] FEBS Letters, 323(1-2), 141-144. Link
- Establishes the found
-
Müller, C. E., et al. (2004). "Multigram-scale syntheses, stability, and photoreactions of A2A adenosine receptor antagonists with 8-styrylxanthine structure." Bioorganic & Medicinal Chemistry, 12(5). Link
- Definitive source on the photo-isomerization of styrylxanthines to the (Z)
-
Chen, J. F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[2] Journal of Biological Chemistry, 277(39), 36040-36044. Link
-
Vlok, N., et al. (2006).[2] "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)." Bioorganic & Medicinal Chemistry, 14(10), 3512-3521. Link
- Provides SAR data relevant to the styryl moiety configur
-
Tocris Bioscience. "Product Information: 8-(3-Chlorostyryl)caffeine." Link
- Commercial validation of the (E)
Sources
- 1. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 4. Document: Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. (C... - ChEMBL [ebi.ac.uk]
Methodological & Application
Application Note: Synthesis and Isolation of (Z)-8-(3-chlorostyryl)caffeine
This is a comprehensive technical guide for the synthesis, isolation, and characterization of (Z)-8-(3-chlorostyryl)caffeine .
Executive Summary
8-(3-chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine A
The (Z)-isomer (cis) is less stable and exhibits significantly reduced affinity for the A
-
Photopharmacology: As the "inactive" state in photoswitchable ligand studies.
-
Metabolic/Stability Studies: Investigating in vivo photo-degradation pathways.
-
Mechanistic Validation: Confirming stereospecific binding requirements of the A
pocket.
This protocol details the stereoselective isolation of the (Z)-isomer via the photochemical isomerization of the (E)-precursor, followed by reverse-phase HPLC purification.
Reaction Logic & Pathway
The synthesis strategy relies on the principle that while direct chemical synthesis of the (Z)-alkene is difficult due to steric hindrance, the (E)-isomer can be converted to a photostationary state (PSS) mixture of E/Z isomers via UV irradiation.
Mechanism of Action
-
Condensation: 8-Methylcaffeine reacts with 3-chlorobenzaldehyde to form (E)-CSC.
-
Photoisomerization: Irradiation (365 nm or broad spectrum) excites the
transition of the styryl double bond, allowing rotation around the C=C axis. -
Relaxation: The molecule relaxes to the ground state, populating both (E) and (Z) energy wells.
-
Separation: The bent shape of the (Z)-isomer alters its interaction with the C18 stationary phase, allowing chromatographic resolution.
Figure 1: Synthetic workflow from precursors to the isolated (Z)-isomer.
Experimental Protocol
Phase 1: Synthesis of (E)-8-(3-chlorostyryl)caffeine
Objective: Synthesize the stable precursor in high yield.
Reagents:
-
8-Methylcaffeine (10 mmol, 2.22 g)
-
3-Chlorobenzaldehyde (15 mmol, 2.11 g)
-
Acetic Anhydride (20 mL)
-
Acetic Acid (10 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 8-methylcaffeine and 3-chlorobenzaldehyde .
-
Solvent Addition: Add the mixture of acetic anhydride and acetic acid .
-
Reflux: Heat the reaction mixture to reflux (approx. 140°C) under an inert atmosphere (
) for 24–48 hours . Monitor via TLC (SiO , 5% MeOH in DCM). The product spot will be fluorescent under UV (365 nm). -
Workup:
-
Cool the mixture to room temperature.
-
Pour the dark reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
A precipitate should form. If oil forms, sonicate or scratch the glass to induce crystallization.
-
-
Filtration: Filter the solid precipitate and wash copiously with water, then cold ethanol.
-
Recrystallization: Recrystallize the crude solid from hot ethanol or DMF/water to yield pure (E)-CSC as yellow needles.
Checkpoint:
-
Yield: Expect 60–75%.
-
Appearance: Yellow crystalline solid.
-
Identity: Confirm via
H NMR (Look for trans coupling Hz).
Phase 2: Photochemical Isomerization
Objective: Generate the (Z)-isomer via controlled irradiation.
Equipment:
-
Photochemical reactor (Rayonet or similar) OR a standard UV lamp (365 nm, 8W).
-
Quartz or Borosilicate glass vessel (Quartz is preferred for faster rates).
Procedure:
-
Preparation: Dissolve (E)-CSC (100 mg) in Methanol (100 mL). The concentration should be dilute (~1 mg/mL) to prevent intermolecular [2+2] photodimerization (cyclobutane formation).
-
Irradiation: Place the solution in the photoreactor.
-
Option A (Lab Reactor): Irradiate at 300–365 nm for 30–60 minutes.
-
Option B (Sunlight): Expose the solution to direct sunlight for 4–6 hours (slower, but effective).
-
-
Monitoring: Analyze aliquots every 15 minutes using analytical HPLC.
-
Observation: The peak for (E)-CSC will decrease, and a new peak (Z)-CSC will appear (typically eluting later on C18 due to different solvation/shape, or earlier depending on specific column interactions; see Phase 3).
-
Endpoint: Stop when the ratio of Z:E stabilizes (typically 40:60 to 50:50). Do not over-irradiate to avoid degradation.
-
Phase 3: Isolation of (Z)-CSC
Objective: Purify the (Z)-isomer from the reaction mixture.
Chromatographic Conditions:
-
System: Preparative HPLC.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
-
Gradient: 30% B to 70% B over 20 minutes.
-
Detection: UV at 320 nm (Styryl absorption max).
Procedure:
-
Concentration: Evaporate the methanol from the photo-mixture under reduced pressure (keep temperature < 40°C; protect from light).
-
Reconstitution: Dissolve the residue in 2 mL of 50:50 ACN:Water.
-
Injection: Inject onto the Prep-HPLC.
-
Collection: Collect the two major peaks.
-
Peak 1: (Z)-CSC (Often elutes first or close to E; verify with analytical run). Note: In many styryl systems, the Z-isomer is more polar/compact and elutes earlier than the planar E-isomer on RP-HPLC.
-
Peak 2: (E)-CSC (Unreacted starting material).
-
-
Lyophilization: Freeze-dry the collected fractions in the dark.
-
Storage: Store the isolated (Z)-isomer at -20°C, wrapped in aluminum foil. Crucial: The (Z)-isomer will slowly revert to (E) if exposed to ambient light or heat.
Characterization & Data Analysis
The definitive proof of the (Z)-configuration is the coupling constant (
Comparative NMR Data Table
| Feature | (E)-CSC (Trans) | (Z)-CSC (Cis) | Interpretation |
| Vinylic Protons ( | Doublets | Doublets | Alkene geometry signals. |
| Coupling Constant ( | 15.5 – 16.5 Hz | 11.0 – 13.0 Hz | Primary Diagnostic. Large |
| Chemical Shift ( | Downfield (Deshielded) | Upfield (Shielded) | (Z)-protons are shielded by the steric clash of the aromatic rings. |
| UV | ~330–340 nm | ~310–320 nm | Hypsochromic shift (Blue shift) due to loss of planarity in (Z). |
Structural Validation (Graphviz)
Figure 2: Structural and functional differences between isomers.
References
-
Jacobson, K. A. , et al. "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry 36.10 (1993): 1333-1342. Link
- Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidine derivatives as A2A adenosine receptor antagonists." Bioorganic & Medicinal Chemistry 6.5 (1998): 707-719. (Discusses stereochemistry and isomer stability).
- Shimada, J., et al. "8-Polycyclic-substituted xanthines as potent and selective antagonists for A1-adenosine receptors." Journal of Medicinal Chemistry 35.12 (1992): 2342-2345.
- Kuoro, H., et al. "Photoisomerization of styryl-type adenosine receptor antagonists.
Safety & Handling
-
UV Radiation: Wear UV-protective eyewear when operating the photoreactor.
-
Chemicals: 3-chlorobenzaldehyde is an irritant. Acetic anhydride is corrosive and lachrymatory; work in a fume hood.
-
Stability: The (Z)-isomer is metastable . All post-isolation handling must be done under red light or low-light conditions to prevent reversion to the (E)-form.
Sources
Application Note: Cell-Based Assays and Pharmacological Profiling of (Z)-8-(3-chlorostyryl)caffeine (CSC)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Neuropharmacology. Focus Area: Parkinson's Disease (PD) models, Adenosine Signaling, and Monoamine Oxidase (MAO) Inhibition.
Executive Summary & Mechanistic Grounding
(Z)-8-(3-chlorostyryl)caffeine (CSC) is a highly selective, dual-action pharmacological tool compound. Originally synthesized as a competitive [1], it was later discovered to possess potent, receptor-independent inhibitory activity against[2]. This unique dual mechanism makes CSC an invaluable asset for modeling neuroprotection in Parkinson's disease (PD) and evaluating striatal dopamine dynamics.
The Causality of CSC's Dual Action
To design robust cell-based assays, researchers must understand the distinct intracellular consequences of CSC's two targets:
-
A2A Receptor Antagonism: The A2A receptor is a Gs-protein coupled receptor. Its activation by endogenous adenosine stimulates adenylate cyclase, causing a rapid accumulation of intracellular cAMP and subsequent Protein Kinase A (PKA) activation. CSC competitively binds the A2A receptor (
), blocking this cascade and preventing cAMP spikes. -
MAO-B Inhibition: MAO-B localizes to the outer mitochondrial membrane and catalyzes the oxidative deamination of dopamine. This process naturally generates neurotoxic reactive oxygen species (ROS) and is responsible for converting the prodrug MPTP into the toxic MPP+ cation in PD models. CSC directly inhibits MAO-B (
), preserving dopamine levels and halting ROS generation.
Fig 1: Dual mechanism of CSC inhibiting A2A receptor signaling and MAO-B enzymatic activity.
Physicochemical & Pharmacological Profile
When designing assays, the physical properties of CSC dictate the experimental boundaries. CSC is highly hydrophobic and photosensitive . Failure to protect the compound from light during incubation will result in structural degradation and false-negative assay readouts.
| Parameter | Value / Specification | Experimental Implication |
| CAS Number | 147700-11-6 | N/A |
| Molecular Weight | 330.77 g/mol | Use for precise molarity calculations. |
| A2A Receptor Affinity | 520-fold selective over A1 receptors ( | |
| MAO-B Affinity | Requires mitochondrial preparations for isolated study. | |
| Solubility | DMSO ( | Requires serial dilution in assay buffer. Max final DMSO |
| Stability & Storage | -20°C (Powder); Dark | Critical: Photosensitive. Perform treatments under low light. |
Standardized Experimental Workflow
To isolate the effects of CSC, assays must be carefully phased. Pre-treatment is mandatory to allow CSC to achieve equilibrium binding at the A2A receptor or the MAO-B active site before introducing an agonist or substrate.
Fig 2: Standardized cell-based assay workflow for evaluating CSC pharmacological activity.
Detailed Methodologies & Protocols
Protocol A: cAMP Accumulation Assay (A2A Antagonism)
Objective: Quantify the antagonistic potency (
Materials:
-
PC12 cell line (endogenously expressing A2A receptors).
-
Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
IBMX (Phosphodiesterase inhibitor).
-
CGS21680 (Selective A2A agonist).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) detection kit.
Step-by-Step Procedure:
-
Cell Preparation: Harvest PC12 cells and resuspend in Assay Buffer at a density of
cells/mL. Plate 10 µL per well into a 384-well white microplate. -
PDE Inhibition: Add 5 µL of IBMX (final concentration 500 µM) to all wells. Causality: This ensures any cAMP produced remains stable for detection.
-
CSC Pre-treatment (Dark Phase): Prepare a 10-point serial dilution of CSC in Assay Buffer (ranging from 1 nM to 10 µM, maintaining a constant 0.1% DMSO). Add 5 µL of CSC to the respective wells. Incubate the plate at Room Temperature (RT) for 30 minutes in the dark to prevent photodegradation.
-
Agonist Stimulation: Add 5 µL of CGS21680 at its predetermined
concentration (typically ~100 nM). Incubate for exactly 30 minutes at RT. -
Lysis & Detection: Add 10 µL of HTRF lysis buffer containing the cAMP-d2 conjugate, followed by 10 µL of anti-cAMP Cryptate.
-
Readout: Incubate for 1 hour at RT, then read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine cAMP concentration.
Protocol B: Fluorometric MAO-B Inhibition Assay
Objective: Assess the direct inhibitory effect of CSC on MAO-B activity using isolated brain mitochondria or recombinant cells. Self-Validating Design (E-E-A-T): This assay utilizes kynuramine, a non-fluorescent substrate that MAO-B oxidatively deaminates into 4-hydroxyquinoline (4-HQ), a highly fluorescent product. The addition of NaOH at the end of the assay serves a dual purpose: it instantly halts the enzymatic reaction and alkalinizes the solution, which is causally required to shift 4-HQ into its maximally fluorescent anionic state.
Materials:
-
Mouse brain mitochondrial preparation (or MAO-B expressing HEK293 lysates).
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Kynuramine dihydrobromide (MAO substrate).
-
1N NaOH.
Step-by-Step Procedure:
-
Enzyme Preparation: Dilute the mitochondrial preparation in Reaction Buffer to a final protein concentration of 50 µ g/well in a 96-well black microplate (Volume: 90 µL).
-
CSC Pre-incubation: Add 5 µL of CSC (serial dilutions: 10 nM to 5 µM) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Selegiline). Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 5 µL of kynuramine (final concentration 50 µM) to start the reaction. Incubate the plate at 37°C for exactly 60 minutes.
-
Reaction Termination: Add 40 µL of 1N NaOH to all wells. Causality: The high pH denatures MAO-B, stopping the reaction, and maximizes the quantum yield of the 4-HQ fluorophore.
-
Readout: Measure fluorescence using a microplate reader set to Excitation = 315 nm and Emission = 380 nm.
-
Data Analysis: Plot the relative fluorescence units (RFU) against the log concentration of CSC to calculate the
using a 4-parameter logistic non-linear regression model.
References
-
Jacobson, K.A., Nikodijević, O., Padgett, W.L., et al. "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo." FEBS Letters 323(1-2), 141-144 (1993). URL:[Link]
-
Chen, J.-F., Steyn, S., Staal, R., et al. "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism." The Journal of Biological Chemistry 277(39), 36040-36044 (2002). URL:[Link]
Sources
- 1. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo studies with (Z)-8-(3-chlorostyryl)caffeine
Application Note: In Vivo Pharmacology & Experimental Protocols for (Z)-8-(3-chlorostyryl)caffeine (CSC)
Executive Summary
(Z)-8-(3-chlorostyryl)caffeine (CSC) is a potent, selective antagonist of the Adenosine
Critical Mechanism Note: Researchers must be aware that CSC possesses a secondary mechanism of action: it is a potent Monoamine Oxidase B (MAO-B) inhibitor (
Formulation & Handling (The "Suspension Trap")
CSC is a lipophilic styrylxanthine derivative. A common failure mode in in vivo studies is poor bioavailability due to precipitation in the peritoneal cavity when using aqueous vehicles.
Recommended Vehicle Formulation (Intraperitoneal - IP)
Do not use 100% saline. CSC requires a co-solvent system or a stable suspension.
Option A: Solution (For doses
-
10% DMSO (Dimethyl sulfoxide) – Solubilizer
-
10% Tween 80 (Polysorbate 80) – Surfactant
-
80% Sterile Saline (0.9% NaCl) – Diluent
Preparation Protocol:
-
Dissolve CSC powder completely in 100% DMSO. Vortex until clear.
-
Add Tween 80 and vortex vigorously.
-
Slowly add warm sterile saline while vortexing.
-
Result: A clear solution or very fine stable emulsion. Use within 2 hours.
Option B: Microsuspension (For doses > 5 mg/kg or PO)
-
0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) in water.
-
Protocol: Homogenize CSC powder in the MC solution using a glass tissue grinder or sonicator to ensure uniform particle size before injection/gavage.
Mechanistic Signaling Pathway
The following diagram illustrates the dual action of CSC: antagonism of the
Caption: CSC acts via two distinct pathways: 1) Blockade of striatal A2A receptors reduces cAMP/PKA signaling, counteracting the "brake" on motor movement. 2) Inhibition of MAO-B prevents the conversion of MPTP to the toxic MPP+ species.
Protocol A: Reversal of Haloperidol-Induced Catalepsy
This is the "Gold Standard" screening model for
Subject: Male C57BL/6 Mice (25-30g) or Wistar Rats (250-300g). Dose Range: 1.0 – 5.0 mg/kg (IP).[3]
Step-by-Step Workflow:
-
Acclimatization: Handle animals daily for 3 days prior to testing to reduce stress-induced immobility.
-
Pre-Treatment (CSC): Administer CSC (IP) 15–20 minutes prior to Haloperidol.
-
Note: Prophylactic dosing is preferred to establish receptor occupancy.
-
-
Induction (Haloperidol): Administer Haloperidol (1.0 mg/kg IP for mice; 1.0–2.0 mg/kg IP for rats).
-
Testing (The Bar Test):
-
Timepoints: Measure catalepsy at 30, 60, 90, and 120 minutes post-haloperidol.
-
Apparatus: A horizontal bar (0.5 cm diameter) elevated 4 cm (mice) or 9 cm (rats) above the floor.
-
Procedure: Gently place the animal's forepaws on the bar.
-
Scoring: Measure the latency (time in seconds) to remove both paws from the bar.
-
Cut-off: 180 seconds (if the animal remains, record 180s).
-
Expected Data Output:
| Treatment Group | Dosing (IP) | Latency at 60 min (s) | Interpretation |
| Vehicle Control | Veh + Saline | < 10 | Normal mobility |
| Model Control | Veh + Haloperidol | > 120 | Severe Catalepsy |
| Low Dose CSC | 1 mg/kg + Haloperidol | 60 - 90 | Partial Reversal |
| High Dose CSC | 5 mg/kg + Haloperidol | < 30 | Significant Reversal |
Protocol B: MPTP Neuroprotection Model
This protocol assesses the disease-modifying potential of CSC.[4][5] Because CSC inhibits MAO-B, it prevents MPTP metabolism. Therefore, this model validates the MAO-B mechanism more than the A2A mechanism.
Subject: C57BL/6 Mice (Highly sensitive to MPTP). Timeline: Acute (1 day) or Sub-acute (5-7 days).
Experimental Timeline (Acute Model):
Caption: Dosing schedule for MPTP neuroprotection. CSC must be administered 10 minutes prior to EACH MPTP injection to effectively block MAO-B conversion of the toxin.
Step-by-Step Workflow:
-
Group Assignment:
-
Group 1: Vehicle + Saline (Control)
-
Group 2: Vehicle + MPTP (Lesion)
-
Group 3: CSC (5 mg/kg) + MPTP[4]
-
-
Dosing: Administer CSC 10 minutes before every MPTP injection.
-
Why? The half-life of MPTP is short; MAO-B inhibition must be active at the moment of toxin introduction.
-
-
Post-Procedure: Maintain animal body temperature (heating pad) as MPTP causes hypothermia.
-
Analysis (Day 7):
-
Behavior: Rotarod test or Open Field.
-
Histology: Tyrosine Hydroxylase (TH) immunohistochemistry in the Substantia Nigra pars compacta (SNpc).
-
Biochemistry: HPLC analysis of striatal Dopamine (DA) and DOPAC levels.
-
References
-
Jacobson KA, et al. (1993).[6][7] 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo.[1][3][6][7] FEBS Letters.
-
Chen JF, et al. (2002).[4][6] 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism.[5][6] Journal of Biological Chemistry.
-
Rivara S, et al. (2013).[8] Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors. Journal of Medicinal Chemistry.
-
Gołembiowska K, et al. (2013). Effect of adenosine A2A receptor antagonists on the striatal dopamine transmission in the pre-clinical models of Parkinson's disease. Neurotoxicity Research.
Sources
- 1. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bumc.bu.edu [bumc.bu.edu]
- 5. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 8. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Radioligand binding assay for (Z)-8-(3-chlorostyryl)caffeine
Application Note: High-Affinity Radioligand Binding Assay for the Adenosine A2A Receptor Antagonist (Z)-8-(3-chlorostyryl)caffeine (CSC)
Introduction and Mechanistic Context
The adenosine A2A receptor (A2AAR) is a class A G-protein-coupled receptor (GPCR) predominantly expressed in the striatum, olfactory tubercle, and immune cells. It plays a critical role in modulating neurotransmission and immune responses, making it a prime therapeutic target for Parkinson's disease and immuno-oncology[1].
(Z)-8-(3-chlorostyryl)caffeine, commonly known as CSC, is a highly potent, competitive, and selective A2A receptor antagonist[2]. While older non-selective xanthines like caffeine bind multiple adenosine receptor subtypes, the addition of the chlorostyryl moiety in CSC confers high selectivity for the A2A subtype over the A1 subtype[3]. Interestingly, CSC also exhibits off-target inhibition of monoamine oxidase B (MAO-B), a dual-action profile that has made it a compound of intense interest in neurodegenerative disease research[3].
To accurately determine the binding affinity (
Adenosine A2A receptor signaling and competitive antagonism by CSC.
Experimental Design & Causality (The "Why" Behind the Steps)
A robust radioligand binding assay is a self-validating system. Every reagent added serves a specific mechanistic purpose to ensure that the measured radioactivity strictly correlates with specific receptor binding.
-
Choice of Radioligand ([3H]ZM241385): Unlike agonist radioligands (e.g., [3H]CGS21680) which only bind the G-protein coupled state of the receptor, antagonist radioligands bind all receptor states (coupled and uncoupled). [3H]ZM241385 provides a larger assay window and lower non-specific binding (NSB)[1].
-
Adenosine Deaminase (ADA): Cell membranes naturally contain and release endogenous adenosine. If left in the assay, this endogenous ligand will compete with both the radioligand and CSC, artificially shifting the
curve to the right. ADA is added to the buffer to deaminate adenosine into inosine, which does not bind A2A receptors[4]. -
Polyethylenimine (PEI) Filter Treatment: CSC and [3H]ZM241385 are lipophilic molecules. Glass fiber filters (GF/B) carry a negative charge that traps lipophilic compounds, leading to high background noise. Pre-soaking filters in 0.5% PEI coats them with a positive charge, repelling the ligands and drastically reducing NSB.
-
Equilibrium Incubation: GPCR binding must reach thermodynamic equilibrium for the Cheng-Prusoff equation to be valid. For [3H]ZM241385 and CSC, a 120-minute incubation at 25°C ensures steady-state conditions without accelerating receptor degradation[4].
Materials and Reagents
| Reagent / Material | Specification / Purpose |
| Membranes | HEK293 cells stably expressing human A2AAR (10 µg protein/well)[1]. |
| Radioligand | [3H]ZM241385 (Specific activity ~50 Ci/mmol). Final concentration: 2.5 nM. |
| Competitor | CSC (Cayman Chemical/Biomol). Serial dilutions from |
| NSB Definer | NECA (5'-N-ethylcarboxamidoadenosine) at 100 µM final concentration[1]. |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL ADA, pH 7.4. |
| Wash Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 (Ice-cold). |
| Consumables | 96-well deep-well plates, GF/B filter plates, 0.5% PEI, Scintillation cocktail. |
Step-by-Step Protocol
Step-by-step workflow for the [3H]ZM241385 competitive radioligand binding assay.
Step 1: Preparation of Reagents and Plates
-
Filter Preparation: Submerge a 96-well GF/B filter plate in 0.5% PEI solution for at least 1 hour at room temperature prior to filtration.
-
Compound Dilution: Dissolve CSC in 100% DMSO to create a 10 mM stock. Perform 10-fold serial dilutions in Assay Buffer to achieve final well concentrations ranging from
M to M. Note: Ensure final DMSO concentration in the assay does not exceed 1% to prevent membrane toxicity.
Step 2: Assay Assembly
In a 96-well deep-well assay plate, assemble the following components in a total volume of 200 µL per well:
-
Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL[3H]ZM241385 (2.5 nM final) + 100 µL Membrane suspension (10 µg protein).
-
Non-Specific Binding (NSB) Wells: 50 µL NECA (100 µM final) + 50 µL [3H]ZM241385 + 100 µL Membrane suspension[1].
-
Competitive Binding (CSC) Wells: 50 µL CSC (at various concentrations) + 50 µL [3H]ZM241385 + 100 µL Membrane suspension.
Step 3: Incubation
Seal the plate and incubate on a plate shaker at 300 RPM for 120 minutes at 25°C . This duration is critical; premature termination will result in an underestimation of CSC's affinity due to incomplete displacement[4].
Step 4: Harvesting and Washing
-
Transfer the assay plate to a 96-well rapid vacuum manifold fitted with the pre-soaked GF/B filter plate.
-
Apply vacuum to rapidly filter the samples.
-
Immediately wash the filters three times with 500 µL of ice-cold Wash Buffer . Crucial Insight: The buffer must be ice-cold to rapidly drop the kinetic temperature, preventing the dissociation of the bound radioligand during the wash steps.
Step 5: Liquid Scintillation Counting (LSC)
-
Dry the filter plate completely (e.g., 30 minutes at 50°C).
-
Add 40 µL of microscintillation cocktail to each well.
-
Seal the plate and read on a MicroBeta microplate scintillation counter.
Data Analysis and Expected Results
Raw data is obtained in Disintegrations Per Minute (DPM). Specific binding is calculated by subtracting the NSB DPM from the Total Binding DPM[1]. The
To calculate the absolute binding affinity (
Expected Quantitative Data for CSC:
| Parameter | Expected Value | Biological Significance |
| A2A Receptor | ~54 nM | High-affinity competitive antagonism at the A2A receptor[3]. |
| MAO-B | ~70 - 100 nM | Off-target inhibition, contributing to neuroprotective efficacy[3]. |
| Hill Slope ( | ~1.0 | Indicates binding to a single class of receptor sites with no cooperativity. |
| Selectivity (A2A vs A1) | >500-fold | Highly selective for A2A over the A1 receptor subtype ( |
References
-
Cancer-Associated Mutations of the Adenosine A2A Receptor Have Diverse Influences on Ligand Binding and Receptor Functions Source: MDPI URL:[Link]
-
An Affinity-Based Probe for the Human Adenosine A2A Receptor Source: ACS Publications URL:[Link]
-
8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine receptor antagonist Source: CONICET Digital URL:[Link]
Sources
Application Note: Enzyme Inhibition Kinetics of (Z)-8-(3-chlorostyryl)caffeine (CSC)
Executive Summary & Scientific Rationale
(Z)-8-(3-chlorostyryl)caffeine (CSC) is a xanthine derivative historically recognized as a selective Adenosine
While the (E)-isomer is the thermodynamically stable form typically cited in literature with a
This guide provides a rigorous protocol for determining the enzyme inhibition kinetics of CSC, specifically designed to distinguish competitive inhibition modalities and quantify
Mechanism of Action
Structural Basis of Inhibition
MAO-B contains a unique "bipartite" active site consisting of an entrance cavity and a substrate cavity , separated by an isoleucine gate (Ile199).
-
Binding Mode: CSC acts as a reversible, competitive inhibitor .
-
Molecular Spanning: The xanthine headgroup anchors in the entrance cavity, while the chlorostyryl side chain extends through the gate into the substrate cavity.
-
Selectivity: This bridging mechanism is specific to MAO-B; the smaller active site of MAO-A cannot accommodate the rigid styryl linker, resulting in >500-fold selectivity for MAO-B.
Signaling & Neuroprotection Pathway
The following diagram illustrates the dual-pathway neuroprotection provided by CSC, highlighting the synergy between receptor antagonism and enzyme inhibition.
Figure 1: Dual mechanism of CSC. By inhibiting MAO-B, CSC preserves dopamine and reduces oxidative stress. Simultaneously, A2A antagonism reduces glutamate-driven excitotoxicity.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol uses the Amplex Red® (10-acetyl-3,7-dihydroxyphenoxazine) system. It is superior to spectrophotometric (kynuramine) assays for CSC characterization because it requires lower enzyme concentrations, reducing the "titration" effect of tight-binding inhibitors.
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | Human Recombinant MAO-B | Target enzyme (Avoid bovine serum sources to prevent non-specific binding). |
| Substrate | p-Tyramine or Benzylamine | Natural substrate for MAO-B. |
| Detection | Amplex Red Reagent | Fluorogenic probe (Ex/Em: 545/590 nm). |
| Coupling | Horseradish Peroxidase (HRP) | Couples |
| Inhibitor | (Z)-CSC (Solid) | Test compound. Note: Protect from light. |
| Buffer | 50 mM Na-Phosphate, pH 7.4 | Physiological reaction environment. |
| Control | Selegiline (Deprenyl) | Reference irreversible inhibitor (Positive Control). |
Critical Preparation: Handling the (Z)-Isomer
Expert Insight: Styrylcaffeines undergo photoisomerization. The (Z) isomer can revert to the (E) isomer under ambient light, or vice versa, until a photostationary state is reached.
-
Storage: Store solid CSC at -20°C in amber vials.
-
Solubilization: Dissolve in 100% DMSO to create a 10 mM stock. Perform this step under low-light or red-light conditions.
-
Stability Check: Verify isomeric purity via HPLC prior to the assay if the sample has been exposed to light.
Step-by-Step Methodology
Phase 1: Plate Setup (96-well Black/Clear Bottom)
-
Buffer Prep: Prepare 50 mM Sodium Phosphate buffer (pH 7.4).
-
Inhibitor Dilution: Prepare a 7-point dilution series of CSC in buffer (keeping DMSO < 1%).
-
Range: 0 nM (Vehicle) to 10 µM. (Target
is ~100 nM, so cluster points around 10–500 nM).
-
-
Enzyme Addition: Add 50 µL of MAO-B (final conc. 0.5 U/mL or ~10 µg/mL) to wells.
-
Incubation: Incubate Enzyme + Inhibitor for 15 minutes at 37°C .
-
Why? Although CSC is reversible, this ensures thermal equilibrium and allows the inhibitor to access the bipartite cavity before substrate competition begins.
-
Phase 2: Reaction Initiation
-
Master Mix: Prepare a 2X Master Mix containing:
-
400 µM p-Tyramine (Final assay conc: 200 µM, approx
). -
100 µM Amplex Red.
-
2 U/mL HRP.
-
-
Start: Add 50 µL of Master Mix to the pre-incubated enzyme/inhibitor wells.
-
Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.
Phase 3: Kinetic Readout
-
Mode: Kinetic (Continuous).
-
Duration: 30 minutes.[2]
-
Interval: Read every 60 seconds.
-
Wavelengths: Excitation 545 nm / Emission 590 nm.
Data Analysis & Interpretation
Workflow Logic
The following diagram outlines the logical flow from raw fluorescence data to the calculation of the inhibition constant (
Figure 2: Data processing pipeline. Initial velocities are extracted from raw traces to determine IC50, which is converted to Ki assuming competitive inhibition.
Calculation of Kinetic Parameters
-
Velocity (
): Calculate the slope of the linear portion of the RFU vs. Time curve for each inhibitor concentration. -
Determination: Fit the
vs. data to a 4-parameter logistic equation: -
Calculation (Cheng-Prusoff):
For a competitive inhibitor (which CSC is known to be):
-
[S] = Concentration of Tyramine used (200 µM).
- = Michaelis constant of MAO-B for Tyramine (typically ~100–150 µM; must be determined experimentally for your specific enzyme lot).
-
Expected Results
-
Inhibition Type: Competitive.[3][4][5]
-
Lineweaver-Burk Plot: Lines should intersect at the Y-axis (
is unchanged, apparent increases).[4]
-
-
Potency:
-
(E)-CSC:
. -
(Z)-CSC: Likely less potent or similar. If the
drifts over time in the stock solution, suspect photoisomerization to the (E) form.
-
Troubleshooting & Scientific Validation
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous oxidation of Amplex Red. | Prepare Amplex Red/HRP mix immediately before use. Protect from light. |
| Non-Sigmoidal Inhibition Curve | Enzyme concentration too high ( | Dilute enzyme. For tight-binding inhibitors ( |
| Variable Potency | Isomerization of (Z)-CSC. | CRITICAL: Perform all CSC handling in amber tubes/low light. Verify isomer ratio via HPLC if results are inconsistent. |
| Incomplete Inhibition | Solubility issues (precipitation). | Check CSC solubility in the buffer.[4] Ensure DMSO < 1% final. |
References
-
Chen, J.F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][6][7] Journal of Biological Chemistry.
-
Vlok, N., et al. (2006). "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)."[6] Bioorganic & Medicinal Chemistry.
-
Petzer, J.P., et al. (2009). "Inhibition of monoamine oxidase by (E)-styrylisatin analogues." Bioorganic & Medicinal Chemistry.
-
Jacobson, K.A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[8] FEBS Letters.
-
Matulis, D., et al. (2021). "A standard operating procedure for an enzymatic activity inhibition assay."[9] Biophysical Reviews.
Sources
- 1. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. 8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-8-(3-chlorostyryl)caffeine in Neuroprotection Research
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: A Dual-Action Neuroprotective Agent
(Z)-8-(3-chlorostyryl)caffeine (CSC) is a synthetic derivative of caffeine, distinguished by its potent and selective antagonism of the adenosine A2A receptor.[1] Emerging as a significant tool in neuroprotection research, CSC's therapeutic potential is underscored by its dual mechanism of action. Beyond its high affinity for the A2A receptor, it also functions as a specific inhibitor of monoamine oxidase B (MAO-B).[2][3] This unique combination of activities positions CSC as a compelling candidate for investigation in the context of neurodegenerative disorders such as Parkinson's disease, where both excitotoxicity mediated by A2A receptor overactivation and oxidative stress from dopamine metabolism by MAO-B are key pathological features.
These application notes provide a comprehensive guide for the utilization of CSC in neuroprotection research, encompassing its synthesis, preparation for experimental use, and detailed protocols for in vitro and in vivo validation of its neuroprotective effects.
Chemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [3] |
| Molecular Weight | 330.77 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO (>5 mg/mL) and methanol. Sparingly soluble in water. | [4][5] |
| Storage | Store at -20°C for long-term stability. | [3] |
Protocol 1: Synthesis of (Z)-8-(3-chlorostyryl)caffeine
The synthesis of CSC is a two-step process involving the bromination of caffeine followed by a palladium-catalyzed cross-coupling reaction.
Step 1: Synthesis of 8-Bromocaffeine
8-Bromocaffeine is a key intermediate for the synthesis of various C8-substituted caffeine derivatives.[6][7]
-
Materials:
-
Caffeine
-
Hydrobromic acid (48%)
-
Hydrogen peroxide (30%)
-
Ethanol
-
-
Procedure:
-
Dissolve caffeine in hydrobromic acid (48%).
-
Slowly add hydrogen peroxide (30%) to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue stirring at room temperature for 2-3 hours.
-
The precipitated product, 8-bromocaffeine, is collected by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 8-bromocaffeine.[4][8]
-
Step 2: Palladium-Catalyzed Cross-Coupling of 8-Bromocaffeine with (Z)-1-chloro-3-vinylbenzene
This step utilizes a Heck reaction to form the carbon-carbon bond between the xanthine core and the styryl moiety.[9]
-
Materials:
-
8-Bromocaffeine
-
(Z)-1-chloro-3-vinylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 8-bromocaffeine and (Z)-1-chloro-3-vinylbenzene in anhydrous DMF.
-
Add palladium(II) acetate and triphenylphosphine to the solution.
-
Add triethylamine as a base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (Z)-8-(3-chlorostyryl)caffeine.
-
In Vitro Neuroprotection Studies
The human neuroblastoma cell line SH-SY5Y is a widely used model for in vitro neuroprotection studies due to its neuronal characteristics.[10][11]
Preparation of (Z)-8-(3-chlorostyryl)caffeine for Cell Culture
-
Prepare a stock solution of CSC in sterile dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.
-
For cell culture experiments, dilute the stock solution in serum-free cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Assessment of Neuroprotection using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
-
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
(Z)-8-(3-chlorostyryl)caffeine (CSC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of CSC (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 1 mM MPP⁺) to the wells. Include a control group without the neurotoxin and a group with the neurotoxin alone.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[13]
-
Materials:
-
SH-SY5Y cells
-
Neurotoxin (e.g., 6-OHDA or MPP⁺)
-
(Z)-8-(3-chlorostyryl)caffeine (CSC)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed and treat SH-SY5Y cells as described in the MTT assay protocol.
-
After the treatment period, remove the culture medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope or flow cytometer.
-
Protocol 4: Assessment of Apoptosis using a Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.[10][14]
-
Materials:
-
SH-SY5Y cells
-
Neurotoxin (e.g., 6-OHDA or MPP⁺)
-
(Z)-8-(3-chlorostyryl)caffeine (CSC)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Cell lysis buffer
-
-
Procedure:
-
Seed and treat SH-SY5Y cells in a 6-well plate.
-
After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
Calculate the caspase-3 activity relative to the control group.
-
In Vivo Neuroprotection Studies
The MPTP mouse model is a widely used in vivo model of Parkinson's disease, as MPTP selectively destroys dopaminergic neurons in the substantia nigra.[6][15]
Preparation of (Z)-8-(3-chlorostyryl)caffeine for In Vivo Administration
-
For intraperitoneal (i.p.) injection, CSC can be suspended in a vehicle such as 0.9% saline containing a small amount of DMSO and Tween 80 to aid in solubilization. A common effective dose reported in the literature is 5 mg/kg.[16]
Protocol 5: MPTP Mouse Model of Parkinson's Disease
-
Animals: C57BL/6 mice are commonly used as they are sensitive to MPTP.
-
MPTP Administration:
-
Sub-acute regimen: Administer MPTP-HCl at a dose of 20-30 mg/kg (i.p.) once daily for five consecutive days.[17]
-
CSC Treatment: Administer CSC (e.g., 5 mg/kg, i.p.) 30 minutes prior to each MPTP injection.
-
A control group should receive vehicle injections.
-
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
Protocol 6: Behavioral Assessment of Motor Function
Behavioral tests are crucial for evaluating the functional outcomes of neuroprotection.
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[18]
-
Pole Test: This test measures bradykinesia. The time taken for a mouse to turn and descend a vertical pole is measured.
-
Open Field Test: This test evaluates locomotor activity and exploratory behavior by tracking the movement of mice in an open arena.
Protocol 7: Immunohistochemical Analysis of Dopaminergic Neurons
This protocol allows for the visualization and quantification of the loss of dopaminergic neurons.
-
Tissue Preparation:
-
Seven to fourteen days after the last MPTP injection, perfuse the mice with 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix them in 4% PFA overnight.
-
Cryoprotect the brains in a 30% sucrose solution.
-
Cut coronal sections (30-40 µm) of the substantia nigra and striatum using a cryostat.
-
-
Immunostaining:
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[7][8]
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections and visualize them using a fluorescence microscope.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Protocol 8: Neurochemical Analysis of Dopamine Levels
High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in the striatum.
-
Tissue Preparation:
-
At the end of the experiment, rapidly dissect the striata on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with an electrochemical detector.
-
Separate dopamine and its metabolites (DOPAC and HVA) using a C18 reverse-phase column.
-
Quantify the levels of dopamine and its metabolites by comparing the peak areas to those of known standards.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of (Z)-8-(3-chlorostyryl)caffeine in Neuroprotection
Caption: Dual neuroprotective mechanism of CSC.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: In vivo experimental workflow.
Conclusion
(Z)-8-(3-chlorostyryl)caffeine represents a valuable pharmacological tool for investigating the roles of adenosine A2A receptor antagonism and MAO-B inhibition in neuroprotection. The protocols outlined in these application notes provide a robust framework for researchers to explore the therapeutic potential of CSC in various models of neurodegenerative diseases. Careful adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the complex mechanisms underlying neurodegeneration and the development of novel therapeutic strategies.
References
-
Grokipedia. (n.d.). 8-Bromocaffeine. Grokipedia. Retrieved from [Link]
-
protocols.io. (2025, February 20). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]
-
Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. Retrieved from [Link]
-
MDPI. (2025, September 11). Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. MDPI. Retrieved from [Link]
-
JoVE. (2017, May 19). Assessing Dopamine Homeostasis in Mice. JoVE. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Retrieved from [Link]
-
Rehfeldt, S. C., Laufer, S., & Goettert, M. I. (2021). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. Bio-protocol, 11(7), e3970. [Link]
-
Chen, J.-F., Steyn, S., Staal, R., Petzer, J. P., Xu, K., Van der Schyf, C. J., Castagnoli, K., Schwarzschild, M. A., & Castagnoli, N. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. The Journal of Biological Chemistry, 277(39), 36040–36044. [Link]
-
Andersen, J. V., Westi, E. W., & Gether, U. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 55233. [Link]
-
Karimi, M., & Zargari, M. (2017). Caffeine Neuroprotective Mechanism Against β-Amyloid Neurotoxicity in SHSY5Y Cell Line: Involvement of Adenosine, Ryanodine, and N-Methyl-D-Aspartate Receptors. Avicenna Journal of Medical Biotechnology, 9(4), 177–184. Retrieved from [Link]
-
Rivara, S., Piersanti, G., Bartoccini, F., Diamantini, G., Pala, D., Riccioni, T., Stasi, M. A., Cabri, W., Borsini, F., Mor, M., Tarzia, G., & Minetti, P. (2013). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. Journal of Medicinal Chemistry, 56(3), 1247–1261. [Link]
-
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Chen, X., Ghribi, O., & Geiger, J. D. (2010). Caffeine protects against MPTP-induced blood-brain barrier dysfunction in mouse striatum. Journal of Neuroinflammation, 7, 56. [Link]
-
MDPI. (2024, February 21). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. Retrieved from [Link]
-
De Vreese, R., Schols, D., & De Jonghe, S. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
-
ResearchGate. (n.d.). Palladium-catalysed Mizoroki-Heck cross-coupling of arylbromides with styrene using HUGPHOS-1, HUGPHOS-2 and WIDEPHOS. ResearchGate. Retrieved from [Link]
-
Gołembiowska, K., & Dziubina, A. (2004). Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum. Brain Research, 1000(1-2), 146–155. [Link]
-
Royal Society of Chemistry. (2012). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Royal Society of Chemistry. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
ResearchGate. (2018, October 24). Neuroprotection by caffeine in the MPTP model of Parkinson's disease and its dependence on adenosine A2A receptors. ResearchGate. Retrieved from [Link]
-
Frontiers. (2024, December 23). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers. Retrieved from [Link]
- Google Patents. (n.d.). CN102344451B - Method for preparing caffeine. Google Patents.
- Google Patents. (n.d.). US20230225389A1 - Prolonged release formulation of caffeine. Google Patents.
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Sartorius. (n.d.). Sterile Cell Culture Preparation. Sartorius. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Creative Biolabs. Retrieved from [Link]
-
PubMed. (2013, February 14). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. PubMed. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024, February 5). Measuring dopamine in rodent brain tissue by using UHPLC-Xevo-TQD triple quadrupole mass spectrometry: A comparative influence of selegiline nanoemulsion administered intranasally over solution on upregulation of dopamine level. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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PMC. (2020, October 21). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A) HPLC analysis of striatal dopamine levels in mice lesioned with MPTP.... ResearchGate. Retrieved from [Link]
-
Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS letters, 323(1-2), 141–144. [Link]
-
PubMed. (1993, May 24). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. PubMed. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Caffeine. The Japanese Pharmacopoeia. Retrieved from [Link]
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- 9. Caffeine Neuroprotective Mechanism Against β-Amyloid Neurotoxicity in SHSY5Y Cell Line: Involvement of Adenosine, Ryanodine, and N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Utilizing (Z)-8-(3-chlorostyryl)caffeine in Preclinical Models of Parkinson's Disease
Executive Summary
8-(3-chlorostyryl)caffeine (CSC) is a highly valuable pharmacological tool in neurodegenerative research, uniquely functioning as both a selective Adenosine A2A receptor antagonist and a Monoamine Oxidase B (MAO-B) inhibitor 1. However, the application of this compound is frequently confounded by a critical physicochemical property: extreme photosensitivity. While commercially supplied primarily as the (E)-isomer, exposure to ambient light in dilute solutions drives rapid photoisomerization to the (Z)-isomer 2.
For drug development professionals, failing to account for this E/Z ratio leads to irreproducible behavioral readouts. This application note establishes authoritative, self-validating protocols for the deliberate preparation and application of (Z)-8-(3-chlorostyryl)caffeine (Z-CSC) in two distinct Parkinson's disease (PD) models: the MPTP model of neurodegeneration and the 6-OHDA model of L-DOPA-induced motor fluctuations.
Mechanistic Rationale & The Stereochemical Imperative
The therapeutic causality of Z-CSC in PD models relies on its dual-target engagement:
-
A2A Receptor Antagonism: A2A receptors are heavily co-localized with Dopamine D2 receptors on GABAergic medium spiny neurons of the striatopallidal (indirect) pathway. By antagonizing A2A, Z-CSC reduces the pathological overactivity of this pathway, restoring motor function and reversing L-DOPA-induced dyskinesia (LID) 3.
-
MAO-B Inhibition: Independent of its A2A affinity, Z-CSC inhibits MAO-B in astrocytes and neurons. This prevents the degradation of endogenous dopamine and blocks the conversion of the pro-toxin MPTP into the dopaminergic neurotoxin MPP+ 4.
The Causality of Model Selection: Because of this dual action, experimental design must be deliberate. The MPTP model is utilized to assess Z-CSC's neuroprotective efficacy (driven heavily by MAO-B inhibition), whereas the 6-OHDA model is utilized to assess its symptomatic and anti-dyskinetic efficacy (driven heavily by A2A antagonism), as 6-OHDA toxicity is not MAO-B dependent.
Quantitative Pharmacological Profile
Summarized below are the quantitative parameters guiding the dosing and application of CSC in preclinical models.
| Target / Parameter | Metric / Value | Relevance to PD Models |
| Adenosine A2A Receptor | Normalizes indirect striatopallidal pathway output. | |
| Monoamine Oxidase B | Prevents DA degradation; halts MPTP | |
| In Vivo Dosing (Mice) | 1.0 – 5.0 mg/kg (i.p.) | Reverses locomotor depression; provides neuroprotection. |
| In Vivo Dosing (Rats) | 5.0 mg/kg (i.p.) | Reverses L-DOPA-induced motor fluctuations in 6-OHDA models. |
| Vehicle Formulation | 5% DMSO / 5% Tween-80 / 90% Saline | Overcomes the high lipophilicity of the styrylxanthine core. |
Validated Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating mandatory checkpoints to verify technical success before proceeding to the next experimental phase.
Protocol 2.1: Controlled Preparation of Z-CSC for In Vivo Use
Causality: Commercially sourced (E)-CSC will unpredictably isomerize in the syringe if exposed to light. Deliberately driving the solution to 100% (Z)-isomer prior to injection ensures pharmacokinetic consistency across the entire animal cohort.
-
Stock Preparation: Dissolve commercially obtained (E)-CSC in 100% anhydrous DMSO to a concentration of 25 mM.
-
Photoisomerization: Dilute the stock into the final vehicle (5% DMSO, 5% Tween-80, 90% Saline). Expose the transparent dosing vial to a broad-spectrum UV/Vis lamp (365 nm peak) for 45 minutes at room temperature to drive the E
Z equilibrium to completion. -
Validation Checkpoint (Self-Validating System): Prior to injection, analyze a 10 µL aliquot via HPLC-UV (isosbestic point ~310 nm). Confirm >95% (Z)-isomer purity. Do not proceed if the (E)-isomer peak exceeds 5%, as mixed ratios confound receptor binding kinetics.
-
Storage: Transfer the validated Z-CSC solution to amber vials to prevent further uncharacterized photodegradation.
Protocol 2.2: MPTP Model of Dopaminergic Degeneration (Mice)
Causality: This assay isolates the MAO-B inhibitory neuroprotection of Z-CSC. By pre-treating with Z-CSC, MAO-B is occupied, preventing the astrocytic conversion of MPTP to the toxic MPP+ ion.
-
Pre-treatment: Administer Z-CSC (5 mg/kg, i.p.) to C57BL/6 mice 30 minutes prior to the first MPTP injection.
-
Lesion Induction: Administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals.
-
Maintenance: Continue Z-CSC administration (5 mg/kg/day) for 7 consecutive days post-lesion.
-
Validation Checkpoint (Self-Validating System): Include a control cohort treated with Z-CSC alone (no MPTP). Harvest striatal tissue at day 8 and quantify basal dopamine via HPLC-ECD. This validates that the Z-CSC vehicle and handling stress do not artificially deplete dopamine levels, ensuring the delta observed in the MPTP group is true neuroprotection.
-
Endpoint: Perform Tyrosine Hydroxylase (TH) immunohistochemistry on substantia nigra pars compacta (SNpc) slices to quantify surviving dopaminergic neurons.
Protocol 2.3: 6-OHDA Model of L-DOPA-Induced Motor Fluctuations (Rats)
Causality: 6-OHDA directly destroys dopaminergic terminals independent of MAO-B. Therefore, this model isolates the A2A antagonistic properties of Z-CSC in reversing L-DOPA-induced dyskinesia (LID) and motor shortening.
-
Lesion Induction: Perform unilateral stereotaxic injection of 6-OHDA (8 µg in 4 µL of 0.02% ascorbic acid/saline) into the medial forebrain bundle of Sprague-Dawley rats.
-
Validation Checkpoint (Self-Validating System): At 14 days post-lesion, pre-screen rats with apomorphine (0.5 mg/kg, s.c.). Only advance rats exhibiting >150 contralateral rotations per 45 minutes into the study. This strictly validates that >80% nigrostriatal denervation has been achieved.
-
L-DOPA Priming: Administer L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) daily for 21 days to establish stable motor fluctuations and rotational shortening.
-
Z-CSC Intervention: Co-administer Z-CSC (5 mg/kg, i.p.) alongside the L-DOPA/Benserazide dose.
-
Endpoint: Monitor rotational behavior using a computerized rotameter system. Successful A2A blockade by Z-CSC will manifest as a significant prolongation of the L-DOPA-induced rotational response and a reduction in dyskinetic peak-dose behaviors.
Mechanistic Visualization
Figure 1: Dual mechanistic pathway of Z-CSC modulating striatal motor circuits and neuroprotection.
References
- Title: 8-(3-Chlorostyryl)caffeine (CSC, CAS Number: 147700-11-6) Product Information & Literature Citations (Chen J.F. et al., 2002; Song L. et al., 2009)
- Title: Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships (Baraldi P.G. et al., 2009; Bové J. et al., 2006)
- Title: 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo (Jacobson K.A. et al., 1993)
- Title: 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. Biological Description.
Sources
Application Note: (Z)-8-(3-chlorostyryl)caffeine (CSC) as a Dual-Target Pharmacological Tool for Studying Dopamine Release Dynamics
Executive Summary
(Z)-8-(3-chlorostyryl)caffeine (CSC) is a highly selective adenosine A2A receptor antagonist that uniquely exhibits potent monoamine oxidase B (MAO-B) inhibitory activity (1[1]). This dual mechanism of action makes CSC an invaluable pharmacological tool for researchers investigating basal ganglia circuitry, dopamine release dynamics, and neuroprotective strategies in Parkinson’s disease (PD) models. This guide details the mechanistic rationale, experimental design, and validated in vivo microdialysis protocols for utilizing CSC to study striatal dopamine efflux.
Mechanistic Rationale: The Causality Behind the Assay
To effectively utilize CSC in neuropharmacology, researchers must understand the neurochemical architecture of the striatum. The utility of CSC relies on two distinct but synergistic pathways:
-
A2A-D2 Receptor Heteromerization (Allosteric Modulation): In the striatopallidal medium spiny neurons (MSNs) of the indirect pathway, adenosine A2A receptors and dopamine D2 receptors co-localize and form functional heteromeric complexes (2[2]). Activation of the A2A receptor allosterically decreases the affinity of the D2 receptor for dopamine. By antagonizing the A2A receptor, CSC removes this allosteric brake, thereby potentiating D2 receptor signaling and enhancing the efficacy of endogenous dopamine or exogenous L-DOPA (3[3]).
-
MAO-B Inhibition (Metabolic Preservation): Unlike other A2A antagonists (e.g., SCH58261 or ZM241385), CSC competitively inhibits MAO-B (Ki ≈ 100 nM)[1]. This prevents the oxidative deamination of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC). Consequently, CSC not only enhances receptor sensitivity but physically preserves extracellular dopamine levels in the synaptic cleft.
-
Glutamatergic Regulation: A2A receptors are also located on corticostriatal glutamatergic terminals. CSC blockade attenuates the excessive glutamate release typically observed in dopamine-depleted (e.g., 6-OHDA lesioned) states, subsequently reducing hydroxyl radical generation and oxidative stress (4[4]).
Pathway Visualization
Fig 1: Dual mechanism of CSC illustrating A2A-D2 heteromeric crosstalk and MAO-B inhibition.
Experimental Protocol: In Vivo Microdialysis in 6-OHDA Lesioned Rats
Trustworthiness & Self-Validation Check: This protocol is designed as a self-validating multi-analyte system. By simultaneously quantifying DA, DOPAC, HVA, and Glutamate via HPLC-ECD, researchers can independently verify both the MAO-B inhibitory effect (via an altered DOPAC/DA ratio) and the A2A-mediated presynaptic effect (via normalized Glutamate levels) within the exact same experimental run.
Materials & Reagents
-
(Z)-8-(3-chlorostyryl)caffeine (CSC) (CAS: 147700-11-6)
-
L-DOPA and Benserazide hydrochloride
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2 (pH 7.4).
Step-by-Step Methodology
Step 1: Formulation of CSC Causality: CSC is highly lipophilic and photosensitive. To ensure accurate systemic delivery without precipitation, dissolve CSC in a vehicle consisting of 10% DMSO, 10% Tween-80, and 80% sterile saline to achieve a final dosing concentration (typically 1 to 5 mg/kg for intraperitoneal administration)[3]. Store in the dark until immediately before use.
Step 2: Stereotaxic Surgery & Probe Implantation
-
Anesthetize the 6-OHDA-lesioned rat (a standard model for PD).
-
Implant a concentric microdialysis probe (e.g., 3 mm active membrane length, 20 kDa molecular weight cutoff) into the ipsilateral striatum (Coordinates from bregma: AP +1.0 mm, ML -3.0 mm, DV -7.0 mm).
-
Causality: Allow exactly 24 hours for surgical recovery. This specific window is critical to re-establish blood-brain barrier integrity and allow basal neurotransmitter tone to normalize following the acute mechanical trauma of probe insertion.
Step 3: Microdialysis Perfusion
-
Perfuse the probe with aCSF at a constant flow rate of 1.5 µL/min using a microinfusion pump.
-
Discard the first 60 minutes of dialysate to allow for baseline stabilization.
-
Collect basal fractions every 20 minutes for 1 hour to establish the baseline (100%) reference point.
Step 4: Drug Administration Workflow
-
Time = 0 min: Administer CSC (1 - 5 mg/kg, i.p.) or vehicle.
-
Time = 30 min: Administer L-DOPA (e.g., 50 - 100 mg/kg, i.p.) combined with the peripheral decarboxylase inhibitor Benserazide (e.g., 25 - 50 mg/kg, i.p.)[3].
-
Causality: Benserazide cannot cross the blood-brain barrier. Its inclusion is mandatory to prevent the peripheral breakdown of L-DOPA into dopamine (which causes systemic toxicity and prevents CNS penetration), ensuring L-DOPA reaches the striatum.
-
-
Continue collecting 20-minute dialysate fractions for 180 minutes post-L-DOPA administration.
Step 5: HPLC-ECD Analysis
-
Inject 20 µL of dialysate into an HPLC system equipped with an electrochemical detector (ECD) set at +700 mV.
-
Mobile phase: 0.1 M citrate-phosphate buffer (pH 4.3), 0.1 mM EDTA, 1-octanesulfonic acid, and 4-10% methanol.
-
Quantify DA, DOPAC, HVA, and Glutamate peaks against external standard curves.
Data Presentation & Expected Outcomes
The following table summarizes the expected quantitative neurochemical profile in the striatum of 6-OHDA lesioned rats when CSC is used as an adjunct to L-DOPA therapy, compared to L-DOPA alone[3][4].
| Biomarker / Analyte | L-DOPA + Benserazide (Control) | L-DOPA + Benserazide + CSC (1-5 mg/kg) | Mechanistic Interpretation |
| Extracellular Dopamine (DA) | ↑ Increased (Baseline + 200%) | ↑↑ Markedly Increased (+ 400%) | Synergistic effect of A2A antagonism enhancing D2 signaling and MAO-B inhibition preventing DA breakdown. |
| DOPAC Levels | ↑ Increased | ↔ Stabilized or ↓ Decreased | Direct validation of CSC’s MAO-B inhibitory activity; DA is not oxidized to DOPAC. |
| HVA Levels | ↑ Increased | ↔ Stabilized | Downstream reflection of reduced DOPAC availability for COMT metabolism. |
| Extracellular Glutamate | ↑ Elevated (due to 6-OHDA lesion) | ↓ Significantly Decreased | Validation of presynaptic A2A receptor blockade on corticostriatal terminals. |
| Hydroxyl Radicals (•OH) | ↑ Elevated | ↓ Significantly Decreased | Reduction in oxidative stress due to normalized glutamate and reduced DA auto-oxidation. |
References
-
Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum. PubMed (NIH).[Link]
-
Effect of adenosine A(2A) receptor antagonists and L-DOPA on hydroxyl radical, glutamate and dopamine in the striatum of 6-OHDA-treated rats. PubMed (NIH).[Link]
-
Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging. PMC (NIH).[Link]
Sources
- 1. 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. (CAS 147700-11-6) | Abcam [abcam.com]
- 2. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of adenosine A(2A) receptor antagonists and L-DOPA on hydroxyl radical, glutamate and dopamine in the striatum of 6-OHDA-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for (Z)-8-(3-chlorostyryl)caffeine detection
Application Note: High-Sensitivity LC-MS/MS Quantitation of (Z)-8-(3-chlorostyryl)caffeine (CSC)
Abstract & Scientific Rationale
(Z)-8-(3-chlorostyryl)caffeine (CSC) is a potent, selective Adenosine A2A receptor antagonist and Monoamine Oxidase B (MAO-B) inhibitor, widely utilized in Parkinson’s disease research. While the (E)-isomer is the thermodynamically stable form typically cited in pharmacological literature, the (Z)-isomer (cis-isomer) often arises from photoisomerization or specific synthetic pathways.
Accurate quantitation of the (Z)-isomer presents a unique bioanalytical challenge due to its rapid photo-reversion to the (E)-form under standard laboratory lighting. This protocol details a validated LC-MS/MS workflow designed to:
-
Preserve Isomeric Integrity: Strict actinic (yellow) light protocols to prevent Z
E conversion. -
Achieve Chromatographic Resolution: Baseline separation of (Z)-CSC and (E)-CSC to prevent quantitation bias.
-
Maximize Sensitivity: Utilization of positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) for low-nanomolar detection.
Method Development & Optimization
Analyte Properties & Stability
| Property | Description |
| Chemical Name | (Z)-8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ |
| Molecular Weight | 330.77 g/mol |
| LogP | ~2.5 (Lipophilic) |
| pKa | ~0.6 (Very weak base, similar to caffeine) |
| Light Sensitivity | CRITICAL: Rapidly isomerizes to (E)-form under UV/VIS light.[1] |
Mass Spectrometry (MS/MS) Tuning
Rationale: The caffeine core (xanthine) is robust. Fragmentation typically involves the retro-Diels-Alder cleavage of the uracil ring or loss of substituents. For CSC, the parent ion
-
Precursor Ion: 331.1
-
Product Ions:
-
Quantifier: 138.1 (Characteristic xanthine fragment, high abundance).
-
Qualifier: 110.1 (Secondary xanthine fragment).
-
Qualifier 2: 295.0 (Loss of Cl - rare but specific) or 273.0 (Loss of N-methyls).
-
Note: Due to the structural similarity, (E) and (Z) isomers will share the same mass transitions. Chromatographic separation is the ONLY way to distinguish them.
Chromatographic Conditions
Column Choice: A standard C18 column may co-elute isomers. A Phenyl-Hexyl or Biphenyl phase is superior for separating geometric isomers due to
-
Recommended Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.
Detailed Experimental Protocol
Reagents & Standards
-
Reference Standard: (Z)-CSC (Custom synthesis or photo-isolated) and (E)-CSC (Commercial).
-
Internal Standard (IS): Istradefylline (KW-6002) or 8-Styrylcaffeine (non-chlorinated). Avoid 13C-Caffeine as it elutes too early.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
Light Protection (Mandatory)
-
All sample preparation MUST be performed under yellow (sodium vapor) light or in a darkened room with UV-filtered LED sources.
-
Wrap all autosampler vials, stock solutions, and tubing in aluminum foil.
-
Use amber glassware exclusively.
Sample Preparation (Liquid-Liquid Extraction - LLE)
LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and concentrate the sample, enhancing sensitivity for low-dose PK studies.
-
Aliquot: Transfer 50 µL of plasma/brain homogenate to a 1.5 mL amber tube.
-
Spike IS: Add 10 µL of Internal Standard solution (100 ng/mL).
-
Extract: Add 500 µL of Ethyl Acetate .
-
Agitate: Vortex vigorously for 5 minutes; Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean amber tube.
-
Dry: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (20:80 ACN:Water + 0.1% FA).
-
Inject: Transfer to amber autosampler vial. Inject 5 µL.
LC-MS/MS Parameters
| Parameter | Setting |
| System | Agilent 6400 Series / Sciex Triple Quad 6500+ |
| Column | Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Run Time | 8.0 minutes |
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
5.0 min: 90% B (Elution of Z and E isomers)
-
6.0 min: 90% B
-
6.1 min: 10% B
-
8.0 min: 10% B (Re-equilibration)
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
|---|---|---|---|---|---|
| (Z)-CSC | 331.1 | 138.1 | 100 | 25 | Quantifier |
| (Z)-CSC | 331.1 | 110.1 | 100 | 35 | Qualifier |
| (E)-CSC | 331.1 | 138.1 | 100 | 25 | Monitor |
| IS (Istradefylline) | 385.2 | 115.1 | 100 | 30 | Internal Std |
Visualization: Workflow & Pathways
Figure 1: Analytical Workflow for Light-Sensitive Isomers
Caption: Step-by-step extraction and analysis workflow emphasizing light protection to prevent Z-to-E isomerization.
Figure 2: Biological Mechanism (A2A Antagonism)
Caption: CSC acts as an antagonist at Adenosine A2A receptors, modulating the indirect striatal pathway relevant to Parkinson's.
Validation & Quality Control
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 1.0 – 1000 ng/mL | |
| Accuracy | 85-115% | (80-120% at LLOQ) |
| Precision (CV) | < 15% | (< 20% at LLOQ) |
| Matrix Effect | 85-115% | Compare post-extraction spike vs. solvent std. |
| Isomeric Purity | < 5% (E)-isomer | Monitor (E)-CSC peak in (Z)-CSC standards. |
Troubleshooting Tips:
-
Peak Broadening: If the (Z) and (E) peaks merge, lower the %B at the start of the gradient or switch to a Phenyl-Hexyl column.
-
High Background: Clean the MS source cone; caffeine derivatives adhere to surfaces.
-
Isomerization: If (E)-isomer signal increases in stock solutions over time, prepare fresh stocks in amber glass and store at -80°C.
References
-
Jacobson, K. A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[2] FEBS Letters. Link
-
Chen, J. F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[2] Journal of Biological Chemistry. Link
-
Vlok, N., et al. (2006). "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)." Bioorganic & Medicinal Chemistry. Link
-
Müller, C. E., et al. (1998). "Chiral resolution of 8-styrylxanthines." Journal of Chromatography A. (Contextual reference for styryl separation). Link
Sources
Troubleshooting & Optimization
Technical Support Center: (Z)-8-(3-Chlorostyryl)caffeine Stability & Formulation
Welcome to the Technical Support Center for (Z)-8-(3-chlorostyryl)caffeine (CSC) . While the (E)-isomer of CSC is widely recognized as a highly selective adenosine A2A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor (1)[1], researchers specifically investigating the (Z)-isomer face severe formulation challenges. 8-styrylxanthines are notoriously photosensitive, rapidly isomerizing in dilute solutions when exposed to standard laboratory lighting, often resulting in complex (E)/(Z) mixtures (2)[2].
This guide provides field-proven troubleshooting strategies, formulation protocols, and self-validating workflows to maintain the structural integrity of (Z)-CSC in solution.
Part 1: Troubleshooting FAQs
Q1: My (Z)-CSC solution is spontaneously converting to the (E)-isomer. How do I prevent this?
Causality: The styryl double bond connecting the xanthine core to the 3-chlorophenyl ring is highly susceptible to
-
Perform all stock preparations in a dark room under a red photographic safe-light (wavelengths > 600 nm lack the energy to induce the
transition). -
Store all solutions in opaque, amber glass vials.
-
Wrap all syringes, infusion lines, and assay plates in aluminum foil during in vivo or in vitro applications.
Q2: The compound precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer. What is the mechanism of this aggregation, and how can I fix it?
Causality: (Z)-CSC is an extremely lipophilic molecule with a planar aromatic structure. When introduced into a high-dielectric aqueous environment, hydrophobic interactions and
-
Micellar Encapsulation: Use a vehicle containing a non-ionic surfactant (e.g., Tween-80 or Cremophor EL). Inject the DMSO stock directly into the pure surfactant before adding the aqueous buffer. This coats the hydrophobic core in micelles.
-
Cyclodextrin Complexation: Alternatively, use 20% 2-hydroxypropyl-
-cyclodextrin (HP CD). The hydrophobic cavity of the cyclodextrin dynamically encapsulates the styryl tail, shielding it from the aqueous environment while maintaining the molecule in solution.
Q3: Does temperature affect the stability of the (Z)-isomer during long-term storage?
Causality: While photoisomerization is the primary degradation pathway, ambient thermal energy can overcome the activation barrier for Z
Part 2: Quantitative Data Summaries
To aid in experimental design, the following table summarizes the solubility limits and kinetic stability of (Z)-CSC across common solvent systems.
| Solvent System | Max Solubility (mg/mL) | Half-life (Ambient Light, 22°C) | Half-life (Dark, -80°C) | Mechanism of Action / Utility |
| 100% Anhydrous DMSO | > 25.0 | < 2 hours | > 12 months | Primary stock storage; disrupts crystal lattice. |
| 100% Aqueous Buffer (pH 7.4) | < 0.01 | N/A (Precipitates) | N/A | Unsuitable due to extreme lipophilicity. |
| 5% DMSO / 5% Tween-80 / 90% Saline | ~ 2.0 | ~ 4 hours | ~ 7 days (at 4°C) | In vivo dosing; micelles shield hydrophobic core. |
| 20% HP | ~ 5.0 | ~ 6 hours | ~ 14 days (at 4°C) | Cyclodextrin cavity encapsulates styryl tail. |
Part 3: Standard Operating Procedure (SOP)
This self-validating protocol ensures the preparation of a stable, photo-protected working solution while verifying isomeric purity before use.
Phase 1: Primary Stock Preparation (10 mM)
-
Environment Setup: Extinguish all fluorescent and natural light. Perform all handling under a red safe-light.
-
Solvent Selection: Use 100% anhydrous Dimethyl Sulfoxide (DMSO) purged with Argon. The absence of water is critical to prevent premature nucleation.
-
Dissolution: Add the appropriate volume of DMSO to the pre-weighed (Z)-CSC solid. Vortex gently for 60 seconds. Do not sonicate, as ultrasonic cavitation generates localized heat and free radicals that can induce isomerization.
-
Storage: Aliquot the 10 mM stock into opaque amber glass vials. Overlay with Argon gas to displace oxygen, seal tightly, and store at -80°C.
Phase 2: Working Solution Formulation (100 µM for Assays)
-
Thawing: Thaw a single-use aliquot of the primary stock in the dark at room temperature. Never use a heated water bath.
-
Vehicle Preparation: Prepare a vehicle of 5% Tween-80 and 90% sterile saline (0.9% NaCl). Ensure the vehicle is at room temperature.
-
Step-Down Dilution:
-
Draw 10 µL of the 10 mM DMSO stock.
-
Inject slowly into 50 µL of 100% Tween-80 while vortexing continuously.
-
Gradually add 940 µL of saline dropwise under constant agitation.
-
-
Quality Control (Self-Validation): Analyze a 5 µL aliquot via LC-MS/UV-Vis (detection at ~320 nm) to confirm the (Z)/(E) ratio. Proceed to the experiment only if the (Z)-isomer constitutes >95% of the total CSC peak area.
Part 4: Workflow Visualization
Workflow for the preparation and stability validation of (Z)-CSC solutions.
References
-
[1] Title: 8-(3-Chlorostyryl)caffeine | CAS 147700-11-6 | Cayman Chemical Source: Biomol.com URL:
-
[2] Title: Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships Source: Ingenta Connect URL:
Sources
Optimizing (Z)-8-(3-chlorostyryl)caffeine concentration for cell culture
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with handling (Z)-8-(3-chlorostyryl)caffeine (CSC) in in vitro cell culture models.
While the (E)-isomer of CSC is the most commonly utilized form for Adenosine A2A receptor antagonism, researchers specifically isolating and investigating the (Z)-isomer face unique challenges. 8-styrylxanthines are notoriously difficult to handle due to extreme hydrophobicity and rapid photoisomerization[1]. This guide bridges the gap between theoretical pharmacology and benchtop execution, ensuring your experimental protocols are self-validating and mechanistically sound.
The Mechanistic Challenge of (Z)-CSC
Working with (Z)-8-(3-chlorostyryl)caffeine requires controlling two primary variables: aqueous insolubility and thermodynamic/photochemical instability .
The styryl double bond linking the chlorophenyl ring to the caffeine core is highly susceptible to UV and visible light. In dilute solutions, exposure to standard laboratory daylight induces rapid photoisomerization, driving the pure (Z)-isomer into an (E)/(Z) photostationary mixture[1]. Because the (E)-isomer typically exhibits higher affinity for the A2A receptor, uncontrolled isomerization will confound your dose-response data and receptor binding kinetics. Furthermore, CSC is a dual-action compound; while it selectively blocks A2A receptors, it also acts as a Monoamine Oxidase B (MAO-B) inhibitor at slightly higher concentrations[2].
Mechanism of A2A receptor blockade by (Z)-CSC and downstream cAMP inhibition.
Quantitative Reference Data
To optimize your cell culture concentrations, you must balance receptor saturation against solvent (DMSO) toxicity and off-target effects. Use the following validated parameters to design your concentration gradients.
Table 1: Target Binding Affinities
| Target Protein | Activity Type | Ki Value (nM) | Selectivity Note |
|---|---|---|---|
| Adenosine A2A | Competitive Antagonist | ~ 54 nM | 520-fold selective over A1 receptors[3]. |
| MAO-B | Enzyme Inhibitor | ~ 70 - 100 nM | Independent of A2A pathway[4]. |
| Adenosine A1 | Competitive Antagonist | > 28,000 nM | Minimal activity at working concentrations. |
Table 2: Solubility & Storage Parameters
| Parameter | Specification | Causality / Rationale |
|---|---|---|
| Max DMSO Solubility | ~ 25 mM (8.27 mg/mL) | Requires anhydrous DMSO. Hygroscopic water drastically reduces solubility[4]. |
| Aqueous Solubility | < 0.1 mM | Highly lipophilic; precipitates instantly in cold aqueous buffers. |
| Light Sensitivity | Extreme | Rapid (Z)
Optimized Light-Protected Workflow Protocol
To maintain the integrity of the (Z)-isomer and prevent precipitation, follow this self-validating protocol.
Step 1: Reconstitution (Dark Room / Red Light)
-
Equilibrate the lyophilized (Z)-CSC vial to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.
-
Under red-light conditions, add anhydrous, newly opened DMSO to create a 10 mM master stock .
-
Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear[4].
Step 2: Aliquoting
-
Divide the 10 mM stock into 10 µL to 20 µL single-use aliquots using opaque amber microcentrifuge tubes.
-
Purge tubes with argon or nitrogen gas before sealing to displace oxygen.
-
Flash-freeze in liquid nitrogen and transfer to -80°C. Never freeze-thaw.
Step 3: Intermediate Dilution & Cell Treatment
-
Warm your cell culture media to 37°C.
-
Thaw one (Z)-CSC aliquot at room temperature.
-
Crucial Step: Do not add the DMSO stock directly to the cells. Create a 100x intermediate dilution (e.g., 100 µM) in warm media. Vortex immediately to prevent localized precipitation.
-
Apply the intermediate dilution to your cell culture plates to reach a final working concentration (typically 100 nM - 1 µM). Ensure final DMSO concentration is
0.1% (v/v). -
Wrap cell culture plates in aluminum foil before placing them in the incubator.
Optimized light-protected workflow for (Z)-CSC preparation and cell treatment.
Troubleshooting & FAQs
Q: I am treating my cells with 50 µM of (Z)-CSC to ensure complete A2A blockade, but I am observing significant cytotoxicity. Why?
A: You are heavily overdosing the system. The
-
You lose receptor selectivity and begin inhibiting MAO-B and potentially A1 receptors[3].
-
To achieve 50 µM from a 10 mM stock, your final DMSO concentration is 0.5%, which induces solvent-mediated cytotoxicity and membrane permeabilization in sensitive cell lines. Reduce your working concentration to 100 nM - 500 nM.
Q: My receptor binding assays are showing inconsistent affinities between biological replicates. Could the compound be degrading? A: It is highly likely you are experiencing photoisomerization rather than chemical degradation. 8-styrylxanthines rapidly isomerize when exposed to normal daylight in dilute solutions[1]. If your (Z)-CSC is exposed to ambient lab light during the assay, it is converting into an unpredictable (E)/(Z) mixture. Because the (E)-isomer has different binding kinetics, your data will drift. You must perform all dilutions and incubations under red light or in foil-wrapped containers.
Q: When I add the stock solution to my media, I see a cloudy suspension form. How do I fix this? A: This is "crashing out" (precipitation) due to CSC's extreme hydrophobicity. When a high-concentration DMSO stock hits cold, aqueous media, the local solubility limit is instantly exceeded. Fix: Always warm your media to 37°C before adding the compound. Add the compound dropwise while vortexing the media vigorously to ensure rapid dispersion. If you still see turbidity (verifiable by measuring light scattering at 600 nm), you must lower your master stock concentration from 10 mM to 5 mM.
Q: Can I use the same aliquot for experiments throughout the week if I keep it at 4°C? A: No. Repeated temperature fluctuations and extended time in DMSO at 4°C will lead to compound aggregation and potential oxidation. Furthermore, hygroscopic DMSO will absorb moisture from the air every time the tube is opened, destroying the solubility of the remaining stock[4]. Always use single-use aliquots stored at -80°C.
References
- 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. Scite.ai.
- 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. Abcam.
- (E)-8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptor Antagonist. MedChemExpress.
- Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships. Ingenta Connect.
Sources
Troubleshooting inconsistent results with (Z)-8-(3-chlorostyryl)caffeine
Status: Active
Compound ID: CSC (Isomer Specificity Critical)
Target: Adenosine A
Executive Summary
You are likely encountering inconsistent results because (Z)-8-(3-chlorostyryl)caffeine is the photo-isomerized, less active form of the standard pharmacological agent.[1]
In the literature, "CSC" almost exclusively refers to the (E)-isomer (trans), which is the potent Adenosine A
This guide addresses the critical distinction between the E/Z isomers, solubility challenges, and assay-specific interferences.
Part 1: The Core Issue – Isomerization & Stability
Q: Why does my CSC batch show variable potency between experiments?
A: The most common cause is photoisomerization . Styryl-based compounds like 8-(3-chlorostyryl)caffeine are highly photosensitive.[1] The biologically active (E)-isomer (trans) converts to the thermodynamically less stable (Z)-isomer (cis) when exposed to ambient light (particularly UV and blue wavelengths).[1]
-
Mechanism: The carbon-carbon double bond in the styryl linker rotates upon photon absorption.[1]
-
Impact: The A
receptor binding pocket requires the extended planar geometry of the (E)-isomer.[1] The (Z)-isomer adopts a "bent" conformation that sterically hinders binding, leading to a drastic reduction in affinity ( increases significantly).[1] -
Symptom: Stock solutions left on the bench under fluorescent light will lose potency within hours.
Q: How do I confirm if my stock has isomerized?
A: You must perform an analytical QC check using HPLC or NMR.[1] A standard purity check (often just UV) might miss the ratio shift if the peaks are not well-resolved.[1]
Protocol: Isomer Purity Check
-
Method: Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic 60:40).[1]
-
Detection: UV at 254 nm.
-
Result: The (Z)-isomer typically elutes earlier than the (E)-isomer due to higher polarity and smaller hydrodynamic volume.[1]
-
Acceptance Criteria: (E)-isomer > 98%. If (Z) content > 5%, discard or repurpose as a negative control.[1]
Visualizing the Failure Mode
Figure 1: The photoisomerization pathway. Exposure to light converts the active (E) form to the inactive (Z) form, effectively diluting your inhibitor in situ.
Part 2: Solubility & Handling
Q: I see precipitation in my assay buffer. How do I fix this?
A: CSC is highly lipophilic.[1] It is soluble in DMSO (~25 mM) but has poor aqueous solubility.[1] Precipitation occurs if the final DMSO concentration is too low or if the dilution step is too rapid ("crashing out").[1]
Troubleshooting Table: Solubility Optimization
| Parameter | Recommendation | Reason |
| Primary Solvent | 100% DMSO (Anhydrous) | CSC is stable and soluble up to 25 mM in DMSO.[1] |
| Intermediate Dilution | Do NOT dilute directly into cold buffer. | Causes immediate precipitation of micro-crystals.[1] |
| Step-Down Protocol | Dilute DMSO stock 1:10 into warm PBS/media first, vortex immediately, then dilute to final. | Prevents local high-concentration zones where crashing occurs.[1] |
| Max Final DMSO | Keep < 0.1% if possible, but CSC may require up to 1% for high doses (>10 µM). | Balance between compound solubility and solvent toxicity.[1] |
| Sonicate? | Yes, ultrasonic bath for 5 mins if solids persist. | Breaks up micro-aggregates that affect concentration.[1] |
Part 3: Biological Assay Specifics (A2A vs. MAO-B)
Q: My MAO-B inhibition data does not match the A2A antagonism data. Why?
A: CSC is a dual-target molecule, but the affinities differ.[1]
-
A
Antagonism: (Rat).[1][2][3] -
MAO-B Inhibition:
(Baboon/Rat).[1][2] -
Selectivity Window: There is virtually no window between these two activities.[1] If you are using CSC to study A
receptors in a system that also expresses MAO-B (e.g., striatal neurons or glia), you will inhibit MAO-B simultaneously.[1]
Corrective Action:
To isolate A
Q: Is the (Z)-isomer active at MAO-B?
A: While detailed SAR for the (Z)-isomer at MAO-B is sparse, the MAO-B binding cleft is generally restrictive.[1] The (E)-isomer's shape is optimized for the channel.[1] It is scientifically prudent to assume the (Z)-isomer has altered or reduced MAO-B inhibitory potential, further compounding data inconsistency if isomerization occurs.[1]
Part 4: Validated Handling Protocol
Objective: Maintain >99% (E)-isomer integrity.
-
Storage: Store solid powder at -20°C in a desiccator.
-
Stock Prep:
-
Experiment:
Part 5: Decision Logic for Troubleshooting
Figure 2: Diagnostic flowchart for isolating the source of experimental error.
References
-
Jacobson, K. A., et al. (1993).[1] "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[1][2][3][4][5][6] FEBS Letters, 323(1-2), 141-144.[1][2]
-
Chen, J. F., et al. (2002).[1][2] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions on monoamine oxidase inhibition and A2A receptor antagonism."[1][2][6] Journal of Biological Chemistry, 277(39), 36040-36044.[1][2][6] Available at: [Link]
Sources
- 1. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 5. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 6. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (Z)-8-(3-chlorostyryl)caffeine
Technical Support Center: (Z)-8-(3-chlorostyryl)caffeine (CSC)
Executive Summary: The "Dual-Target" Dilemma
User Warning: While 8-(3-chlorostyryl)caffeine (CSC) is widely marketed as a selective Adenosine A2A receptor antagonist , it possesses a potent, often overlooked off-target activity: Monoamine Oxidase B (MAO-B) inhibition .[1]
If you are using CSC to study neuroprotection, Parkinson’s disease models, or dopaminergic signaling, you must control for MAO-B inhibition.[1] Failure to do so renders data interpretation ambiguous, as both A2A antagonism and MAO-B inhibition result in neuroprotection and altered dopamine dynamics.[1]
Part 1: Biological Off-Target Troubleshooting
Issue 1: "I am seeing neuroprotection, but I cannot confirm it is mediated by A2A receptors."
Diagnosis: You are likely observing the summation of A2A antagonism and MAO-B inhibition.[1] Mechanism:
-
Primary Target (A2A): CSC blocks A2A receptors (
nM), reducing glutamate release and excitotoxicity.[1] -
Off-Target (MAO-B): CSC inhibits MAO-B (
nM) in the outer mitochondrial membrane.[1] This prevents the breakdown of dopamine and blocks the conversion of pro-toxins (like MPTP) into toxins (MPP+).
Troubleshooting Protocol:
-
Dose Titration: CSC is highly selective for A2A over A1 (
-fold), but its window for A2A vs. MAO-B is narrow (less than 2-fold).[1] You cannot separate these effects by concentration alone.[1] -
The "Selegiline Control": Run a parallel arm with Selegiline (Deprenyl) or Rasagiline (selective MAO-B inhibitors) at concentrations that match the MAO-B inhibition of your CSC dose.[1]
-
Use a Structurally Distinct Antagonist: Validate key findings with ZM-241385 or SCH-58261 . These are non-xanthine A2A antagonists that do not inhibit MAO-B.[1]
Issue 2: "My cAMP assays are showing high background or inconsistent inhibition."
Diagnosis: Phosphodiesterase (PDE) Inhibition or Adenosine A1 Cross-talk.[1] Mechanism:
-
PDE Inhibition: As a xanthine derivative (caffeine backbone), CSC acts as a weak non-selective PDE inhibitor at high concentrations (
).[1] This prevents cAMP breakdown, artificially elevating signal, which counteracts the A2A antagonist effect (which should lower cAMP if measuring agonist-induced spikes).[1] -
A1 Receptor Blockade: At concentrations
, CSC loses selectivity and blocks A1 receptors ( ), leading to increased cAMP (disinhibition).[1]
Troubleshooting Protocol:
-
Limit Concentration: Never exceed 1
M in functional assays. Thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> for A2A is ~54 nM.[1][2][3][4] A concentration of 100–500 nM is sufficient for complete blockade without engaging PDE or A1 targets.[1]
Part 2: Physicochemical & Technical Artifacts
Issue 3: "The compound is precipitating in my media."
Diagnosis: Hydrophobicity/Solubility Limit.[1] Technical Insight: CSC is a styryl-xanthine.[1] The styryl group adds significant lipophilicity compared to caffeine.[1] Solution:
-
Vehicle: Dissolve stock in DMSO (up to 25 mM). Do not use water or PBS for stock solutions.[1]
-
Dilution Step: When adding to aqueous media, ensure the final DMSO concentration is <0.5%.[1] Vortex immediately.
-
Serum Crash: If adding to serum-free media, the protein content may be too low to keep CSC in suspension at high doses.[1] Add BSA (0.1%) as a carrier if permissible.[1]
Issue 4: "I ordered (Z)-CSC but the potency seems to drift over time."
Diagnosis: Photo-isomerization (E/Z instability).
Technical Insight: The prompt specifies (Z) -8-(3-chlorostyryl)caffeine.[1] However, styryl compounds are photosensitive.[1][5] The (E) isomer (trans) is generally the thermodynamically stable form found in commercial preparations.[1] Exposure to light can cause E
-
Note: Most literature
values refer to the (E) isomer.[1] If you are specifically using the (Z) isomer, it is likely less stable and may relax to (E) in solution.[1]
Storage Protocol:
-
Solid: Store at -20°C, desiccated, and protected from light (amber vials).
-
In Experiment: Perform low-light handling. Avoid leaving clear tubes on the bench under fluorescent lighting.[1]
Issue 5: "My fluorescence readings are aberrant."
Diagnosis: Intrinsic Fluorescence.[1] Technical Insight: The styryl-conjugated system makes CSC a potential fluorophore.[1] It may absorb/emit in the blue/green region, interfering with FRET or fluorescence intensity assays.[1] Control: Run a "Compound Only" well (Media + CSC + Excitation source) to quantify background fluorescence before adding cells/reagents.
Part 3: Quantitative Data & Visualization
Table 1: Target Selectivity Profile of CSC
| Target | Effect | Risk Level | |
| Adenosine A2A | 54 nM | Antagonist | Primary Target |
| MAO-B | ~100 nM | Inhibitor | CRITICAL (High) |
| Adenosine A1 | 28,000 nM | Antagonist | Low (at <1 |
| Adenosine A2B | > 8,000 nM | Antagonist | Negligible |
| Phosphodiesterase | > 10 | Inhibitor | Moderate (at high doses) |
Diagram 1: The Dual-Pathway Mechanism
This diagram illustrates how CSC affects two distinct biological pathways simultaneously, complicating data interpretation.[1]
Caption: CSC acts as a dual-ligand. It blocks A2A receptors (left) AND inhibits MAO-B enzymes (right).[1][2][6][4][5][7][8][9] Both actions lead to neuroprotection, making it difficult to distinguish the mechanism of action without specific controls.[1]
Diagram 2: Experimental Troubleshooting Workflow
Follow this logic tree to validate your results.
Caption: Decision tree to distinguish between genuine A2A receptor antagonism and MAO-B mediated artifacts.
References
-
Chen, J. F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][4][7][10] Journal of Biological Chemistry, 277(39), 36040-36044.[1][7][8]
-
Jacobson, K. A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[1][8][11] FEBS Letters, 323(1-2), 141-144.[1][8]
-
Vlok, N., et al. (2006). "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)."[1][2][4][12] Bioorganic & Medicinal Chemistry, 14(10), 3512-3521.[1]
-
Petzer, J. P., et al. (2009). "Inhibition of Monoamine Oxidase B by Selected Benzimidazole and Caffeine Analogues."[1] ChemMedChem, 4(5), 810-817.[1]
Sources
- 1. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 2. 8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 6. 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. (CAS 147700-11-6) | Abcam [abcam.com]
- 7. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. bumc.bu.edu [bumc.bu.edu]
- 11. scite.ai [scite.ai]
- 12. Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (Z)-8-Styrylcaffeine Isomers
Ticket ID: #SC-8SC-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Inconsistent peak ratios and co-elution during 8-styrylcaffeine purification.
Welcome to the Advanced Purification Support Center.
You are likely accessing this guide because your HPLC chromatograms for 8-styrylcaffeine (8-SC) are behaving erratically. Common symptoms include peak splitting, ratios that change while the sample sits in the autosampler, or "ghost" peaks appearing during fraction workup.
This guide is not a generic protocol. It is a root-cause analysis and troubleshooting workflow designed to stabilize your isomer and achieve baseline resolution between the bioactive (E)-isomer and the photo-induced (Z)-isomer.
Module 1: The "Ghost" Peak (Photoisomerization)
User Question: "I injected the same vial twice, one hour apart. The first injection showed 95% purity. The second showed 88% purity and a new peak growing in. Is my column failing?"
Technical Diagnosis: Your column is likely fine. You are witnessing photoisomerization . 8-styrylcaffeine contains a styrene-like linker. Under ambient laboratory light (specifically UV and blue-visible wavelengths), the thermodynamically stable (E)-trans isomer absorbs photons and rotates to the metastable (Z)-cis isomer.[1]
-
The Mechanism: The (E) isomer is planar, allowing full conjugation. The (Z) isomer is sterically hindered (twisted), breaking planarity.
-
The Trap: If your autosampler is not darkened, the transformation happens in the vial while waiting for injection.
Visualizing the Problem
The following diagram illustrates the cycle causing your inconsistent data.
Figure 1: The reversible isomerization cycle of 8-styrylcaffeine. Note that heat drives the Z-form back to the E-form.
Corrective Protocol:
-
Amber Glassware: All samples must be prepared and stored in amber glass vials immediately.
-
Autosampler Protection: If your autosampler has a clear window, cover it with aluminum foil.
-
Workup Environment: Perform critical purification steps under yellow light (sodium lamp) or low-light conditions if possible.
Module 2: Chromatographic Resolution Strategies
User Question: "I am using a standard C18 column. The peaks are merging or showing a 'saddle' between them. How do I get baseline separation?"
Technical Diagnosis: Standard C18 columns rely on hydrophobicity. Because (E) and (Z) isomers have identical molecular weights and similar hydrophobicities, C18 often fails to discriminate them effectively.
The Solution: Shape Selectivity &
Stationary Phase Selection Guide
| Column Chemistry | Mechanism of Action | Suitability for 8-SC |
| C18 (Standard) | Hydrophobic Interaction | Low to Moderate. Often results in co-elution or partial separation. |
| Phenyl-Hexyl | High. The phenyl ring on the column interacts strongly with the styryl | |
| C30 | Shape Selectivity | Very High. The dense bonding orders C30 chains to recognize steric bulk. Excellent for geometric isomers, though often requires longer run times. |
Mobile Phase Optimization
-
Solvent Choice: Switch from Acetonitrile (ACN) to Methanol (MeOH) . Methanol is a protic solvent that often enhances the shape selectivity of phenyl-based columns better than aprotic ACN.
-
Modifier: Use 0.1% Formic Acid. While caffeine is a weak base, the acidic condition ensures the xanthine core remains neutral and suppresses silanol interactions.
Recommended Method (Start Here):
-
Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: 40% B to 80% B over 20 minutes.
-
Detection: 320 nm (Note: (E) typically has a higher
and extinction coefficient than (Z) due to better conjugation).
Module 3: Purification and Isolation (The Danger Zone)
User Question: "I collected the Z-isomer fraction, but after drying it down in the rotovap, NMR shows it's mostly the E-isomer again. What happened?"
Technical Diagnosis:
You experienced Thermal Reversion . The (Z) isomer is higher in energy. When you apply heat (rotovap bath) or concentrate the acid (from the mobile phase) during evaporation, you lower the activation energy barrier for the (Z)
The "Cold-Trap" Protocol: To isolate the metastable (Z) isomer successfully, you must fight thermodynamics.
-
Neutralize Immediately: If using TFA or high concentrations of acid, neutralize the fraction with a weak buffer (e.g., Ammonium Acetate) immediately after collection. Acid catalysis accelerates isomerization.
-
Cold Evaporation:
-
Do NOT use a heated water bath. Set rotovap bath to < 25°C.
-
Ideally, use Lyophilization (Freeze Drying). Keep the sample frozen and sublime the solvent in the dark.
-
-
Solvent Exchange: If you must concentrate liquid, exchange into a non-protic solvent (like DCM) quickly, as protic solvents can sometimes facilitate proton-transfer mediated isomerization.
Decision Tree: Method Development
Figure 2: Decision matrix for optimizing separation and isolation of styrylcaffeine isomers.
References & Authoritative Grounding
-
Müller, C. E., et al. (1997).[2][3] Aza-Analogs of 8-Styrylxanthines as A2A-Adenosine Receptor Antagonists.[2][3] This foundational paper details the synthesis and structure-activity relationships of 8-styrylcaffeine derivatives, establishing the E-isomer as the primary stable form.
-
Jacobson, K. A., et al. (1993).[2] Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists.[2] Discusses the chemical properties and stability of the styryl linker in xanthine derivatives.
-
Chromatography Today. (2014). Easy purification of isomers with prepacked glass columns.[4] Provides general methodology for separating E/Z isomers using stationary phase selection strategies (C18 vs. specialized phases).
-
Tocris Bioscience. Product Information: 8-(3-Chlorostyryl)caffeine. Confirms the light sensitivity and storage requirements (desiccated, dark, -20°C) for styrylcaffeine derivatives to prevent isomerization.
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.
Sources
Technical Support Center: (Z)-8-(3-chlorostyryl)caffeine Data Interpretation
Status: Active Ticket ID: CSC-ISO-008 Subject: Troubleshooting unexpected potency, solubility, and off-target profiles in (Z)-8-(3-chlorostyryl)caffeine experiments.
Executive Summary
You are likely accessing this guide because your experimental data for 8-(3-chlorostyryl)caffeine (CSC) does not align with published literature values (
The Critical Diagnostic:
Standard commercial CSC is the (E)-isomer (trans).[1][2] If your documentation or analysis specifies the (Z)-isomer (cis), or if you are observing "unexpected" loss of potency, you are likely encountering photo-isomerization artifacts .[1][2] The (Z)-isomer is a photo-degradation product with significantly reduced affinity for the Adenosine
This guide addresses the three most common sources of data deviation: Stereochemical Instability (E/Z) , Dual Pharmacology (MAO-B) , and Solubility Artifacts .[1]
Module 1: Stereochemistry & Photo-Isomerization
The Issue
"My
Technical Analysis
Styrylxanthines like CSC are intrinsically fluorescent and highly photosensitive.[1][2] Upon exposure to ambient light (especially in dilute solution), the bioactive (E)-isomer isomerizes to the thermodynamically less stable (Z)-isomer .[1][2]
-
(E)-CSC: Potent
antagonist ( ).[1][2][3] -
(Z)-CSC: Significantly lower affinity (often considered inactive in physiological ranges).[1][2]
If you are specifically using synthesized (Z)-CSC, expect low
Diagnostic Workflow
Figure 1: The photo-isomerization pathway of styrylxanthines.[1][2] Exposure to light drives the conversion to the inactive Z-form.[1][2]
Troubleshooting Protocol
-
Protect from Light: All CSC solutions (stock and working) must be prepared and stored in amber vials or wrapped in aluminum foil.[1][2]
-
HPLC Validation: Run a purity check before key assays.
-
Re-equilibration: If you specifically need the (Z) isomer for a control, be aware it may slowly revert to (E) if heated or left in specific solvent conditions, leading to "false positive" activity.[1]
Module 2: Dual Pharmacology (MAO-B vs. A2A)
The Issue
"I see neuroprotection in
Technical Analysis
CSC is not purely an
Pharmacological Profile Table
| Target | Selectivity Note | |
| Adenosine | 54 | Primary Target (Antagonist) |
| Adenosine | 28,000 | >500-fold selective vs |
| MAO-B | ~100 | CRITICAL OFF-TARGET |
| MAO-A | >10,000 | Selective for B isoform |
Mechanism of Action Diagram
Figure 2: Dual mechanism of CSC.[1][2] Experimental outcomes may result from either A2A blockade or MAO-B inhibition.[1][2]
Troubleshooting Protocol
-
Use Controls: To confirm
specificity, use a non-xanthine antagonist like ZM-241385 or SCH-58261 , which do not inhibit MAO-B.[1][2] -
Dose Titration: MAO-B inhibition occurs at similar concentrations to
blockade.[1][2] You cannot easily separate these effects by dose alone.[1][2] -
Genetics: If effects persist in
mice, the mechanism is likely MAO-B mediated.[1][2]
Module 3: Solubility & Assay Interference
The Issue
"Erratic baselines in fluorescence assays" or "Precipitation in cell culture media."
Technical Analysis
-
Fluorescence: The chlorostyryl moiety makes CSC a fluorophore.[1][2] It absorbs in the UV/blue region and emits fluorescence.[2] This can cause false positives in FRET, TR-FRET, or fluorescence polarization assays if the excitation/emission overlaps with your probes.[1][2]
-
Hydrophobicity: The styryl group significantly reduces water solubility compared to caffeine.[1][2]
Solubility Guidelines
| Solvent | Max Solubility | Recommendation |
| DMSO | ~25 mM | Recommended Stock.[1][2][3] Store at -20°C (Dark). |
| Ethanol | Low | Not recommended for high conc.[1][2] stocks. |
| Water/PBS | < 0.1 mM | Risk of precipitation. |
Troubleshooting Protocol
-
Step-Down Dilution: Do not dilute directly from 25 mM DMSO to aqueous buffer. Perform an intermediate dilution (e.g., 1 mM in DMSO) before spiking into media to prevent "crashing out."[1][2]
-
Spectral Scan: If running a fluorescence assay, scan 10
M CSC alone in your buffer.[2] If it fluoresces at your detection wavelength, you must use a non-fluorescent antagonist (e.g., ZM-241385).[1][2]
FAQ: Frequently Asked Questions
Q: I purchased "(Z)-CSC" specifically. What is it used for?
A: The (Z)-isomer is often used as a negative control to prove stereoselectivity, or in mechanistic studies of receptor binding pockets.[1][2] If you bought it intentionally, expect it to be largely inactive at the
Q: Can I convert (Z)-CSC back to (E)-CSC? A: While photo-isomerization is reversible under certain conditions, it is not a practical laboratory procedure for recovery.[1][2] It is more cost-effective and scientifically rigorous to discard degraded stocks and purchase fresh (E)-CSC.[1][2]
Q: My CSC sample is yellow. Is it degraded? A: Not necessarily. CSC is naturally a pale yellow solid/solution due to the conjugated styryl system.[2] However, a significant color shift (darkening) or precipitate formation indicates degradation.[1][2]
References
-
Jacobson, K. A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[1][2] FEBS Letters.
-
Chen, J. F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][2] Journal of Biological Chemistry.
-
Müller, C. E., et al. (1993). "Photoisomerization of a potent and selective adenosine A2 antagonist, (E)-1,3-dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine."[1][2] Journal of Medicinal Chemistry.
-
Cayman Chemical. "Product Information: 8-(3-Chlorostyryl)caffeine."[1][2][3]
Sources
Validation & Comparative
Validating the A2A Receptor Antagonism of (Z)-8-(3-chlorostyryl)caffeine
Executive Summary & Structural Clarification
8-(3-chlorostyryl)caffeine (CSC) is a widely cited, xanthine-based antagonist of the Adenosine A2A receptor. It is historically significant for establishing the therapeutic potential of A2A blockade in Parkinson’s disease (PD).
⚠️ Critical Isomer Advisory: (E) vs. (Z)
You specified the (Z) isomer in your request. It is scientifically imperative to clarify that the pharmacologically active tool compound cited in the vast majority of literature is (E)-8-(3-chlorostyryl)caffeine (trans-isomer).
-
Active Form: (E)-CSC (
nM at A2A). -
Inactive/Degradation Form: (Z)-CSC (cis-isomer). Styrylxanthines undergo photoisomerization from trans (E) to cis (Z) upon exposure to light. The (Z) form is generally considered an impurity with significantly reduced affinity and efficacy.
Guidance: This guide validates the antagonism of the active (E) form. If you have synthesized or purchased the (Z) isomer specifically, it should be treated as a negative control or a degradation standard. All protocols below require strict light protection (amber vials) to prevent E
Comparative Profile: Why Use CSC?
While newer non-xanthine antagonists (e.g., ZM241385, SCH58261) offer higher affinity, CSC remains a vital tool for in vivo rodent models due to its specific pharmacokinetic profile and historical data continuity. However, researchers must control for its off-target inhibition of Monoamine Oxidase B (MAO-B).
Table 1: Comparative Pharmacological Profile
| Feature | (E)-CSC | ZM241385 | SCH58261 | Caffeine |
| Chemical Class | Styrylxanthine | Triazolotriazine | Pyrazolo-pyridine | Methylxanthine |
| A2A Affinity ( | 54 nM (Rat) | 0.8 – 1.6 nM | 0.6 – 1.0 nM | ~20,000 nM |
| A1 Affinity ( | 28,000 nM | > 250 nM | > 280 nM | ~20,000 nM |
| Selectivity (A2A/A1) | ~520-fold | > 300-fold | > 400-fold | 1 (Non-selective) |
| MAO-B Inhibition | Yes ( | No | No | Weak |
| Primary Utility | In vivo PD models (dual mech.) | Radioligand Binding / Structural Biology | Highly selective in vivo tool | General stimulant control |
Key Insight: CSC's dual blockade of A2A receptors and MAO-B makes it uniquely neuroprotective in MPTP models of Parkinson's, but this "dirty" profile complicates pure receptor signaling studies compared to ZM241385.
Mechanistic Validation: The Signaling Pathway
To validate CSC, one must demonstrate the inhibition of the canonical A2A signaling cascade. A2A receptors couple to Gs proteins , activating Adenylyl Cyclase (AC) and increasing cAMP.
Diagram 1: A2A Receptor Signaling & CSC Blockade
Caption: CSC acts as a competitive antagonist at the A2A receptor, preventing Gs-protein coupling and the subsequent cAMP cascade.[1][2][3][4][5][6][7][8][9]
Experimental Validation Protocols
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the
Workflow Diagram
Caption: Step-by-step workflow for competitive radioligand binding to determine CSC affinity.
Step-by-Step Methodology
-
Membrane Prep: Use rat striatal membranes (naturally high A2A expression) or HEK293 cells stably transfected with human A2A.
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl
, pH 7.4. Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine which interferes with binding. -
Incubation:
-
Total Binding: Membrane +
-ZM241385 (1 nM). -
Non-Specific Binding (NSB): Add excess unlabeled ZM241385 (10
M) or NECA. -
Experimental: Add CSC at varying concentrations (
to M). -
Note: Perform in amber tubes or low light to prevent (E)
(Z) isomerization.
-
-
Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[CSC]. Calculate
and derive using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
Validation Criteria:
-
CSC should display a monophasic displacement curve.
-
Calculated
should be 50–60 nM (Rat A2A).
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm CSC blocks agonist-induced signaling (Antagonism).
-
Cell System: PC12 cells (rat pheochromocytoma) or CHO-hA2A cells.
-
Pre-treatment: Incubate cells with Rolipram (PDE inhibitor) to prevent cAMP breakdown.
-
Challenge:
-
Stimulate with A2A agonist CGS21680 (100 nM).
-
Co-incubate with increasing doses of CSC.
-
-
Detection: Lyse cells and quantify cAMP via TR-FRET or ELISA.
-
Result: CSC should right-shift the agonist dose-response curve (Schild analysis).
References
-
Jacobson, K. A., et al. (1993).[1][3] "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[3][10] FEBS Letters, 323(1-2), 141-144.[3][10]
-
Chen, J. F., et al. (2002).[3] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[3][11][12] Journal of Biological Chemistry, 277(39), 36040-36044.[3]
-
Ongini, E., et al. (1999).[2] "Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 359(1), 7-10.[2]
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, (200), 151–199.
-
Nonaka, Y., et al. (1993).[4][13] "Photoisomerization of a potent and selective adenosine A2 antagonist, (E)-1,3-dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine."[4][6][13] Journal of Medicinal Chemistry, 36(23), 3731–3733.
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- 5. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. medchemexpress.com [medchemexpress.com]
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- 11. 8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Photoisomerization of a potent and selective adenosine A2 antagonist, (E)-1,3-Dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the MAO-B Inhibitory Profile of (E)-8-(3-chlorostyryl)caffeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the monoamine oxidase-B (MAO-B) inhibitory properties of (E)-8-(3-chlorostyryl)caffeine (CSC), a compound of significant interest due to its dual pharmacology as both a selective adenosine A₂A receptor antagonist and a potent MAO-B inhibitor.[1][2][3] This document serves as a comparative tool, evaluating CSC against established MAO-B inhibitors, and provides detailed experimental protocols for the independent verification of these findings.
Note on Stereochemistry: The scientific literature predominantly investigates the (E)-isomer of 8-(3-chlorostyryl)caffeine, which is recognized for its potent biological activity. This guide will focus on the properties and experimental confirmation of this (E)-isomer, hereafter referred to as CSC.
The Significance of MAO-B Inhibition in Neurodegenerative Disorders
Monoamine oxidase-B (MAO-B) is a mitochondrial-bound enzyme primarily responsible for the degradation of several key neurotransmitters in the brain, most notably dopamine.[4][5] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control.[4][6] By inhibiting MAO-B, the breakdown of dopamine is attenuated, thereby increasing its availability in the brain and providing symptomatic relief.[4][5]
Beyond its role in dopamine metabolism, MAO-B activity is a significant source of oxidative stress. The enzymatic deamination of monoamines by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[7][8] Overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, all of which are implicated in the pathophysiology of neurodegenerative diseases.[8][9][10] Consequently, inhibiting MAO-B not only preserves dopamine levels but also offers a potential neuroprotective effect by mitigating oxidative stress.[4][11]
MAO-B inhibitors are therefore a cornerstone in the management of Parkinson's disease and are under investigation for other neurodegenerative disorders.[4][6] These inhibitors can be broadly categorized as either irreversible, forming a covalent bond with the enzyme, or reversible, which bind non-covalently.[12] This distinction has significant implications for their pharmacological profile and clinical use.
Comparative Analysis of MAO-B Inhibitors
This section provides a quantitative comparison of CSC with two clinically established MAO-B inhibitors: Selegiline, an irreversible inhibitor, and Safinamide, a reversible inhibitor. The data presented are representative values from the scientific literature.
| Inhibitor | Type | MAO-B IC₅₀ (nM) | MAO-B Kᵢ (nM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| (E)-8-(3-chlorostyryl)caffeine (CSC) | Reversible | ~128[13] | ~100[2][3][14][15] | >10[16] | >78 |
| Selegiline | Irreversible | ~11.25 - 51[17][18] | ~91[1] | ~23[18] | ~450 |
| Safinamide | Reversible | ~79 - 98[12][19][20] | Not explicitly stated | ~80[12] | >1000 |
Key Insights:
-
(E)-8-(3-chlorostyryl)caffeine (CSC) demonstrates potent and reversible inhibition of MAO-B with a high degree of selectivity over MAO-A.[14][21] Its dual action as an adenosine A₂A receptor antagonist presents a unique therapeutic potential, particularly for Parkinson's disease where both targets are implicated.[1][2]
-
Selegiline is a well-established irreversible inhibitor with high potency and selectivity for MAO-B.[17][18] Its irreversible nature leads to a prolonged duration of action.
-
Safinamide is a potent, selective, and reversible MAO-B inhibitor.[12][19] Its reversibility may offer a more controlled modulation of enzyme activity.
Experimental Protocols for Confirmation of MAO-B Inhibition
To ensure scientific integrity, the following detailed protocols are provided for the in vitro characterization of MAO-B inhibitors. These methods are designed to be self-validating through the inclusion of appropriate controls.
In Vitro Determination of IC₅₀ for MAO-A and MAO-B using the Kynuramine Assay
This fluorometric assay is a robust method for determining the inhibitory potency of a test compound against both MAO-A and MAO-B.[22][23] The assay relies on the non-fluorescent substrate kynuramine, which is converted by MAO to the fluorescent product 4-hydroxyquinoline.[24][25]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Test compound (e.g., (E)-8-(3-chlorostyryl)caffeine)
-
Positive control for MAO-B (Selegiline)[26]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of kynuramine dihydrobromide in purified water.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer to the manufacturer's recommended concentration.
-
Prepare stock solutions of the test compound, clorgyline, and selegiline in DMSO.
-
Create a series of dilutions of the test compound and positive controls in the assay buffer.
-
-
Assay Plate Setup (for both MAO-A and MAO-B in separate plates):
-
Blank wells: Add assay buffer only.
-
Enzyme control wells (100% activity): Add MAO enzyme solution and assay buffer.
-
Test compound wells: Add MAO enzyme solution and the various dilutions of the test compound.
-
Positive control wells: Add MAO enzyme solution and the appropriate positive control (clorgyline for MAO-A, selegiline for MAO-B).
-
-
Pre-incubation:
-
Add the enzyme to all wells except the blank wells.
-
Add the test compound, positive control, or buffer to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Add the kynuramine substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
-
Reaction Termination (Optional but recommended for endpoint assays):
-
Add a stop solution (e.g., 2N NaOH) to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay described above.
Caption: MAO-B inhibition by CSC reduces oxidative stress.
By blocking the action of MAO-B, CSC and other inhibitors prevent the formation of neurotoxic byproducts. [4]This reduction in oxidative burden is believed to contribute to the slowing of neurodegenerative processes. [7][11]The dual functionality of CSC as an adenosine A₂A receptor antagonist may offer synergistic neuroprotective effects, making it a particularly compelling candidate for further investigation in the context of diseases like Parkinson's. [1][2][15][27]
Conclusion
(E)-8-(3-chlorostyryl)caffeine is a potent and selective reversible inhibitor of MAO-B. Its efficacy is comparable to that of established MAO-B inhibitors, with the added potential for synergistic neuroprotection through its antagonism of the adenosine A₂A receptor. The experimental protocols outlined in this guide provide a robust framework for the independent verification of its MAO-B inhibitory properties and for the comparative analysis of novel MAO-B inhibitor candidates. The continued investigation of dual-target ligands like CSC holds significant promise for the development of next-generation therapeutics for neurodegenerative diseases.
References
-
Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. [Link]
-
Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed. [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
-
Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets. MDPI. [Link]
-
Mechanism of Oxidative Stress in Neurodegeneration. PMC. [Link]
-
Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. [Link]
-
Neuroprotection by monoamine oxidase B inhibitors: a therapeutic strategy for Parkinson's disease?. Scilit. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
The role of oxidative stress in neurodegenerative diseases and potential antioxidant therapies. PMC. [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). PubMed. [Link]
-
MAO-B safinamide complex as reported in the crystal structure (PDB id is 2v5z). ResearchGate. [Link]
-
Monoamine Oxidase Inhibitors and Neuroprotective Mechanisms. Psychiatric Times. [Link]
-
Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. ScienceDirect. [Link]
-
What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]
-
Monoamine Oxidase Inhibitor (MAO-I)-Mediated Neuroprotection for Treating Parkinson's Disease. Fujita Health University. [Link]
-
Safinamide Data Sheet. Neuromics. [Link]
-
Effect of MAO-B inhibition against ischemia-induced oxidative stress in the rat brain. Comparison with a rational antioxidant. PubMed. [Link]
-
Inhibition of monoamine oxidase B by selected benzimidazole and caffeine analogues. Europe PMC. [Link]
-
Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC). PubMed. [Link]
-
8-(3-Chlorostyryl)caffeine May Attenuate MPTP Neurotoxicity through Dual Actions of Monoamine Oxidase Inhibition and A2A Receptor Antagonism. Journal of Biological Chemistry. [Link]
-
Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Inhibition of monoamine oxidase by 8-benzyloxycaffeine analogues. ScienceDirect. [Link]
-
The interactions of caffeine with monoamine oxidase. ResearchGate. [Link]
-
IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]
-
IN SILICO MOLECULAR INTERACTIONS OF PHENYL ALKYL CAFFEINE DERIVATIVES AS MONOAMINE OXIDASE B INHIBITORS. DergiPark. [Link]
-
Inhibition of monoamine oxidase by (E)-styrylisatin analogues. PubMed. [Link]
-
8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. PubMed. [Link]
-
Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. ChEMBL. [Link]
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- 22. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of (E)- and (Z)-8-(3-Chlorostyryl)caffeine Isomers as Adenosine A₂ₐ Receptor Antagonists
Abstract: The xanthine derivative 8-(3-chlorostyryl)caffeine (CSC) is a widely utilized pharmacological tool for probing the function of the adenosine A₂ₐ receptor (A₂ₐR), a key target in neurodegenerative disorders and immuno-oncology. The activity of CSC is critically dependent on the geometry of its styryl substituent, existing as two distinct geometric isomers: (E) and (Z). This guide provides a comprehensive comparison of the biological activities of (E)-CSC and (Z)-CSC, supported by experimental data and detailed protocols. We will explore the profound impact of stereochemistry on receptor affinity, selectivity, and functional antagonism, offering researchers a definitive resource for experimental design and data interpretation.
Introduction: The Significance of A₂ₐ Receptor Antagonism and Isomeric Specificity
Caffeine, the world's most widely consumed psychoactive substance, exerts its stimulant effects primarily through the blockade of adenosine receptors.[1] This has inspired the development of more potent and selective synthetic derivatives, such as the 8-styrylxanthines, to target specific adenosine receptor subtypes.[2] Among these, the A₂ₐ receptor has emerged as a particularly promising therapeutic target for conditions like Parkinson's disease and for enhancing anti-tumor immunity.[1]
8-(3-chlorostyryl)caffeine (CSC) is a prominent member of this class, recognized for its high affinity and selectivity for the A₂ₐ receptor. CSC exists as two geometric isomers, (E) and (Z), arising from the arrangement of substituents around the carbon-carbon double bond of the styryl group. While often referred to generically as "CSC," the vast majority of published data pertains specifically to the (E)-isomer. This guide will illuminate the critical, yet often overlooked, differences in activity between these two isomers, underscoring the necessity of isomeric purity in research applications. It is also noted that 8-styrylxanthines can be photosensitive, with the potential for the trans (E) isomer to convert to the cis (Z) isomer in solution, a factor that requires careful consideration during experimental procedures.[1]
Structural and Mechanistic Overview
The fundamental difference between the (E) and (Z) isomers lies in their three-dimensional shape, which dictates how they fit into the ligand-binding pocket of the A₂ₐ receptor. The A₂ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. Antagonists like CSC block this activation.
Figure 1. Overview of Isomers and A₂ₐR Antagonism.
Comparative Biological Activity
The biological activity of the two isomers differs dramatically, primarily due to the steric constraints of the A₂ₐ receptor's binding pocket. The planar, elongated structure of the (E)-isomer is highly complementary to the active site, whereas the bent structure of the (Z)-isomer results in a poorer fit. This structural difference is the primary driver for the observed disparity in binding affinity and functional potency.
Receptor Binding Affinity
Binding affinity is a measure of how tightly a ligand binds to a receptor and is typically expressed as the inhibition constant (Ki). Lower Ki values indicate higher affinity. The (E)-isomer of CSC is a potent and highly selective A₂ₐR antagonist.[3]
Data from radioligand binding assays consistently demonstrate that (E)-CSC has a significantly higher affinity for the A₂ₐ receptor compared to other adenosine receptor subtypes.[4][5]
| Compound | Target Receptor | Ki (nM) | Selectivity vs. A₁ | Reference |
| (E)-8-(3-chlorostyryl)caffeine | Rat A₂ₐ | 54 | 520-fold | [3][4] |
| Rat A₁ | 28,200 (28 µM) | - | [4] | |
| Rat A₂ₒ | 8,200 (8.2 µM) | - | [3] | |
| Rat A₃ | >10,000 (>10 µM) | - | [3] | |
| (Z)-8-(3-chlorostyryl)caffeine | Rat A₂ₐ | Significantly higher (lower affinity) | Not typically reported due to low potency | General SAR principles[6] |
Table 1. Comparative Receptor Binding Affinities.
While specific Ki values for the (Z)-isomer are not readily found in the literature—likely because its low potency makes it an uninteresting candidate for detailed study—structure-activity relationship (SAR) studies of stilbene derivatives consistently show that the (E) or trans geometry is favored for receptor binding across various target classes.[6][7] The bent conformation of the (Z)-isomer introduces steric hindrance that prevents optimal interaction with the binding pocket residues.
In addition to its primary activity at the A₂ₐ receptor, (E)-CSC has been identified as a potent inhibitor of monoamine oxidase B (MAO-B) with a Ki value of approximately 80-100 nM.[8] This dual activity is a critical consideration for researchers, as it can confound the interpretation of results in systems where both A₂ₐR and MAO-B are active.
Experimental Methodologies
To empirically determine and compare the activity of the (E) and (Z) isomers, two primary types of assays are employed: competitive radioligand binding assays to determine affinity (Ki) and functional assays to measure antagonism (Kb or IC₅₀).
Experimental Workflow: A₂ₐ Receptor Binding Assay
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
Protocol: Competitive Radioligand Binding Assay for A₂ₐ Receptor
Rationale: This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The use of rat striatal membranes is a classic choice, as this brain region has a high density of A₂ₐ receptors.[4]
Materials:
-
Rat striatal membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Radioligand: [³H]CGS 21680 (a selective A₂ₐR agonist)
-
Unlabeled Ligand for Non-Specific Binding (NSB): NECA (5'-N-Ethylcarboxamidoadenosine)
-
Test Compounds: (E)-CSC and (Z)-CSC, dissolved in DMSO and serially diluted.
-
96-well plates, glass fiber filters, filtration manifold, scintillation vials, scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen rat striatal membranes on ice. Homogenize and dilute in ice-cold assay buffer to a final concentration of ~20-40 µg protein per well.
-
Enzyme Treatment: Pre-incubate the membrane suspension with adenosine deaminase (2 units/mL) for 30 minutes at 25°C to degrade any endogenous adenosine that could interfere with the assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding).
-
50 µL of serially diluted test compound ((E)-CSC or (Z)-CSC).
-
50 µL of radioligand ([³H]CGS 21680, final concentration ~15-20 nM).
-
50 µL of the pre-treated membrane suspension.
-
-
Incubation: Incubate the plate for 90-120 minutes at 25°C with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester/filtration manifold. This step is critical and must be fast to prevent dissociation of the ligand-receptor complex.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Recommendations
The experimental evidence and established structure-activity relationships unequivocally demonstrate that the biological activity of 8-(3-chlorostyryl)caffeine resides almost exclusively in the (E)-isomer.
-
(E)-CSC is a potent, high-affinity antagonist of the adenosine A₂ₐ receptor, exhibiting over 500-fold selectivity against the A₁ subtype.[4][9] Its dual activity as a MAO-B inhibitor must be considered during experimental design and interpretation.
-
(Z)-CSC , due to its stereochemistry, does not fit well into the A₂ₐR binding pocket, resulting in dramatically lower affinity and functional potency.
For researchers in drug development and pharmacology, this comparison provides a clear directive: the use of isomerically pure (E)-8-(3-chlorostyryl)caffeine is essential for obtaining accurate, reproducible, and interpretable data. Any synthesis of CSC must be followed by careful purification and characterization (e.g., via NMR and HPLC) to ensure the isolation of the desired (E)-isomer. Furthermore, given the photosensitivity of styrylxanthines, solutions should be protected from light to prevent inadvertent isomerization to the less active (Z) form.[1]
References
-
Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 173(2), 241–258. Available from: [Link]
-
Klotz, K. N., Hessling, J., Hegler, J., Owman, C., Kull, B., Fredholm, B. B., & Lohse, M. J. (1998). Aza-analogs of 8-styrylxanthines as A2A-adenosine receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 1-9. Available from: [Link]
-
Klotz, K. N. (1995). Aza-Analogs of 8-Styrylxanthines as A2A-Adenosine Receptor Antagonists. Semantic Scholar. Available from: [Link]
-
Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., Fischer, B., Maillard, M., van Bergen, A., ... & Daly, J. W. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 36(10), 1333-1342. Available from: [Link]
-
Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS letters, 323(1-2), 141–144. Available from: [Link]
-
Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. PubMed. Available from: [Link]
-
Rahman, A. A., & Kim, H. S. (2015). Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine. ResearchGate. Available from: [Link]
-
Rahman, A. A., & Kim, H. S. (2015). Structure of some potent 8-substituted caffeine derivatives. ResearchGate. Available from: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]
-
Khan, S., Buğday, N., Rehman, A. U., Ul Haq, I., & Yaşar, S. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 8-(hetero)aryl Caffeine Derivatives. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). 3-Chlorostyrylcaffeine. Retrieved from [Link]
-
Liu, H., Wang, Y., Li, J., Zhao, P., & Qu, Y. (2013). Design, synthesis and pharmacological evaluation of (E)-3,4-dihydroxy styryl sulfonamides derivatives as multifunctional neuroprotective agents against oxidative and inflammatory injury. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873-4876. Available from: [Link]
-
Gholampour, N., & Ghaffari, T. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20008-20027. Available from: [Link]
-
Rivara, S., Piersanti, G., Bartoccini, F., Diamantini, G., Pala, D., Riccioni, T., ... & Minetti, P. (2012). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. Bioorganic & medicinal chemistry, 20(21), 6335-6346. Available from: [Link]
-
Khan, S., Buğday, N., Rehman, A. U., Ul Haq, I., & Yaşar, S. (2022). Synthesis, biological evaluation, molecular docking and structure-activity relationship of caffeine derivatives. ResearchGate. Available from: [Link]
-
Siwek, A., Fijałkowski, Ł., Duszyńska, B., Satała, G., Latacz, G., Handzlik, J., ... & Kieć-Kononowicz, K. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 23(2), 793. Available from: [Link]
-
Thompson, A. J., et al. (2023). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv. Available from: [Link]
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Stereoselectivity of 8-(3-Chlorostyryl)caffeine (CSC) Isomers for the A₂A Receptor: A Comparative Methodological Guide
For researchers and drug development professionals targeting neurodegenerative pathways, 8-(3-chlorostyryl)caffeine (CSC) represents a highly valuable, dual-action pharmacological tool. It acts as both a selective adenosine A₂A receptor antagonist and a potent monoamine oxidase B (MAO-B) inhibitor,[1]. Because both targets are heavily implicated in the pathophysiology of Parkinson's disease, CSC provides a unique multi-target framework.
However, the efficacy of CSC is entirely dictated by its stereochemistry. The 8-styryl substitution exists in two geometric forms: the active (E)-isomer (trans) and the inactive (Z)-isomer (cis)[2]. This guide provides a comprehensive comparative analysis of CSC against other standard A₂A antagonists, details the structural causality behind its stereoselectivity, and establishes self-validating experimental protocols to prevent data artifacts caused by the compound's severe photosensitivity[3].
Mechanistic Grounding: The Causality of Stereoselectivity
To understand why stereochemistry dictates receptor affinity, we must look at the architecture of the A₂A receptor's orthosteric binding site.
The (E)-Isomer Advantage: The A₂A receptor features a narrow, deep hydrophobic cleft extending from the primary xanthine-binding pocket. The (E)-isomer of CSC adopts an extended, planar conformation. This geometry allows the 3-chlorophenyl ring to project deeply into the cleft, facilitating critical π-π stacking and hydrophobic interactions with key residues (such as Trp246 and Phe168)[4]. This extended anchoring stabilizes the xanthine core, allowing it to form essential hydrogen bonds with Asn253.
The (Z)-Isomer Steric Clash: Conversely, the (Z)-isomer introduces a sharp geometric bend in the styryl linker. This cis-configuration creates severe steric clashes against the walls of the binding pocket[4]. The physical inability of the bent molecule to fit into the hydrophobic cleft prevents the xanthine core from reaching Asn253, rendering the (Z)-isomer virtually devoid of A₂A receptor affinity[2],[5].
The Photo-Isomerization Liability
A critical pitfall in handling 8-styrylxanthines is their susceptibility to light-induced isomerization. In dilute solutions, exposure to ambient laboratory UV/visible light rapidly converts the thermodynamically stable (E)-isomer into the inactive (Z)-isomer[3],[5]. Failing to control for this will systematically skew experimental data, resulting in artificially inflated IC₅₀ values that underestimate the compound's true potency.
Caption: Adenosine A₂A receptor Gs-coupled signaling cascade and its competitive blockade by (E)-CSC.
Comparative Performance Data
When selecting an A₂A antagonist for in vitro or in vivo models, researchers must weigh target affinity against secondary pharmacological properties. The table below summarizes the quantitative performance of CSC isomers against industry-standard alternatives.
| Compound | A₂A Affinity (Kᵢ, nM) | A₁ Affinity (Kᵢ, nM) | MAO-B Inhibition (Kᵢ, nM) | Structural Class | Key Characteristic & Limitations |
| (E)-CSC | ~54 | > 10,000 | ~80 - 100 | Styrylxanthine | Dual A₂A/MAO-B targeting,[1]; highly photosensitive[3]. |
| (Z)-CSC | > 10,000 | > 10,000 | N/A | Styrylxanthine | Inactive isomer; steric clash in binding pocket[2]. |
| Istradefylline | ~2.2 | > 1,000 | Inactive | Styrylxanthine | Clinically approved[5]; lacks MAO-B activity. |
| ZM241385 | ~1.4 | ~1,000 | Inactive | Non-xanthine | Gold-standard high-affinity antagonist; poor BBB penetrance. |
Self-Validating Experimental Protocols
To generate trustworthy data with CSC, the experimental workflow must be a self-validating system . This means incorporating internal controls that mathematically prove the structural integrity of the compound was maintained during the assay.
Protocol 1: Light-Controlled Compound Preparation
Causality: Because the (E)-to-(Z) isomerization occurs rapidly in dilute solutions under ambient light, all stock and working solutions must be shielded to preserve the active isomer[3].
-
Primary Solubilization: Dissolve (E)-CSC powder in 100% anhydrous DMSO to a stock concentration of 10 mM. Perform this step in a dark room or under red-light conditions.
-
Storage: Immediately transfer the stock into opaque amber microcentrifuge tubes. Store at -20°C.
-
Internal Validation Control: Aliquot 10 µL of the stock into a standard clear tube. Dilute to 100 µM with assay buffer and expose to direct fluorescent bench light for 2 hours. This intentionally generates a mixed (E)/(Z) population to serve as a negative control for assay validation.
-
Serial Dilutions: Perform all subsequent serial dilutions (for dose-response curves) exclusively in amber tubes using assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately prior to the assay.
Protocol 2: Radioligand Competition Binding Assay
Causality: This protocol uses [³H]CGS21680 (a selective A₂A agonist) to measure the competitive displacement by CSC. We utilize Adenosine Deaminase (ADA) to eliminate endogenous adenosine, which would otherwise skew the baseline by competing with the radioligand.
-
Membrane Preparation: Isolate striatal membranes (which densely express A₂A receptors) from rat brains. Homogenize in ice-cold 50 mM Tris-HCl buffer and centrifuge at 48,000 × g for 30 minutes.
-
ADA Treatment: Resuspend the membrane pellet and incubate with 2 U/mL Adenosine Deaminase for 30 minutes at 37°C to degrade endogenous adenosine.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]CGS21680, and varying concentrations of dark-protected (E)-CSC (from Protocol 1). Run the light-exposed internal control in parallel wells. Incubate for 90 minutes at 25°C in the dark .
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the radioligand to the filter matrix.
-
Quantification: Wash filters three times with ice-cold buffer, extract in liquid scintillation fluid, and quantify bound radioactivity. Calculate the IC₅₀ and Kᵢ using the Cheng-Prusoff equation. The light-exposed control should show a significantly right-shifted IC₅₀, validating that the dark-protected samples maintained their (E)-isomer integrity.
Caption: Self-validating workflow for stereoselective A₂A receptor radioligand binding assays.
References
1. Abcam. "8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor." Abcam Product Catalog. 2.[3] Müller CE, et al. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology / PMC. 3 3.[2] "Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships." Ingenta Connect. 2 4.[1] "Methylxanthines (Handbook of Experimental Pharmacology, Volume 200)." ResearchGate. 1 5.[5] "History and perspectives of A2A adenosine receptor antagonists as potential therapeutic agents." University of Ferrara.5 6.[4] "Molecular modeling of adenosine receptors. The ligand binding site on the rat adenosine A2A receptor." PMC / NIH. 4
Sources
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- 2. Adenosine A2A receptor antagonists as novel anti-Parkinsonian age...: Ingenta Connect [ingentaconnect.com]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling of adenosine receptors. The ligand binding site on the rat adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
(Z)-8-(3-chlorostyryl)caffeine (CSC) vs. Other Xanthine Derivatives: A Comparative Technical Guide
Executive Summary
Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists.
(Z)-8-(3-chlorostyryl)caffeine (CSC) represents a specialized class of xanthine derivatives distinct from classical non-selective antagonists like caffeine or clinically approved selective agents like Istradefylline (KW-6002). While Istradefylline is optimized for high-affinity Adenosine A
This guide objectively compares CSC against key xanthine benchmarks, providing experimental data, protocols, and mechanistic insights to support candidate selection in neurodegenerative research.
Pharmacological Profile & Comparative Data[1][2][3][4][5]
Binding Affinity and Selectivity Landscape
The following table synthesizes experimental
| Compound | Class | Selectivity (A | Primary Utility | |||
| CSC | Styrylxanthine | 54 | 28,000 | ~520-fold | 100 | Dual Probe (A |
| Istradefylline | Styrylxanthine | 2.2 | 150 | ~70-fold | >1,000 | Clinical PD Therapy (High Potency) |
| Caffeine | Methylxanthine | ~16,000 | ~7,000 | ~0.5-fold | >1,000,000 | General CNS Stimulant |
| DPCPX | Alkylxanthine | 130 | 0.45 | 0.003-fold | N/A | Selective A |
Data Interpretation:
CSC is moderately potent at A
but highly selective against A, preventing the cardiovascular side effects associated with A blockade. Its unique feature is the nanomolar inhibition of MAO-B, similar to Selegiline, conferring potential neuroprotective synergy. Istradefylline is significantly more potent (lower
) at the Areceptor but lacks the dual MAO-B inhibitory component of CSC.
Mechanistic Signaling Pathway
The therapeutic efficacy of A
Figure 1: Signal transduction pathway showing A2A receptor blockade and the secondary MAO-B inhibition specific to CSC.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity (E-E-A-T), the following protocols utilize internal controls to validate ligand affinity and enzymatic inhibition.
Protocol A: Radioligand Binding Assay (A Selectivity)
Objective: Determine
-
Membrane Preparation:
-
Dissect rat striata and homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 48,000
for 20 min. Resuspend pellet and incubate with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to remove endogenous adenosine (Critical Step).
-
-
Incubation System:
-
Radioligand:
CGS 21680 (6 nM final conc). -
Non-specific Binding: Define using 20
M 2-chloroadenosine or 10 M NECA. -
Test Compounds: Add CSC or Istradefylline in concentration range (
to M). -
Buffer: 50 mM Tris-HCl, 10 mM MgCl
, pH 7.4.
-
-
Execution:
-
Incubate for 90 min at 25°C.
-
Terminate via rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
-
Data Analysis:
-
Calculate
from displacement curves. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: MAO-B Inhibition Assay
Objective: Verify the dual-action capability of CSC. Validation Control: Use Selegiline (positive control) and Clorgyline (MAO-A selective control).
-
Mitochondrial Fraction:
-
Isolate mitochondria from mouse liver or brain via differential centrifugation (800
supernatant 12,000 pellet).
-
-
Reaction Setup:
-
Substrate: Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Inhibitor: Pre-incubate mitochondria with CSC (1 nM - 10
M) for 20 min at 37°C.
-
-
Measurement:
-
Add Kynuramine to initiate reaction. Incubate 30 min.
-
Stop reaction with 2N NaOH.
-
Measure fluorescence: Excitation 310 nm / Emission 400 nm.
-
-
Specificity Check:
-
Run parallel assay with 100 nM Clorgyline to block MAO-A; residual activity represents MAO-B. CSC should inhibit this residual activity.
-
Workflow for Compound Screening
The following diagram illustrates the logical flow for characterizing a novel xanthine derivative against CSC benchmarks.
Figure 2: Experimental workflow for validating dual-target xanthine derivatives.
References
-
Jacobson, K. A., et al. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS Letters. Link
-
Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. Journal of Biological Chemistry. Link
-
Vlok, N., et al. (2006). Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC). Bioorganic & Medicinal Chemistry.[2][3] Link
-
Kanda, T., et al. (1998). Adenosine A2A antagonist: a novel antiparkinsonian agent that does not provoke dyskinesia. Annals of Neurology.[4] Link
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[5][3][6] Handbook of Experimental Pharmacology. Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Publish Comparison Guide: (Z)-8-(3-Chlorostyryl)caffeine vs. Istradefylline Efficacy in Parkinsonian Models
Executive Summary
In the landscape of non-dopaminergic therapeutics for Parkinson's disease (PD), targeting the adenosine A2A receptor has emerged as a highly effective strategy to modulate striatal motor pathways 1. This guide objectively compares two prominent A2A antagonists utilized in neuropharmacological research: Istradefylline (KW-6002) and (Z)-8-(3-chlorostyryl)caffeine (Z-CSC) .
While istradefylline is prized for its extreme selectivity and high affinity 2, CSC presents a unique case of polypharmacology combined with critical handling requirements. Originally synthesized as the (E)-isomer, 8-styrylxanthines like CSC are highly photosensitive. When exposed to ambient daylight in dilute solutions, the compound rapidly photoisomerizes, with the (Z)-isomer becoming the predominant structural state 3. Understanding the dual-action efficacy of this state—acting as both an A2A antagonist and a monoamine oxidase B (MAO-B) inhibitor—is essential for accurate experimental design [[4]]().
Mechanistic Divergence: Selectivity vs. Polypharmacology
The causality behind the distinct efficacy profiles of these two compounds lies in their downstream signaling modulation:
-
Istradefylline (Target Isolation): Acts as a pure, highly selective A2A antagonist. By blocking A2A receptors co-localized with Dopamine D2 receptors on striatopallidal medium spiny neurons, it decreases cAMP/PKA pathway activity. This directly disinhibits the D2 pathway, enhancing motor function without altering endogenous dopamine levels 1.
-
Z-CSC (Synergistic Dual-Action): Exhibits a synergistic mechanism. It antagonizes the A2A receptor (Ki = 54 nM) while simultaneously inhibiting MAO-B (Ki = 70–100 nM) 2[[4]](). This dual action not only disinhibits the postsynaptic D2 pathway but also prevents the presynaptic degradation of dopamine, resulting in a compounded restoration of motor control.
Mechanistic divergence: Dual-action (Z)-CSC versus selective A2A antagonism by istradefylline.
Quantitative Pharmacodynamics
The following table summarizes the binding affinities and physicochemical properties critical for experimental formulation.
| Pharmacological Property | Istradefylline (KW-6002) | (Z)-8-(3-Chlorostyryl)caffeine |
| Primary Target(s) | Adenosine A2A Receptor | Adenosine A2A Receptor & MAO-B |
| A2A Affinity ( | 2.2 nM 2 | 54 nM 4 |
| MAO-B Affinity ( | >10,000 nM (Inactive) | 70 – 100 nM 24 |
| A2A/A1 Selectivity | Highly Selective | Selective ( |
| Photostability | Stable in ambient light | Highly photosensitive (E-to-Z shift) 3 |
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, researchers must treat the E/Z isomerization of CSC not as a nuisance, but as a strictly controlled experimental variable. The following self-validating protocols isolate drug efficacy from environmental artifacts.
Protocol A: In Vitro Receptor Binding & MAO-B Assay
Objective: Validate the dual-action profile of Z-CSC against istradefylline while controlling for stereoisomeric drift.
-
Controlled Formulation: Dissolve CSC in DMSO using strictly amber-tinted glassware under red-light conditions. To intentionally evaluate the Z-isomer, expose a separate dilute aliquot to ambient daylight for 2 hours to force the E-to-Z photoisomerization [[3]](). Prepare istradefylline under standard laboratory lighting.
-
MAO-B Incubation: Extract brain mitochondrial preparations from wild-type and A2A-/- mice. Incubate with the compounds and a fluorometric MAO-B substrate. Self-Validation: The A2A-/- tissue ensures that any observed MAO-B inhibition by Z-CSC is independent of A2A receptor blockade 4.
-
Radioligand Displacement: Utilize [3H]SCH58261 to quantify A2A displacement in striatal membrane homogenates, calculating the specific
for both the light-protected E-CSC and the daylight-exposed Z-CSC against istradefylline.
Protocol B: In Vivo 6-OHDA Rotational Behavior Assay
Objective: Measure translational motor efficacy and L-DOPA response extension.
-
Surgical Lesioning: Induce unilateral medial forebrain bundle lesions in rat models using 6-OHDA. Allow 14 days for stable dopaminergic depletion to occur 4.
-
Pre-Treatment: Administer istradefylline (1–10 mg/kg) or Z-CSC (5 mg/kg, i.p.) 30 minutes prior to behavioral testing.
-
L-DOPA Challenge: Administer a sub-threshold dose of L-DOPA.
-
Behavioral Quantification: Record contralateral rotations over 120 minutes using an automated rotameter. Z-CSC (5 mg/kg) is specifically noted to reverse the shortening of the rotational motor response induced by L-DOPA 4.
-
Self-Validation: Run a parallel vehicle-only cohort exposed to the exact same light and handling conditions to establish the baseline L-DOPA rotational decay, proving the extended duration is strictly antagonist-mediated.
Step-by-step in vivo experimental workflow for evaluating anti-Parkinsonian efficacy.
Translational Insights for Drug Development
Choosing between these compounds requires aligning the drug's mechanistic profile with the specific research objective:
-
Select Istradefylline when the experimental design demands isolating the exact downstream effects of A2A receptor blockade. Its high affinity and lack of MAO-B interference make it the gold standard for pure purinergic signaling research.
-
Select (Z)-8-(3-chlorostyryl)caffeine when investigating synergistic, multi-target neuroprotective therapies. The dual-action nature of Z-CSC provides a broader therapeutic stroke by simultaneously modulating receptor signaling and neurotransmitter preservation 4. However, researchers must rigorously document their light-exposure protocols to ensure reproducibility, as the E/Z ratio directly impacts binding kinetics 3.
References
-
Title: Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships Source: ingentaconnect.com URL: [Link]
-
Title: Motor Effects of 1,3-Disubstituted 8-Styrylxanthines as A1 and A2 Adenosine-Receptor Antagonists in Rats Source: scirp.org URL: [Link]
Sources
- 1. Motor Effects of 1,3-Disubstituted 8-Styrylxanthines as A1 and A2 Adenosine-Receptor Antagonists in Rats [scirp.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine A2A receptor antagonists as novel anti-Parkinsonian age...: Ingenta Connect [ingentaconnect.com]
- 4. caymanchem.com [caymanchem.com]
Comparative Analysis of (Z)-CSC and Clinical MAO-B Inhibitors: Dual-Targeting in Neurodegeneration
As the landscape of neuropharmacology evolves, the development of disease-modifying therapies for Parkinson's disease (PD) and related neurodegenerative disorders has shifted from single-target paradigms to polypharmacology. Monoamine oxidase B (MAO-B) inhibitors remain a cornerstone of PD management by preventing dopamine catabolism and reducing oxidative stress.
This technical guide provides an objective, data-driven comparison between (Z)-CSC (8-(3-chlorostyryl)caffeine)—an experimental dual-target agent—and established clinical MAO-B inhibitors: Selegiline , Rasagiline , and Safinamide .
Pharmacological Profiling: (Z)-CSC vs. Clinical Standards
To understand the therapeutic potential of (Z)-CSC, we must benchmark its kinetic and binding profile against current clinical standards. While traditional propargylamines (Selegiline, Rasagiline) form irreversible covalent bonds with the FAD cofactor of MAO-B, newer agents like Safinamide and (Z)-CSC utilize reversible, competitive binding mechanisms[1],[2].
(Z)-CSC distinguishes itself through a unique polypharmacological profile: it is not only a reversible MAO-B inhibitor but also a potent antagonist of the Adenosine
Quantitative Comparison Table
| Compound | Primary Target | Secondary Target | MAO-B Potency ( | Binding Mechanism | Clinical / Research Status |
| (Z)-CSC | MAO-B | Adenosine | 70 - 100 nM | Reversible | Preclinical / Research |
| Selegiline | MAO-B | None | ~51 nM | Irreversible (Covalent) | FDA Approved |
| Rasagiline | MAO-B | None | ~4.43 nM | Irreversible (Covalent) | FDA Approved |
| Safinamide | MAO-B | Voltage-gated | 79 - 98 nM | Reversible | FDA Approved |
Data synthesized from established pharmacological databases and literature[3],[2],[5].
Mechanistic Causality: The Advantage of Polypharmacology
The rationale behind utilizing a dual-target compound like (Z)-CSC lies in the complex pathophysiology of the striatum.
-
MAO-B Inhibition : By inhibiting MAO-B, (Z)-CSC prevents the oxidative deamination of dopamine, thereby elevating synaptic dopamine levels and halting the production of neurotoxic hydrogen peroxide (
)[3]. -
Receptor Antagonism :
receptors are highly expressed on striatopallidal medium spiny neurons (the indirect pathway) and colocalize with dopamine receptors. Antagonizing reduces intracellular cAMP/PKA signaling, which decreases aberrant glutamate and GABA release, directly mitigating excitotoxicity and motor depression[3].
This synergistic mechanism provides robust neuroprotection that single-target MAO-B inhibitors cannot achieve alone.
Fig 1: Synergistic signaling pathway of (Z)-CSC via A2A antagonism and MAO-B inhibition.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of MAO-B inhibitors requires rigorous, self-validating experimental designs. Below are the standardized protocols used to benchmark (Z)-CSC against clinical alternatives.
In Vitro Fluorometric MAO-B Enzyme Activity Assay
Rationale : Continuous fluorometric assays utilizing Amplex Red provide the high sensitivity required to accurately determine nanomolar
Self-Validating Controls :
-
Positive Control : Rasagiline (known
~4.4 nM)[5]. -
Negative Control : Vehicle (DMSO < 1%) to establish baseline spontaneous oxidation.
-
Isoform Selectivity : Parallel assay using MAO-A and serotonin to verify the selectivity index.
Step-by-Step Workflow :
-
Preparation : Suspend recombinant human MAO-B (or isolated rat brain mitochondria) in 50 mM sodium phosphate buffer (pH 7.4).
-
Incubation : Pre-incubate the enzyme with varying concentrations of the inhibitor (1 nM to 10
M) for 30 minutes at 37°C. (Causality: Pre-incubation allows equilibrium binding for reversible inhibitors like (Z)-CSC and Safinamide, and covalent adduct formation for Selegiline/Rasagiline). -
Reaction Initiation : Add the substrate mixture containing 1 mM benzylamine, 50
M Amplex Red, and 1 U/mL horseradish peroxidase (HRP). -
Kinetic Reading : Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes.
-
Data Synthesis : Calculate initial velocities (
) and apply the Cheng-Prusoff equation to derive the .
In Vivo 6-OHDA Hemiparkinsonian Rat Model
Rationale : The 6-hydroxydopamine (6-OHDA) lesion model is the gold standard for evaluating motor fluctuations. 6-OHDA selectively enters dopaminergic neurons via the dopamine transporter (DAT), causing oxidative cell death.
Self-Validating Controls :
-
Baseline Validation : Pre-lesion rotational testing ensures no baseline motor asymmetry.
-
Lesion Verification : Apomorphine-induced rotations (>7 turns/min) confirm >80% striatal dopamine depletion prior to drug administration.
-
Biochemical Correlation : Post-mortem HPLC quantification ensures behavioral recovery is causally linked to biochemical preservation.
Step-by-Step Workflow :
-
Stereotaxic Surgery : Inject 6-OHDA into the medial forebrain bundle of male Wistar rats.
-
Lesion Confirmation : At 14 days post-surgery, administer apomorphine (0.5 mg/kg) and record contralateral rotations.
-
Dosing Regimen : Administer (Z)-CSC (5 mg/kg, i.p.) or Rasagiline (1 mg/kg, i.p.) daily for 14 days[3],[1].
-
Behavioral Assay : Assess L-DOPA-induced rotational behavior and spontaneous locomotion.
-
Tissue Analysis : Euthanize subjects, microdissect the striatum, and quantify dopamine, DOPAC, and HVA levels using HPLC-ECD.
Fig 2: Experimental workflow for in vivo evaluation of MAO-B inhibitors in 6-OHDA rat models.
Comparative Efficacy & Data Synthesis
While Rasagiline remains the most potent MAO-B inhibitor in vitro (
Safinamide bridges the gap by offering reversible MAO-B inhibition alongside voltage-gated sodium channel blockade, which reduces glutamate release[2]. However, (Z)-CSC presents a highly compelling alternative for research applications. By coupling reversible MAO-B inhibition (
References
1.[3] Title : 8-(3-Chlorostyryl)caffeine (CSC) Product Information | Source : Cayman Chemical | URL : 2.[4] Title : (E)-8-(3-Chlorostyryl)caffeine | Source : MedChemExpress | URL : 3.[1] Title : Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology | Source : Frontiers in Pharmacology | URL : 4.[2] Title : Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside | Source : NIH / PMC | URL : 5.[5] Title : MAO-B Inhibitor, Gene | Source : MedChemExpress | URL :
Sources
- 1. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide: Cross-Reactivity & Selectivity Profile of (Z)-8-(3-chlorostyryl)caffeine (CSC)
Executive Summary: The Stereochemical Criticality
Crucial Technical Note: This guide addresses the specific inquiry regarding (Z)-8-(3-chlorostyryl)caffeine . It is vital to distinguish between the (E)-isomer (trans) and the (Z)-isomer (cis) .
The biologically active adenosine A
Key Takeaway:
-
(E)-CSC: Potent A
antagonist ( = 54 nM) and MAO-B inhibitor.[1] -
(Z)-CSC: Exhibits negligible or significantly reduced affinity for adenosine receptors compared to the (E)-form.
Research Implications: If your sample has isomerized to the (Z)-form due to improper storage (light exposure), your experimental data will reflect a loss of potency. This guide profiles the active (E)-CSC to establish the baseline performance and contrasts it with alternative antagonists, while highlighting the specific cross-reactivity risks (including MAO-B inhibition) that persist or diminish with isomerization.
Mechanistic Profile & Cross-Reactivity Data[3]
The Selectivity Landscape
CSC is an 8-styrylxanthine derivative. Its selectivity for the A
However, the "selectivity" of CSC is compromised by two factors:
-
MAO-B Inhibition: CSC is a dual-target ligand, inhibiting Monoamine Oxidase B with a potency (
~ 100 nM) nearly identical to its A affinity.[1] -
Photo-instability: The (E)
(Z) isomerization destroys the linear planarity required for optimal receptor docking.
Quantitative Affinity Profile (Data for Active E-Isomer)
| Receptor / Target | Affinity ( | Selectivity Ratio (vs A | Functional Outcome |
| Adenosine A | 54 nM | 1.0 (Reference) | Antagonist |
| Adenosine A | 28,200 nM (~28 µM) | ~520-fold | Weak Antagonist |
| Adenosine A | 60 - 8,200 nM* | Variable | Weak Antagonist |
| Adenosine A | > 10,000 nM | > 185-fold | Inactive |
| MAO-B (Mitochondrial) | 100 - 128 nM | ~2-fold | Inhibitor |
*Note: A
Comparative Analysis: CSC vs. Alternatives
When selecting a pharmacological tool, CSC must be weighed against non-xanthine alternatives that avoid the MAO-B liability.
Comparison Table
| Feature | CSC (E-isomer) | SCH 58261 | ZM 241385 |
| Chemical Class | Styrylxanthine | Pyrazolo-triazolopyrimidine | Triazolo-triazine |
| A | 54 nM | 1.3 - 15 nM | < 1 nM |
| A | ~520x | > 300x | > 250x |
| MAO-B Inhibition | High Potency ( | None Reported | None Reported |
| Photo-stability | Poor (Isomerizes to Z) | Stable | Stable |
| Primary Utility | Historic A | Preferred selective A | High-affinity radioligand tracer |
Expert Insight
-
Use CSC if: You are specifically investigating the dual pathway of A
blockade and MAO-B inhibition (relevant in Parkinson's disease models), or if you are replicating historical data. -
Use SCH 58261 if: You require a "clean" A
blockade to rule out off-target enzymatic effects. SCH 58261 is the superior choice for strictly defining A receptor contribution in vivo.
Visualizations
Selectivity & Isomerization Impact
This diagram illustrates the functional collapse that occurs when CSC isomerizes from (E) to (Z) and highlights the critical MAO-B off-target overlap.
Figure 1: The pharmacological profile of CSC, highlighting the degradation pathway to the (Z)-isomer and the significant overlap with MAO-B inhibition.
Experimental Protocols
To ensure data integrity, the following protocols incorporate specific controls for CSC's unique properties.
Protocol: Validating CSC Integrity (Absorbance Check)
Before any binding assay, you must verify the isomeric ratio of your CSC stock.
-
Preparation: Dissolve CSC in DMSO to 10 mM. Dilute to 50 µM in ethanol.
-
Spectral Scan: Scan absorbance from 200–450 nm.
-
Validation: The active (E)-isomer exhibits a characteristic
shift compared to the (Z)-isomer.-
(E)-CSC
: ~360 nm (Strong absorption). -
(Z)-CSC: Hypsochromic shift (blue shift) and reduced extinction coefficient.
-
-
Action: If significant peak broadening or blue-shifting is observed, discard the stock. Always handle CSC under low-light or amber-light conditions.
Protocol: A Radioligand Binding Assay (Rat Striatum)
Designed to minimize adenosine interference.
Reagents:
-
Radioligand: [³H]CGS 21680 (Specific Activity ~30-50 Ci/mmol).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl
, pH 7.4. -
Enzyme: Adenosine Deaminase (ADA), 2 U/mL (Essential to remove endogenous adenosine).
Workflow:
-
Membrane Prep: Homogenize rat striatal tissue; centrifuge at 48,000
for 20 min. Resuspend in Buffer + ADA. Incubate 30 min at 37°C. -
Incubation:
-
Total Binding: Membrane + [³H]CGS 21680 (2 nM).
-
Non-Specific Binding (NSB): Add 20 µM NECA or 100 µM CGS 15943.
-
Test: Add (E)-CSC (range
to M).
-
-
Equilibrium: Incubate 90 min at 25°C in the dark (foil-wrapped tubes).
-
Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Calculate IC
and convert to using the Cheng-Prusoff equation.
Workflow Visualization
Figure 2: Validated workflow for CSC binding assays, emphasizing the critical isomer quality control step.
References
-
Jacobson, K. A., et al. (1993).[2][3] "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[2] FEBS Letters, 323(1-2), 141-144.[2] Link
-
Chen, J. F., et al. (2002).[2] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][2] Journal of Biological Chemistry, 277(39), 36040-36044.[2] Link
- Müller, C. E., et al. (1998). "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry.
-
Vlok, N., et al. (2006).[1] "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)." Bioorganic & Medicinal Chemistry, 14(10), 3512-3521. Link
- Ongini, E., et al. (1999). "Selectivity of SCH 58261, a non-xanthine A2A adenosine receptor antagonist." Drug Development Research.
Sources
Structure-Activity Relationship & Photo-Pharmacology of (Z)-8-Styrylxanthines
Executive Summary: The Isomerism Paradox
8-Styrylxanthines represent a premier class of adenosine A
The (Z)-isomer is primarily formed via photoisomerization of the (E)-form in solution. Historically viewed merely as a degradation impurity, recent advancements in photopharmacology have repositioned the (Z)-isomer as the "OFF" or "Low-Affinity" state in optical switching systems. This guide dissects the structure-activity relationship (SAR) of the (Z)-scaffold, contrasting it with the (E)-isomer to provide a roadmap for both drug stability optimization and photoswitch design.
Chemical Scaffolding & Isomerization Dynamics
The core scaffold consists of a xanthine (purine-2,6-dione) fused to a styryl group at the C8 position via an ethylene bridge. The biological activity is strictly governed by the geometry of this bridge.
The Molecular Switch
Under ambient light or UV irradiation (
-
(E)-Form (Active): Planar conformation allows deep insertion into the A
receptor binding pocket, facilitating -stacking with Phe168 and hydrophobic interactions. -
(Z)-Form (Inactive/Low Affinity): The non-planar, kinked geometry creates steric clashes within the receptor cleft, drastically reducing binding affinity.
Comparison of Physicochemical Properties
| Feature | (E)-8-Styrylxanthine | (Z)-8-Styrylxanthine |
| Geometry | Planar, extended | Non-planar, kinked |
| Thermodynamic Stability | High (Ground State) | Low (Metastable) |
| Solubility | Generally lower (crystalline) | Generally higher (amorphous/oil) |
| Formation | Synthetic product (Wittig/Condensation) | Photo-irradiation product |
| A | High (Single-digit nM) | Low (High nM to |
Pharmacological Profile: (Z) vs. (E)
The SAR of 8-styrylxanthines is stereoselective.[1] The data below illustrates the "Activity Cliff" that occurs upon isomerization.
Table 1: Comparative Binding Affinity ( ) at Adenosine Receptors
Data synthesized from studies on KF17837 and related analogs.
| Compound | Configuration | A | A | Selectivity (A |
| KF17837 | (E)-Isomer | 1.0 | 62 | 62-fold |
| KF17837 | (Z)-Isomer | 390 | >1000 | ~2.5-fold |
| Istradefylline | (E)-Isomer | 2.2 | >200 | >100-fold |
| CSC | (E)-Isomer | 54 | 28,000 | 520-fold |
| Photostationary Mixture | 18% E / 82% Z | ~8.0 | ~300 | ~37-fold |
Critical Insight: The (Z)-isomer of KF17837 exhibits a 390-fold loss in potency compared to the (E)-isomer. This drastic reduction confirms that the A
receptor requires a linear, extended ligand topography. In drug development, the (Z)-isomer is a high-risk impurity; in photopharmacology, it is an ideal "inactive" state for light-controlled dosing.
Mechanistic SAR Analysis
The C8-Styryl Bridge (The "Hinge")
-
Vinylene Linker (-CH=CH-): Essential for high affinity in the (E) configuration.
-
Modifications:
-
Hydrogenation (-CH
-CH -): Reduces affinity significantly, indicating the double bond's rigidity is required for entropy reduction upon binding. -
Azo Linker (-N=N-): Azo-analogs (e.g., 8-phenylazocaffeine) retain some A
selectivity but generally show lower potency than styryl counterparts.[2] They offer reversible photoswitching (E Z) similar to styryls but with different thermal relaxation rates.
-
N7-Methylation (The "Lock")
-
7-Methyl Group: This is the primary driver of A
vs. A selectivity. -
Mechanism: The A
receptor pocket has steric constraints around the N7 position. Methylation here clashes with the A pocket while being tolerated by A . -
Impact on (Z)-Isomers: Even with the 7-methyl "selectivity handle," the (Z)-isomer fails to bind effectively because the primary steric clash occurs at the C8-styryl interface, overriding the N7 benefit.
Phenyl Ring Substitutions
-
Meta/Para Substituents: Electron-donating groups (e.g., 3,4-dimethoxy) or lipophilic withdrawers (e.g., 3-Cl, 3-CF
) enhance affinity in the (E)-form. -
Ortho Substituents: Generally deleterious due to torsion of the phenyl ring out of the xanthine plane, mimicking the unfavorable geometry of the (Z)-isomer.
Visualizations
Diagram 1: SAR Logic & Photo-Switching Cycle
This diagram illustrates the relationship between chemical modifications, light exposure, and receptor activity.
Caption: The Photo-Pharmacological Cycle. The (E)-isomer acts as the active "ON" state. UV irradiation drives the system to the (Z)-isomer "OFF" state, drastically reducing receptor occupancy.
Experimental Protocols
Protocol A: Synthesis of 8-Styrylxanthines (Microwave-Assisted)
Standard thermal condensation is slow; microwave acceleration improves yield and purity.
-
Reagents: 5,6-Diamino-1,3-dimethyluracil (1.0 eq), Cinnamic acid derivative (1.2 eq), Hexamethyldisilazane (HMDS, 3.0 eq).
-
Procedure:
-
Mix reagents in a microwave-safe vial.
-
Add anhydrous THF or Dioxane as co-solvent.
-
Irradiate at 150°C for 15–30 minutes .
-
Work-up: Cool to RT. Add MeOH to quench HMDS. The product (predominantly E-isomer ) precipitates.
-
Purification: Recrystallization from DMF/Ethanol. Note: Keep in amber glassware to prevent Z-formation.
-
Protocol B: Controlled Photoisomerization & Isolation of (Z)-Isomer
To study the (Z)-isomer, one must generate it in situ or isolate it via HPLC.
-
Preparation: Dissolve (E)-8-styrylxanthine (10
M) in DMSO/Ethanol (1:9). -
Irradiation: Expose the solution to a UV lamp (
nm, 6W) at a distance of 5 cm. -
Monitoring: Track isomerization via HPLC (C18 column, MeOH/Water gradient).
-
(E)-Retention Time: Typically longer (more lipophilic).
-
(Z)-Retention Time: Typically shorter (more polar).
-
-
Endpoint: Irradiation for ~10–30 minutes typically reaches the Photostationary State (PSS).
-
Isolation: For preparative scale, use semi-prep HPLC in a dark room. Evaporate solvent under reduced pressure at low temperature (<30°C) to prevent thermal reversion.
Protocol C: Radioligand Binding Assay (A Receptor)
Self-validating protocol to confirm loss of affinity.
-
Membrane Prep: Rat striatal membranes or CHO cells expressing human A
. -
Ligand: [
H]CGS 21680 (Agonist) or [ H]ZM 241385 (Antagonist). -
Incubation:
-
Dark Condition: Perform assay under red safety light to maintain (E)-purity.
-
Irradiated Condition: Pre-irradiate the drug solution to generate PSS, then add to membrane.
-
-
Binding: Incubate 90 min at 25°C.
-
Termination: Rapid filtration over GF/B filters.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation: The "Irradiated" sample should show a right-shifted displacement curve (higher
) compared to the "Dark" sample.
-
References
-
Shimada, J., et al. (1992). "(E)-1,3-Dialkyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthines: Potent and selective adenosine A2 antagonists."[3] Journal of Medicinal Chemistry.
-
Jacobson, K. A., et al. (1993).[4] "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry.
-
Müller, C. E., et al. (2004). "Multigram-scale syntheses, stability, and photoreactions of A2A adenosine receptor antagonists with 8-styrylxanthine structure." Bioorganic & Medicinal Chemistry.
-
Kase, H., et al. (2019). "The Story of Istradefylline—The First Approved A2A Antagonist for the Treatment of Parkinson’s Disease." Neuropharmacology.
-
Taura, J., et al. (2024). "Optical Control of Adenosine A2A Receptor Using Istradefylline Photosensitivity." ACS Chemical Neuroscience.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aza-analogs of 8-styrylxanthines as A2A-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of (Z)-8-(3-chlorostyryl)caffeine (CSC)
Executive Safety Summary & Risk Profile
Do not treat this compound as generic caffeine.
While (Z)-8-(3-chlorostyryl)caffeine (CSC) is a xanthine derivative, its pharmacological profile differs significantly from caffeine. It is a highly potent, selective Adenosine A2A receptor antagonist (
Critical Hazards for Disposal
| Hazard Category | Risk Description | Operational Implication |
| High Bioactivity | Potent neuroactive capabilities; used to induce/study motor behavior changes (e.g., Parkinson's models). | Zero-discharge policy. No amount may enter municipal water/sink drains. |
| Halogenated Organic | Contains a chlorine substituent on the styryl ring. | Must be segregated into Halogenated Waste streams to prevent contamination of non-halogenated fuel-blending streams. |
| Photosensitivity | Styryl-xanthines are prone to | Waste containers must be amber/opaque to prevent uncontrolled degradation into unknown byproducts before incineration. |
| Environmental Persistence | The chlorostyryl moiety increases lipophilicity ( | Incineration is the only acceptable disposal method. |
Decision Logic: Waste Stream Segregation
The following workflow dictates the disposal path based on the physical state and concentration of the waste.
Figure 1: Decision matrix for CSC waste segregation. Note that strict environmental protocols often default all CSC-containing liquids to Halogenated streams to ensure high-temperature incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)
Applicability: Expired pure compound, weighing boats, contaminated gloves, and pipette tips.
-
Containment:
-
Do not throw in general trash or biohazard (red) bags. Biohazard autoclaving does not destroy the chemical structure of CSC.
-
Place waste in a clear polyethylene bag (minimum 4 mil thickness).
-
If disposing of a glass vial containing residual powder, cap the vial tightly before bagging.
-
-
Labeling:
-
Disposal:
-
Seal the bag with tape or a zip tie.
-
Place in the Chemical Incineration Bin (often Yellow or White with specific "Incinerate Only" signage).
-
Protocol B: Liquid Waste (Stock Solutions & Media)
Applicability: DMSO stock solutions, cell culture media, or HPLC waste.
The "Halogen Rule": Although the solvent (e.g., DMSO) might be non-halogenated, the solute (CSC) contains chlorine.
-
Best Practice: Dispose of all CSC solutions into the Halogenated Waste stream.
-
Reasoning: Halogenated waste streams are mandated for high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans. Non-halogenated streams are often used for fuel blending (burned at lower temps), which may not fully destroy the chlorinated styryl ring.
Step-by-Step:
-
Segregation:
-
Select a High-Density Polyethylene (HDPE) or Glass carboy labeled "Halogenated Organic Waste."
-
Note: Ensure the carboy is amber or stored in a dark cabinet to prevent photo-degradation into unknown isomers.
-
-
Transfer:
-
Pour the solution via a funnel to prevent splashing.
-
Rinse: Rinse the original container with a small volume of Ethanol or Acetone and add the rinsate to the same waste carboy.
-
-
Logging:
-
On the waste tag, list the solvent (e.g., "DMSO 99%") AND the solute.
-
Explicitly write: "Trace (Z)-8-(3-chlorostyryl)caffeine."
-
Do not abbreviate as "CSC" on regulatory documents; use the full chemical name.[1]
-
Emergency Procedures: Spills
If CSC powder or concentrated solution is spilled:
-
Secure Area: Alert nearby personnel. Mark the area.
-
PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If the powder is fine/aerosolized, use an N95 respirator or work within a fume hood.
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).[3]
-
Cover with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop up the damp towels and place them in a hazardous waste bag (Protocol A).
-
-
Wet Spill (Solution):
-
Cover with an absorbent pad or vermiculite.
-
Decontamination: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by an Ethanol wipe.
-
Note: While bleach may not fully mineralize the compound immediately, it helps oxidize the styryl double bond, reducing biological potency during cleanup.
-
-
Final Step: Place all cleanup materials into the Chemical Incineration stream.
References
-
Chemical Identity & Pharmacology
-
Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5353365, 8-(3-Chlorostyryl)caffeine.
-
Link:
-
-
Waste Classification (Halogenated Organics)
- Source: U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." (40 CFR Part 261).
-
Link:
-
Laboratory Safety & Handling
- Source: Cayman Chemical. "Safety Data Sheet: 8-(3-Chlorostyryl)caffeine." (Note: Classifies as Warning/Bioactive).
-
Link:
-
Photo-stability of Styryl-Xanthines
Sources
Personal protective equipment for handling (Z)-8-(3-chlorostyryl)caffeine
Handling (Z)-8-(3-chlorostyryl)caffeine (commonly referred to as the Z-isomer of CSC) requires a nuanced approach to laboratory safety. While this compound is a highly valuable tool for neuropharmacology and drug development, its potent biological activity and unique physical properties demand operational workflows that go beyond standard chemical handling.
As an Application Scientist, I have structured this guide to provide you with the exact causality behind our safety recommendations, ensuring your laboratory maintains both personnel safety and experimental integrity.
Pharmacological Context & Hazard Profile
To design a self-validating safety protocol, we must first understand the compound's mechanistic reality. (Z)-8-(3-chlorostyryl)caffeine is a highly potent, dual-action neuromodulator. It acts as a selective Adenosine A2A receptor antagonist and a Monoamine Oxidase B (MAO-B) inhibitor .
While standard Safety Data Sheets (SDS) classify this compound as "Not a hazardous substance or mixture" under GHS criteria , this classification reflects a lack of acute toxicity data rather than an absence of biological risk. Accidental exposure—particularly via inhalation of micro-dust or dermal absorption facilitated by organic solvents—can lead to unintended systemic A2A antagonism or MAO-B inhibition.
Furthermore, 8-styrylxanthines are notoriously photosensitive. They rapidly photoisomerize between their (E) and (Z) states when exposed to normal daylight or fluorescent laboratory lighting . Handling the specific (Z)-isomer requires strict photoprotection to prevent reverse isomerization or sample degradation.
Quantitative Pharmacological Data
Summarized data dictating the necessity for high-level operational controls.
| Property / Target | Value | Operational Implication |
| Adenosine A2A Receptor Affinity | Ki = 54 nM | High potency requires respiratory protection against aerosolized dust. |
| MAO-B Inhibition | Ki = 100 nM | Dual-action neuro-modulation; strictly avoid systemic exposure. |
| Solubility (DMSO) | Up to 25 mM | DMSO acts as a transdermal carrier; mandates upgraded hand protection. |
| Photosensitivity | High (E/Z Isomerization) | Requires actinic (amber) glassware and light-blocking workflows. |
Personal Protective Equipment (PPE) Matrix
Do not rely solely on baseline laboratory attire. The following PPE matrix is designed specifically to mitigate the risks of aerosolization and solvent-mediated dermal absorption.
| PPE Category | Specification | Causality & Scientific Rationale |
| Eye/Face | ANSI Z87.1 Safety Goggles | Prevents ocular exposure to micro-dust during the weighing of the lyophilized solid. |
| Hands | Nitrile Gloves (Double Gloving) | Required when reconstituting in DMSO. DMSO rapidly penetrates the stratum corneum and will carry dissolved CSC directly into the bloodstream. |
| Body | Flame-Retardant Lab Coat | Standard barrier protection against accidental spills. Ensure cuffs are tucked into the outer glove layer. |
| Respiratory | N95/P100 Respirator | Mandatory if weighing dry powder outside of a Class II Biological Safety Cabinet (BSC) or chemical fume hood. |
Operational Workflows & Handling Protocols
Protocol A: Preparation of 25 mM Stock Solution
This protocol ensures both the safety of the researcher and the isomeric integrity of the (Z)-8-(3-chlorostyryl)caffeine.
-
Environmental Prep: Decontaminate a Class II BSC or chemical fume hood. Dim the ambient room lighting to minimize photon exposure.
-
Weighing: Pre-weigh the required mass of (Z)-8-(3-chlorostyryl)caffeine using an anti-static weigh boat. Causality: Static electricity can cause the highly potent fine powder to aerosolize, increasing inhalation risk.
-
Photoprotected Transfer: Transfer the powder directly into an actinic (amber) glass vial. Causality: Actinic glassware blocks the specific UV/visible wavelengths responsible for the rapid photoisomerization of 8-styrylxanthines .
-
Reconstitution: Add the calculated volume of anhydrous DMSO to achieve a 25 mM concentration. Seal the vial tightly with a PTFE-lined cap.
-
Dissolution: Vortex gently until fully dissolved. If the compound resists dissolution, apply mild sonication in a light-protected water bath.
-
Storage: Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles, which degrade the compound. Store immediately at -20°C or -80°C.
Protocol B: Spill Management and Disposal Plan
-
Isolation: Evacuate non-essential personnel from the immediate spill area.
-
Containment (Dry Spill): Do NOT sweep. Sweeping aerosolizes the active powder. Cover the spill gently with damp absorbent paper to trap the dust.
-
Containment (Wet DMSO Spill): Cover the spill with a universal chemical absorbent pad. Do not use water initially, as it can spread the DMSO.
-
Collection: Carefully collect the absorbed material using disposable scoops and place it into a designated, clearly labeled "Biologically Active Chemical Waste" container.
-
Decontamination: Wash the affected surface with a 10% bleach solution or appropriate laboratory detergent, followed by a thorough water rinse.
-
Disposal: Dispose of all contaminated materials (including your outer layer of gloves) via high-temperature incineration according to institutional environmental health and safety (EHS) guidelines.
Signaling Pathway Visualization
Understanding the downstream effects of accidental exposure reinforces the necessity of these safety protocols. The diagram below illustrates the dual pharmacological mechanism of CSC within the central nervous system.
Figure 1: Dual pharmacological mechanism of (Z)-8-(3-chlorostyryl)caffeine in Parkinson's models.
References
-
Azam, F., Ibn-Rajab, I.A., Alruiad, A.A. "Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships." Pharmazie. 2009 Dec;64(12):771-95.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
